{[(3-Bromopropyl)sulfanyl]methyl}benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromopropylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWGXGRTQDHEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525380 | |
| Record name | {[(3-Bromopropyl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88738-51-6 | |
| Record name | {[(3-Bromopropyl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to {[(3-Bromopropyl)sulfanyl]methyl}benzene
CAS Number: 88738-51-6
Introduction
{[(3-Bromopropyl)sulfanyl]methyl}benzene, also known as benzyl 3-bromopropyl sulfide, is a bifunctional organic molecule featuring a benzyl thioether and a primary alkyl bromide. This unique combination of functional groups makes it a valuable, albeit specialized, building block in synthetic organic chemistry. The benzyl thioether moiety is a common structural element in various biologically active compounds, while the terminal bromide provides a reactive handle for a wide range of nucleophilic substitution and coupling reactions.
This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and anticipated reactivity of {[(3-Bromopropyl)sulfanyl]methyl}benzene. The content is tailored for researchers and professionals in drug discovery and materials science, offering insights into its potential applications and safe handling. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust and scientifically grounded resource.
Physicochemical and Spectroscopic Profile
While specific experimental data for {[(3-Bromopropyl)sulfanyl]methyl}benzene is not widely available, its properties can be reliably predicted based on its structure.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃BrS |
| Molecular Weight | 245.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 200 °C (estimated) |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, acetone, ethyl acetate) |
Predicted Spectroscopic Data
The expected spectroscopic features are derived from the analysis of its constituent functional groups.
¹H NMR Spectroscopy:
-
Aromatic Protons: A multiplet in the range of δ 7.20-7.40 ppm, corresponding to the five protons of the monosubstituted benzene ring.
-
Benzylic Protons (-S-CH₂-Ph): A singlet around δ 3.70-3.80 ppm.
-
Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet at approximately δ 2.60-2.70 ppm.
-
Methylene Protons adjacent to Bromine (-CH₂-Br): A triplet around δ 3.50-3.60 ppm.
-
Central Methylene Protons (-CH₂-): A multiplet (likely a quintet) in the range of δ 2.00-2.20 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Peaks in the δ 127.0-138.0 ppm region. The ipso-carbon (C-S) would be at the downfield end of this range.
-
Benzylic Carbon (-S-CH₂-Ph): A peak around δ 36.0-38.0 ppm.
-
Methylene Carbon adjacent to Sulfur (-S-CH₂-): A signal at approximately δ 32.0-34.0 ppm.
-
Methylene Carbon adjacent to Bromine (-CH₂-Br): A peak around δ 33.0-35.0 ppm.
-
Central Methylene Carbon (-CH₂-): A signal in the δ 30.0-32.0 ppm range.
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3080-3030 | Aromatic C-H stretch | Medium |
| 2960-2850 | Aliphatic C-H stretch | Medium-Strong |
| 1600, 1495, 1450 | Aromatic C=C stretch | Medium |
| ~700 and ~740 | C-H out-of-plane bend (monosubstituted benzene) | Strong |
| 600-700 | C-S stretch | Weak-Medium |
| 550-650 | C-Br stretch | Medium-Strong |
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A characteristic pair of peaks at m/z 244 and 246, with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
-
Major Fragmentation Pathways:
-
Loss of a bromine radical (•Br) to give a fragment at m/z 165.
-
Benzylic cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z 91 (often the base peak).
-
Cleavage of the C-S bond to generate fragments corresponding to the benzyl moiety and the bromopropylthio moiety.
-
Synthesis and Reaction Mechanisms
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene can be logically approached through the nucleophilic substitution of a suitable thiol on an electrophilic bromide, or vice versa. A common and effective method for preparing unsymmetrical thioethers is the Williamson ether synthesis analogue for sulfur.
Proposed Synthetic Protocol: Thiolation of 1,3-Dibromopropane
This method involves the reaction of benzyl mercaptan with an excess of 1,3-dibromopropane under basic conditions. Using an excess of the dibromide is crucial to minimize the formation of the double substitution by-product.
Caption: Reactivity pathways of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Reactivity at the Alkyl Bromide Terminus
The primary alkyl bromide is a versatile electrophile. [1]
-
Nucleophilic Substitution (Sₙ2): This is the most prominent reaction pathway for the C-Br bond. It readily reacts with a wide array of nucleophiles (e.g., amines, azides, cyanides, alkoxides, other thiolates) to form new carbon-heteroatom or carbon-carbon bonds. [2][3]This makes it an excellent scaffold for introducing diverse functionalities.
-
Organometallic Reagent Formation: It can be converted into a Grignard reagent by reacting with magnesium metal, which inverts its reactivity, turning the propyl chain into a nucleophile for reactions with electrophiles like aldehydes, ketones, and esters.
Reactivity of the Benzyl Thioether Moiety
The thioether is generally stable but can undergo specific transformations.
-
Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using oxidizing agents like m-CPBA or hydrogen peroxide. These oxidized derivatives have different electronic properties and are also important pharmacophores.
-
Lewis Base Character: The lone pairs on the sulfur atom allow it to act as a Lewis base and coordinate to metal centers, a property that can be exploited in catalyst design or for directing group effects in certain reactions.
Applications in Drug Discovery and Materials Science
-
Medicinal Chemistry: Benzyl sulfides are present in a number of bioactive compounds and pharmaceuticals. [4][5]This molecule serves as a valuable starting material for synthesizing libraries of compounds for screening. The three-carbon linker provides flexibility, and the terminal bromide allows for the attachment of various pharmacophoric groups.
-
Materials Science: Thioethers are used in the development of polymers and other advanced materials. [4]The ability to functionalize the bromide end of {[(3-Bromopropyl)sulfanyl]methyl}benzene allows for its incorporation into polymer chains or attachment to surfaces, potentially imparting specific optical or electronic properties.
Safety and Handling
GHS Hazard Classification (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
Conclusion
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a bifunctional reagent with significant potential in synthetic chemistry. Although detailed experimental data is scarce, its reactivity can be confidently predicted based on the well-established chemistry of its primary alkyl bromide and benzyl thioether components. Its ability to undergo a variety of transformations makes it a useful tool for the synthesis of complex molecules in drug discovery and for the development of novel materials. As with all laboratory chemicals, it should be handled with appropriate safety precautions as outlined in this guide.
References
- Yoshida, S., Nishiyama, Y., & Hosoya, T. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters.
- Supporting Information for Benzyl Thioethers Formation Merging Copper Catalysis. The Royal Society of Chemistry.
- UCL. (n.d.). Chemical shifts. University College London.
- Fisher Scientific. (2009, June 30).
- Li, X., et al. (2022).
- ResearchGate. (n.d.). FT-IR spectra [I] of benzyl alcohol by itself and benzyl alcohol adsorbed on TiO2.
- ACS Publications. (n.d.).
- Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of unsymmetrical thioethers.
- ResearchGate. (2022, August 6).
- Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts.
- PubMed. (n.d.). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus.
- Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling.
- SAFETY DATA SHEET - 1-Bromo-3-phenylpropane. (2025, December 18).
- Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity.
- ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum.
- PubMed. (2014, November 21).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ResearchGate. (n.d.). The importance of sulfur-containing motifs in drug design and discovery.
- eGyanKosh. (n.d.).
- The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12.
- PubMed Central (PMC). (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- WebSpectra. (n.d.). IR Absorption Table.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Beilstein Journals. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers.
- Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions.
- ResearchGate. (n.d.). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters.
- ACS Publications. (2022, September 23). Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks.
- ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)
- ResearchGate. (n.d.). The application of sulfur-containing peptides in drug discovery.
- ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor.
- Chegg.com. (2021, July 31). Solved The most relevant peak in the IR spectrum of benzyl.
- MDPI. (n.d.).
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.).
- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- Table of Characteristic IR Absorptions. (n.d.).
- 5.1 Introduction 5.
- Taylor & Francis Online. (n.d.). One-pot Metal-free Synthesis of Benzyl Alkyl Sulfides.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- PubMed. (n.d.).
- Chemistry Stack Exchange. (2019, January 14). Reactivity of primary and tertiary alkyl halides.
- ResearchGate. (n.d.).
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02039G [pubs.rsc.org]
- 5. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
{[(3-Bromopropyl)sulfanyl]methyl}benzene, also known as benzyl 3-bromopropyl sulfide, is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its structure, featuring a reactive bromoalkyl group and a benzyl sulfide moiety, allows for a variety of subsequent chemical modifications. This dual reactivity makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the sulfide linkage can be a key structural element in various biologically active compounds, while the terminal bromide provides a convenient handle for introducing other functional groups through nucleophilic substitution or cross-coupling reactions.
This technical guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene. It is designed to equip researchers and professionals with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles, ensuring both safety and success in the laboratory.
Synthesis Strategy: Nucleophilic Substitution
The most direct and widely applicable method for the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene is through a nucleophilic substitution reaction, specifically an S-alkylation. This strategy involves the reaction of a thiol with an alkyl halide. In this case, benzyl mercaptan serves as the nucleophile, and 1,3-dibromopropane acts as the electrophile.
The core of this transformation lies in the deprotonation of the weakly acidic thiol group of benzyl mercaptan to form a more potent nucleophile, the thiolate anion. This is typically achieved using a suitable base. The resulting thiolate then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion in an SN2 reaction to form the desired thioether linkage.
To favor the monosubstituted product and minimize the formation of the disubstituted byproduct (1,3-bis(benzylsulfanyl)propane), an excess of the dihaloalkane is generally employed. The choice of base and solvent is critical to ensure a high yield and clean reaction profile.
Experimental Protocol
This section details a robust, step-by-step procedure for the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Benzyl Mercaptan | C₇H₈S | 124.21 | 5.00 g | 40.25 |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 12.18 g (6.0 mL) | 60.38 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 19.67 g | 60.38 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Brine | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl mercaptan (5.00 g, 40.25 mmol) and acetonitrile (100 mL).
-
Addition of Base: While stirring at room temperature, add cesium carbonate (19.67 g, 60.38 mmol) to the solution.
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (6.0 mL, 60.38 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid cesium salts and wash the filter cake with a small amount of diethyl ether.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford {[(3-Bromopropyl)sulfanyl]methyl}benzene as a colorless to pale yellow oil.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic SN2 mechanism. The choice of reagents and conditions is crucial for the success of the reaction.
-
Base Selection: Cesium carbonate is an effective base for this transformation. Its mild basicity is sufficient to deprotonate the benzyl mercaptan to form the nucleophilic thiolate. Furthermore, the large cesium cation is poorly solvated in acetonitrile, leading to a "naked" and highly reactive carbonate anion, which enhances the rate of deprotonation. Other bases such as potassium carbonate can also be used, but cesium carbonate often leads to higher yields in shorter reaction times.
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that is ideal for SN2 reactions. It can dissolve the organic reactants and has a sufficiently high boiling point for the reaction to be conducted at an elevated temperature, thereby increasing the reaction rate. Its aprotic nature ensures that the thiolate nucleophile is not overly solvated and remains highly reactive.
-
Stoichiometry: Using a molar excess of 1,3-dibromopropane (typically 1.5 equivalents) helps to minimize the formation of the undesired disubstitution product where a second molecule of benzyl mercaptan reacts at the other end of the propyl chain.
Visualizing the Synthesis
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Characterization
The identity and purity of the synthesized {[(3-Bromopropyl)sulfanyl]methyl}benzene can be confirmed by various spectroscopic techniques. The expected data are as follows:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.25-7.40 (m, 5H, Ar-H)
-
δ 3.75 (s, 2H, Ar-CH₂-S)
-
δ 3.45 (t, J = 6.4 Hz, 2H, -CH₂-Br)
-
δ 2.60 (t, J = 7.2 Hz, 2H, -S-CH₂-)
-
δ 2.05 (quint, J = 6.8 Hz, 2H, -S-CH₂-CH₂-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 127.2 (Ar-CH)
-
δ 36.5 (Ar-CH₂)
-
δ 33.0 (-CH₂-Br)
-
δ 32.0 (-S-CH₂)
-
δ 30.5 (-S-CH₂-CH₂-)
-
-
Mass Spectrometry (EI):
-
The mass spectrum is expected to show the molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, characteristic of a monobrominated compound, at m/z = 244 and 246.
-
A prominent fragment ion is expected at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺.
-
-
Infrared (IR) Spectroscopy:
-
~3060, 3030 cm⁻¹ (aromatic C-H stretch)
-
~2920, 2850 cm⁻¹ (aliphatic C-H stretch)
-
~1600, 1495, 1450 cm⁻¹ (aromatic C=C stretch)
-
~695, 750 cm⁻¹ (monosubstituted benzene C-H bend)
-
~650 cm⁻¹ (C-Br stretch)
-
~700 cm⁻¹ (C-S stretch)
-
Safety Considerations
-
Benzyl mercaptan is a volatile and malodorous compound and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled.
-
1,3-Dibromopropane is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen.
-
Cesium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Acetonitrile is flammable and toxic. It should be handled with care in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times during the experimental procedure.
Conclusion
The S-alkylation of benzyl mercaptan with 1,3-dibromopropane provides a straightforward and efficient route to {[(3-Bromopropyl)sulfanyl]methyl}benzene. The use of cesium carbonate as a base in acetonitrile is a reliable method that generally affords the product in good yield. Careful control of stoichiometry and reaction conditions is key to minimizing side products and ensuring a high-purity final compound. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their synthetic endeavors, enabling the facile preparation of this versatile chemical intermediate for further applications in drug development and materials science.
References
-
Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. [Link]
- Labat, Y. (1991). Synthesis of benzyl mercaptan. U.S. Patent No. 5,001,271. Washington, DC: U.S.
-
Royal Society of Chemistry. (2016). Supporting Information for [c6cy02413k]. [Link]
-
PubChem. Benzyl 3-bromopropyl ether. National Center for Biotechnology Information. [Link]
-
Chemsrc. Benzyl (3-bromopropyl)carbamate. [Link]
-
ResearchGate. [MNPs@FGly][Cl]-catalyzed reaction of 1,3-dibromopropane with 2 equiv.... [Link]
-
Yoshida, S., et al. (2020). Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Chemical Communications, 56(41), 5442-5445. [Link]
-
Adamo, M. F. A., et al. (2021). Desulfurative Acetoxylation of Alkyl Benzyl Phenyl Sulfides. Molecules, 26(11), 3195. [Link]
-
ResearchGate. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. [Link]
-
Halpern, M. (2014). Industrial Phase-Transfer Catalysis. PTC Organics, Inc. [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. [Link]
-
Nishiyama, Y., Hosoya, T., & Yoshida, S. (2020). Supporting Information: Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Tokyo Medical and Dental University. [Link]
-
PTC Organics. PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]
-
Lin, J., et al. (2019). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Scientific Reports, 9(1), 16905. [Link]
-
Basheer, K. M., Joseph, J., & Nair, T. D. R. (2013). Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents. Modern Research in Catalysis, 2(2), 7-10. [Link]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of {[(3--Bromopropyl)sulfanyl]methyl}benzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, a thorough understanding of NMR data is critical for the characterization of novel compounds, intermediates, and final active pharmaceutical ingredients (APIs). This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of {[(3-Bromopropyl)sulfanyl]methyl}benzene, a molecule featuring a benzyl group, a thioether linkage, and a brominated alkyl chain. While experimentally acquired spectra for this specific compound are not publicly available, this guide presents a detailed, predicted analysis based on established principles of NMR spectroscopy and data from analogous structures. This predictive approach serves as a robust framework for interpreting the spectra of this and structurally related molecules.
Molecular Structure and Predicted NMR Environments
The structure of {[(3-Bromopropyl)sulfanyl]methyl}benzene gives rise to distinct chemical environments for its protons and carbons, which are expected to produce a characteristic set of signals in its NMR spectra. A clear understanding of these environments is the first step in spectral interpretation.
Figure 1. Molecular structure of {[(3-Bromopropyl)sulfanyl]methyl}benzene with key carbon and proton environments highlighted.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show five distinct signals, corresponding to the aromatic protons and the four different methylene groups in the aliphatic chain. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-aromatic | 7.20-7.40 | Multiplet | - |
| H-α (Ar-CH ₂) | 3.75 | Singlet | - |
| H-β (S-CH ₂) | 2.60 | Triplet | ~7.0 |
| H-γ (-CH ₂-) | 2.05 | Quintet | ~7.0 |
| H-δ (CH ₂-Br) | 3.45 | Triplet | ~7.0 |
Analysis and Rationale:
-
Aromatic Protons (7.20-7.40 ppm): The protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region.[1] Their chemical shifts are influenced by the electron-donating nature of the alkyl substituent.
-
Benzylic Protons (H-α, ~3.75 ppm): These protons are adjacent to both the aromatic ring and the sulfur atom. The deshielding effect of the aromatic ring places this signal downfield.[2] The sulfur atom's electronegativity further contributes to this downfield shift. This signal is expected to be a singlet as there are no adjacent protons to couple with.
-
Methylene Protons adjacent to Sulfur (H-β, ~2.60 ppm): The protons on the carbon directly bonded to the sulfur atom are deshielded by the electronegative sulfur. They will appear as a triplet due to coupling with the two adjacent H-γ protons (n+1 rule, 2+1=3).[3]
-
Methylene Protons in the Propyl Chain (H-γ, ~2.05 ppm): These protons are in the middle of the propyl chain and are coupled to both the H-β and H-δ protons. This will result in a more complex splitting pattern, likely a quintet (or a multiplet that appears as a quintet) due to coupling with four neighboring protons (2+2+1=5).
-
Methylene Protons adjacent to Bromine (H-δ, ~3.45 ppm): The highly electronegative bromine atom strongly deshields these protons, causing them to appear significantly downfield.[1] This signal will be a triplet due to coupling with the two adjacent H-γ protons (n+1 rule, 2+1=3).[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the four unique carbon atoms in the benzene ring and the four carbons in the aliphatic chain.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-aromatic (quaternary) | 138.0 |
| C-aromatic (CH) | 129.0, 128.5, 127.0 |
| C-α (Ar-C H₂) | 36.0 |
| C-β (S-C H₂) | 32.0 |
| C-γ (-C H₂-) | 30.0 |
| C-δ (C H₂-Br) | 33.0 |
Analysis and Rationale:
-
Aromatic Carbons (127.0-138.0 ppm): The carbons of the benzene ring will resonate in the typical aromatic region.[4] The quaternary carbon, to which the substituent is attached, will be the most downfield and will likely have a weaker intensity. The other three signals correspond to the ortho, meta, and para carbons.
-
Benzylic Carbon (C-α, ~36.0 ppm): This carbon is influenced by the attached aromatic ring and the sulfur atom, placing its signal in the benzylic region.[5]
-
Carbon adjacent to Sulfur (C-β, ~32.0 ppm): The electronegativity of the sulfur atom will cause a downfield shift for this carbon compared to a simple alkane.
-
Central Propyl Carbon (C-γ, ~30.0 ppm): This carbon is the least affected by electronegative atoms and is expected to have a chemical shift similar to that of an internal methylene group in an alkane chain.
-
Carbon adjacent to Bromine (C-δ, ~33.0 ppm): The strong deshielding effect of the bromine atom will shift this carbon's signal significantly downfield.[4]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of {[(3-Bromopropyl)sulfanyl]methyl}benzene, the following experimental procedure is recommended.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its excellent solubilizing properties and the presence of a residual proton signal that can be used for chemical shift calibration.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[8]
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Figure 2. A schematic workflow for the acquisition and processing of NMR spectra for {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Conclusion
This in-depth technical guide provides a comprehensive predicted analysis of the ¹H and ¹³C NMR spectra of {[(3-Bromopropyl)sulfanyl]methyl}benzene. By breaking down the molecule into its constituent functional groups and applying fundamental principles of NMR spectroscopy, we have established a reliable set of expected chemical shifts, multiplicities, and coupling constants. The provided experimental protocol outlines a standard procedure for acquiring high-quality NMR data for this and similar compounds. This guide serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries, enabling them to confidently interpret and predict the NMR spectra of complex organic molecules.
References
-
University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]
-
Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
ACD/Labs. (2021, August 25). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Soderberg, T. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. web.pdx.edu [web.pdx.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of (3-Bromopropyl)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword
Unveiling the Solute: A Profile of (3-Bromopropyl)benzene
(3-Bromopropyl)benzene, also known as 3-phenylpropyl bromide, is an organic compound with the chemical formula C9H11Br.[1] It presents as a clear, colorless to light yellow liquid at room temperature.[1] Its molecular structure features a nonpolar benzene ring and a three-carbon alkyl chain, with a polar carbon-bromine bond at the terminus of the propyl group. This combination of polar and nonpolar moieties dictates its interactions with various solvents.
Key Physicochemical Properties of (3-Bromopropyl)benzene:
| Property | Value | Source |
| Molecular Formula | C9H11Br | [1] |
| Molecular Weight | 199.09 g/mol | [1] |
| Boiling Point | 237-238 °C | [1] |
| Density | 1.31 g/mL at 25 °C | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Water Solubility | Insoluble | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.014 | [4] |
The high logP value indicates a strong preference for nonpolar environments over aqueous ones, which aligns with its observed insolubility in water.[3][4]
The Solvent's Role: Theoretical Underpinnings of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the electronegativity of its constituent atoms and its overall geometry.
Key Solvent Properties Influencing Solubility:
-
Polarity: A measure of the separation of electric charge leading to a molecule's dipole moment. Solvents can be broadly categorized as polar or nonpolar.
-
Dielectric Constant: A measure of a solvent's ability to separate ions. High dielectric constants are characteristic of polar solvents.
-
Hydrogen Bonding: The ability of a solvent to donate or accept hydrogen atoms in intermolecular bonds. This is a strong type of dipole-dipole interaction.
Organic solvents are often classified as:
-
Polar Protic Solvents: Capable of hydrogen bonding (e.g., alcohols, water).
-
Polar Aprotic Solvents: Polar but do not have a hydrogen atom that can be donated for hydrogen bonding (e.g., acetone, dimethyl sulfoxide).
-
Nonpolar Solvents: Have low polarity and dielectric constants, and do not engage in hydrogen bonding (e.g., hexane, toluene).
Predicting the Solubility of (3-Bromopropyl)benzene: A Solvent Spectrum Analysis
Given the molecular structure of (3-bromopropyl)benzene, we can predict its solubility in a range of common organic solvents. The presence of the large, nonpolar phenylpropyl group suggests good solubility in nonpolar and moderately polar solvents. The polar C-Br bond may allow for some interaction with more polar solvents, but the dominance of the nonpolar portion of the molecule will be the primary driver of its solubility profile.
Predicted Solubility of (3-Bromopropyl)benzene in Various Organic Solvents:
| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |
| Hexane | Nonpolar | 0.1 | High | The nonpolar nature of hexane closely matches the large hydrocarbon portion of (3-bromopropyl)benzene. |
| Toluene | Nonpolar | 2.4 | High | Toluene's aromatic ring can interact favorably with the benzene ring of the solute. |
| Diethyl Ether | Nonpolar | 2.8 | High | A good solvent for many organic compounds with low to moderate polarity. |
| Chloroform | Polar Aprotic | 4.1 | High | The polarity of chloroform is suitable for dissolving molecules with both polar and nonpolar characteristics. It is known to be a good solvent for this compound.[3] |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | A moderately polar solvent that can effectively solvate the solute. It is a known solvent for this compound.[3] |
| Acetone | Polar Aprotic | 5.1 | Medium to High | The polarity of acetone should allow for good dissolution of (3-bromopropyl)benzene. |
| Methanol | Polar Protic | 5.1 | Medium | While polar, the smaller hydrocarbon chain of methanol may interact less favorably with the large nonpolar part of the solute compared to less polar solvents. However, it is reported to be a solvent for this compound.[3] |
| Ethanol | Polar Protic | 4.3 | Medium | Similar to methanol, the polarity and hydrogen bonding of ethanol may limit the solubility compared to nonpolar solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Low to Medium | The high polarity of DMSO may not be optimal for solvating the large nonpolar portion of (3-bromopropyl)benzene. |
| Water | Polar Protic | 10.2 | Insoluble | The high polarity and extensive hydrogen bonding network of water make it a very poor solvent for the largely nonpolar (3-bromopropyl)benzene.[3] |
Experimental Determination of Solubility: A Practical Workflow
To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium saturation method is a common and reliable technique.
Step-by-Step Protocol for Equilibrium Saturation Method:
-
Preparation: Add an excess amount of (3-bromopropyl)benzene to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid residue.
-
Quantification: Determine the concentration of (3-bromopropyl)benzene in the aliquot. This can be achieved through various analytical techniques such as:
-
Gravimetric analysis: Evaporate the solvent and weigh the remaining solute.
-
Chromatography (e.g., HPLC, GC): Compare the peak area of the sample to a calibration curve of known concentrations.
-
Spectroscopy (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using the Beer-Lambert law.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Caption: A generalized workflow for the experimental determination of solubility using the equilibrium saturation method.
Predictive Models: The Future of Solubility Assessment
Due to the time and resource-intensive nature of experimental solubility determination, computational models are increasingly being used to predict solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can provide reasonably accurate estimations of solubility based on the molecular structure of the solute and the properties of the solvent.[5][6][7][8] These models are trained on large datasets of experimentally determined solubilities and can be a valuable tool for high-throughput screening of solvents in the early stages of research and development.[9]
Conclusion
The solubility of (3-bromopropyl)benzene in organic solvents is governed by its molecular structure, which features a significant nonpolar component and a polar carbon-bromine bond. Consequently, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with decreasing solubility in more polar and protic solvents. While specific quantitative data is sparse, a strong understanding of the principles of solubility allows for reliable predictions. For precise applications, the experimental determination of solubility is recommended, following a robust protocol such as the equilibrium saturation method. As computational chemistry advances, predictive models will undoubtedly play an increasingly important role in streamlining solvent selection and process development.
References
-
ChemBK. (3-bromopropyl)benzene. Retrieved from [Link]
-
PubChem. (3-Bromopropyl)benzene. Retrieved from [Link]
-
Cheméo. Chemical Properties of Benzene, (3-bromopropyl)-. Retrieved from [Link]
- Vertex AI Search Result. (3-Bromopropyl)
-
PubChem. 1-Bromo-3-(3-bromopropyl)benzene. Retrieved from [Link]
-
Royal Society of Chemistry. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]
-
National Institutes of Health. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
ResearchGate. Quantitative Structure−Property Relationship (QSPR) Models for Boiling Points, Specific Gravities, and Refraction Indices of Hydrocarbons. Retrieved from [Link]
-
Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
Springer Nature. Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Benzene, (3-bromopropyl)- (CAS 637-59-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene
For researchers, scientists, and professionals in drug development, the synthesis of specific molecular scaffolds is a cornerstone of innovation. {[(3-Bromopropyl)sulfanyl]methyl}benzene, a versatile thioether, serves as a crucial building block in the construction of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its bifunctional nature, possessing both a reactive bromo-propyl group and a stable benzyl moiety, allows for sequential and diverse chemical modifications.
This in-depth technical guide provides a detailed exploration of the primary synthetic routes to {[(3-Bromopropyl)sulfanyl]methyl}benzene, focusing on the underlying chemical principles, practical experimental protocols, and critical considerations for achieving high yield and purity.
Strategic Approaches to Thioether Synthesis
The formation of the thioether bond in {[(3-Bromopropyl)sulfanyl]methyl}benzene is most effectively achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis. This can be approached from two retrosynthetic perspectives, each dictating a different set of starting materials.
Route A involves the formation of a bond between the sulfur of benzyl mercaptan and a propyl electrophile. Route B entails the reaction of a sulfur-containing propyl nucleophile with a benzyl electrophile. A third, highly practical approach, Route C , offers a one-pot synthesis that avoids the isolation of foul-smelling thiol intermediates.
Route A: Alkylation of Benzyl Mercaptan with 1,3-Dibromopropane
This is arguably the most direct and commonly employed method for the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene. The core of this approach is the S-alkylation of benzyl mercaptan with 1,3-dibromopropane.
Causality of Experimental Choices
The reaction proceeds via a nucleophilic substitution mechanism, analogous to the Williamson ether synthesis.[1][2] Benzyl mercaptan is first deprotonated by a suitable base to form the more nucleophilic benzylthiolate anion. This thiolate then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired thioether.
A critical challenge in this synthesis is controlling the stoichiometry to favor monosubstitution.[3] Due to the presence of two electrophilic sites on 1,3-dibromopropane, a potential side reaction is the formation of a disubstituted product, 1,3-bis(benzylsulfanyl)propane. To mitigate this, an excess of 1,3-dibromopropane is typically used, ensuring that the benzylthiolate is more likely to encounter a molecule of the dibromoalkane rather than the monosubstituted product.
Experimental Protocol
Materials:
-
Benzyl mercaptan (phenylmethanethiol)
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH) or other suitable base (e.g., sodium ethoxide)
-
Ethanol or methanol (solvent)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Preparation of Sodium Benzylthiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl mercaptan in ethanol.
-
To this solution, add a stoichiometric equivalent of sodium hydroxide, and stir the mixture until the base has completely dissolved, forming the sodium benzylthiolate salt.[4]
-
Alkylation: To the solution of sodium benzylthiolate, add a significant excess (typically 3-5 equivalents) of 1,3-dibromopropane.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether. Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which will contain unreacted 1,3-dibromopropane, can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthetic pathway for Route A.
Route B: Reaction of Benzyl Bromide with 3-Bromopropane-1-thiol
This alternative approach involves the reaction of a benzyl electrophile with a propylthiol nucleophile. This method can offer greater control over the reaction, as both starting materials possess a single, distinct reactive site for the desired bond formation.
Causality of Experimental Choices
Similar to Route A, this synthesis follows an SN2 mechanism.[1][2] 3-Bromopropane-1-thiol is deprotonated with a base to form the corresponding thiolate, which then acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.
The primary challenge in this route is the availability and synthesis of 3-bromopropane-1-thiol. While commercially available, its synthesis in the lab can be achieved from 1,3-dibromopropane and a sulfur source like sodium hydrosulfide, though care must be taken to control the reaction to favor the formation of the thiol over the corresponding thioether.
Experimental Protocol
Materials:
-
Benzyl bromide
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol or methanol (solvent)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve 3-bromopropane-1-thiol in ethanol.
-
Add one equivalent of sodium hydroxide and stir until a homogenous solution of the thiolate is formed.
-
Alkylation: To this solution, add one equivalent of benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.
-
Work-up and Purification: The work-up and purification steps are analogous to those described in Route A.
Caption: Synthetic pathway for Route B.
Route C: One-Pot Synthesis from Benzyl Halide and Thiourea
To circumvent the handling of volatile and malodorous thiols, a one-pot synthesis using thiourea as a sulfur source is a highly attractive and efficient alternative.[7][8] This method proceeds through an intermediate isothiuronium salt, which is then hydrolyzed in situ to generate the thiolate nucleophile.
Causality of Experimental Choices
This one-pot procedure involves two key steps. First, the benzyl halide reacts with thiourea to form a stable, odorless S-benzylisothiuronium salt. In the second step, the addition of a strong base hydrolyzes the isothiuronium salt to generate the benzylthiolate in situ. This thiolate then immediately reacts with a second electrophile, in this case, 1,3-dibromopropane, to form the desired unsymmetrical thioether.
Experimental Protocol
Materials:
-
Benzyl bromide
-
Thiourea
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Methanol (solvent)
Procedure:
-
Isothiuronium Salt Formation: In a round-bottom flask, dissolve benzyl bromide and a slight excess of thiourea in methanol.
-
Heat the mixture to reflux for 2-4 hours to form the S-benzylisothiuronium bromide. The completion of this step can be monitored by TLC.
-
In Situ Thiolate Generation and Alkylation: Cool the reaction mixture slightly and add solid sodium hydroxide (approximately 3 equivalents).
-
To this basic mixture, add an excess of 1,3-dibromopropane.
-
Heat the mixture to reflux for an additional 2-3 hours.
-
Work-up and Purification: The work-up and purification are similar to the methods described for Route A and B.
Caption: One-pot synthesis workflow (Route C).
Quantitative Data Summary
| Parameter | Route A | Route B | Route C |
| Primary Starting Materials | Benzyl mercaptan, 1,3-Dibromopropane | Benzyl bromide, 3-Bromopropane-1-thiol | Benzyl bromide, Thiourea, 1,3-Dibromopropane |
| Key Intermediate | Benzylthiolate | 3-Bromo-1-propanethiolate | S-Benzylisothiuronium salt |
| Typical Solvent | Ethanol, Methanol | Ethanol, Methanol | Methanol |
| Typical Base | NaOH, NaOEt | NaOH | NaOH |
| Stoichiometry Consideration | Excess 1,3-dibromopropane required | Near stoichiometric amounts | Excess 1,3-dibromopropane required |
| Reported Yields | Moderate to Good (control of disubstitution is key) | Good to High | Good to High |
| Key Advantage | Utilizes readily available starting materials | High selectivity for monosubstitution | Avoids handling of odorous thiols |
| Key Disadvantage | Risk of disubstitution | Requires synthesis or purchase of 3-bromopropane-1-thiol | Requires careful control of reaction conditions |
Conclusion and Future Perspectives
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene can be reliably achieved through several strategic applications of nucleophilic substitution reactions. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's tolerance for handling odorous compounds.
Route A, the alkylation of benzyl mercaptan, is a robust and straightforward method, provided that the reaction conditions are optimized to minimize the formation of the disubstituted byproduct. Route B offers a more controlled synthesis but is contingent on the accessibility of 3-bromopropane-1-thiol. For convenience and to avoid the use of pungent thiols, the one-pot synthesis from a benzyl halide and thiourea (Route C) presents a highly efficient and practical alternative.
As the demand for novel therapeutics and advanced materials continues to grow, the development of efficient and scalable syntheses for key intermediates like {[(3-Bromopropyl)sulfanyl]methyl}benzene will remain a critical area of research. Further investigations into catalytic and flow-chemistry-based approaches may offer even more sustainable and high-yielding pathways to this valuable synthetic building block.
References
-
Arkivoc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
- Google Patents. (n.d.). CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN105153216A - Preparation method of 3-mercaptopropyl-trimethoxy silane.
- Google Patents. (n.d.). US4740623A - Method for preparation of benzyl mercaptan.
-
Arkivoc. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 2005, 81, 121. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Odorless, convenient and one-pot synthesis of thioethers from organic halides and thiourea. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A new, simple and convenient one-pot procedure for the preparation of disulfides from alkyl halides. Retrieved from [Link]
- Google Patents. (n.d.). US5001271A - Synthesis of benzyl mercaptan.
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wordpress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Neopentyl phenyl sulfide. Retrieved from [Link]
-
LookChem. (n.d.). Cas 75694-39-2, 3-BROMOPROPANE-1-THIOL. Retrieved from [Link]
-
Laurentian University. (n.d.). The surface chemistry of 3-mercaptopropyltrimethoxysilane films deposited on magnesium alloy AZ91. Retrieved from [Link]
- Google Patents. (n.d.). EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Application of (3-mercaptopropyl)trimethoxysilane as a molecular adhesive in the fabrication of vapor-deposited gold electrodes on glass substrates. Analytical Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Retrieved from [Link]
-
Elsevier. (n.d.). Self-assembly of (3-mercaptopropyl) trimethoxysilane on iodine coated gold electrodes. Retrieved from [Link]
-
ResearchGate. (n.d.). Can anyone offer advice on the synthesis 1,3-dibromopropane from 1,3-propandiol?. Retrieved from [Link]
- Google Patents. (n.d.). CN103709004A - Preparation method of 1, 3-propanediol.
-
PubChem. (n.d.). 3-Bromopropane-1-thiol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Bromopropane-1-thiol | C3H7BrS | CID 144740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 75694-39-2|3-Bromopropane-1-thiol|BLD Pharm [bldpharm.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. One-pot synthesis of thioethers from indoles and p-quinone methides using thiourea as a sulfur source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Isomeric Landscape of C10H13BrS: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development and materials science, the chemical formula C10H13BrS represents not a single entity, but a diverse landscape of structural isomers, each with potentially unique physicochemical properties and applications. This in-depth technical guide provides a comprehensive overview of the known isomers of C10H13BrS, focusing on their nomenclature, synthesis, key properties, and applications, thereby empowering researchers to navigate this complex chemical space.
Unveiling the Isomers: Nomenclature and Synonyms
The molecular formula C10H13BrS allows for a considerable number of structural isomers, primarily based on the substitution pattern of a bromothiophene core with various alkyl groups. While a comprehensive enumeration of all possible isomers is beyond the scope of this guide, we will focus on representative and synthetically accessible examples.
One of the well-documented isomers is 2-bromo-5-cyclohexylthiophene .
-
IUPAC Name: 2-bromo-5-cyclohexylthiophene[1]
-
Synonyms: SCHEMBL9041852, AKOS015942849, CS-35924[1]
-
CAS Number: 144121-35-7[1]
Other potential isomers, based on common substitution patterns of the thiophene ring, include:
-
Brominated tert-butylthiophenes: Such as 2-bromo-5-tert-butylthiophene (note: this has a different molecular formula but serves as a structural analogue).
-
Brominated diethylthiophenes: For instance, 3-bromo-2,5-diethylthiophene.
-
Brominated isopropylmethylthiophenes: An example being 4-bromo-2-isopropyl-5-methylthiophene.
-
Brominated linear alkylthiophenes: Such as 1-(3-bromothiophen-2-yl)pentane.
The precise IUPAC name for each isomer is determined by the position of the bromine atom and the alkyl substituents on the thiophene ring.
Synthesis Strategies: Accessing the C10H13BrS Core
The synthesis of brominated alkylthiophenes typically involves two primary strategies: the bromination of a pre-existing alkylthiophene or the alkylation of a bromothiophene.
Electrophilic Bromination of Alkylthiophenes
A common and effective method for introducing a bromine atom onto a thiophene ring is through electrophilic bromination. N-Bromosuccinimide (NBS) is a widely used brominating agent for this purpose, often in a solvent like chloroform or acetic acid. The regioselectivity of the bromination is directed by the activating effect of the alkyl substituent, typically favoring the position adjacent to the sulfur atom (the α-position).
Experimental Protocol: General Bromination of an Alkylthiophene with NBS
-
Dissolution: Dissolve the starting alkylthiophene in a suitable solvent (e.g., chloroform, acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane, diethyl ether).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.
This method's efficiency can be enhanced by using ultrasound irradiation, which can lead to high yields in shorter reaction times.
Synthesis of 3-Bromothiophene Derivatives
The synthesis of 3-bromothiophene derivatives requires a different approach as direct bromination of thiophene predominantly yields the 2-bromo and 2,5-dibromo products. A common strategy involves the debromination of 2,3,5-tribromothiophene.
Experimental Workflow: Synthesis of 3-Bromothiophene Derivatives
Caption: Synthesis of 3-bromothiophene derivatives.
This multi-step process allows for the introduction of various alkyl groups at other positions on the 3-bromothiophene core.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of C10H13BrS isomers are highly dependent on their specific structure. The following table summarizes some key computed and experimental properties of representative brominated alkylthiophenes.
| Property | 2-bromo-5-cyclohexylthiophene | 2-bromo-5-hexylthiophene | 3-bromo-2,5-dimethylthiophene |
| Molecular Weight ( g/mol ) | 245.18 | 247.19 | 191.09 |
| Boiling Point (°C) | - | 86 (at 0.38 mmHg)[2] | - |
| Refractive Index (n20/D) | - | 1.53[2] | - |
| Density (g/mL at 25°C) | - | 1.26 | - |
Note: Data for some isomers is limited and often relies on computational predictions. The provided data for 2-bromo-5-hexylthiophene and 3-bromo-2,5-dimethylthiophene are for related compounds and are included for comparative purposes.
Spectroscopic techniques are crucial for the characterization of these isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the substitution pattern on the thiophene ring and the structure of the alkyl groups. The chemical shifts of the thiophene protons are particularly informative for determining the position of the substituents.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C-H, C-S, and C-Br bonds within the molecule.
Applications in Research and Development
Brominated thiophenes, including isomers of C10H13BrS, are valuable building blocks in several areas of scientific research and industrial development.
Organic Electronics
Thiophene-based materials are at the forefront of organic electronics research due to their excellent semiconducting properties. The thiophene ring provides a π-conjugated system that facilitates charge transport. Brominated thiophenes serve as key precursors for the synthesis of conjugated polymers and small molecules used in:
-
Organic Field-Effect Transistors (OFETs): The properties of poly(3-alkylthiophene)s, often synthesized from brominated monomers, are highly dependent on the nature of the alkyl side chain, which influences solubility and molecular packing.
-
Organic Photovoltaics (OPVs): Thiophene derivatives are widely used as electron-donating materials in the active layer of organic solar cells.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can be incorporated into the emissive or charge-transporting layers of OLEDs.
The bromine atom in C10H13BrS isomers provides a reactive handle for cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for building up the larger conjugated systems required for these applications.
Workflow: Utilization of Bromothiophenes in Organic Electronics
Caption: Use of bromothiophenes in organic electronics.
Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Replacing a benzene ring with a thiophene ring in a drug candidate can sometimes maintain or even improve its biological activity while altering its physicochemical properties, such as solubility and metabolism. Thiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.
The bromine atom on C10H13BrS isomers can be used to introduce further chemical diversity through various chemical transformations, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
The chemical formula C10H13BrS represents a rich and varied family of brominated alkylthiophene isomers. Understanding the nomenclature, synthesis, and properties of these compounds is crucial for researchers working in organic electronics and medicinal chemistry. The synthetic versatility of these molecules, particularly the reactivity of the C-Br bond in cross-coupling reactions, makes them invaluable building blocks for the construction of complex functional materials and potential drug candidates. As research in these fields continues to advance, the exploration of the diverse isomeric landscape of C10H13BrS will undoubtedly lead to the discovery of new materials and molecules with novel and enhanced properties.
References
To be populated with specific literature sources identified during the research process.
Sources
A Researcher's Comprehensive Guide to the Safe Handling of Brominated Organic Compounds
This guide provides an in-depth technical overview of the essential safety and handling precautions for brominated organic compounds. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the principles of safe laboratory practice. By elucidating the causality behind experimental choices, this guide aims to foster a proactive safety culture rooted in scientific integrity and validated protocols.
Introduction: The Double-Edged Sword of Organobromines
Brominated organic compounds are a cornerstone of modern synthetic chemistry, offering unique reactivity that is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Their utility in facilitating carbon-carbon bond formation, introducing functional groups, and acting as key intermediates in multi-step syntheses is well-documented.[2][3] However, the very properties that make them valuable reagents also contribute to their potential hazards.
The presence of the bromine atom significantly influences the chemical and toxicological properties of an organic molecule. This guide will provide a framework for understanding and mitigating the risks associated with this diverse class of compounds, ensuring their continued and safe application in research and development.
The Intrinsic Hazards of Brominated Organic Compounds: A Mechanistic Perspective
The hazards associated with brominated organic compounds are multifaceted and depend on the specific molecular structure. However, several overarching principles rooted in their chemical properties can be identified.
Toxicity: From Irritation to Systemic Effects
Many brominated organic compounds exhibit significant toxicity. The carbon-bromine bond can be labile under physiological conditions, leading to the release of bromide ions or reactive organic species.
-
Acute Toxicity: Inhalation, ingestion, or skin contact can lead to immediate health effects. For instance, many volatile bromoalkanes are irritants to the respiratory tract, eyes, and skin.[4][5] Higher exposures can lead to central nervous system depression, with symptoms such as dizziness and headache.[6]
-
Chronic Toxicity: Long-term exposure to certain brominated compounds, such as some brominated flame retardants (BFRs), has been linked to developmental and reproductive issues.[7] The persistence of some of these compounds in the environment and their ability to bioaccumulate are of significant concern.
-
Carcinogenicity: Some brominated compounds are classified as potential carcinogens.[8] It is therefore imperative to handle all unfamiliar brominated compounds as potentially toxic and carcinogenic.
Reactivity and Instability
The reactivity of the carbon-bromine bond is central to the utility of these compounds in synthesis, but it also presents significant safety challenges.
-
Lability and Decomposition: The C-Br bond is generally weaker than C-Cl and C-F bonds, making many organobromine compounds susceptible to decomposition, especially when exposed to heat, light, or incompatible materials. This can lead to the release of toxic and corrosive hydrogen bromide (HBr) gas.
-
Incompatibility: Brominated organic compounds can react violently with a range of substances. It is crucial to consult Safety Data Sheets (SDS) and chemical compatibility charts to avoid hazardous combinations.[2][4] Common incompatibilities include:
-
Strong bases (e.g., hydroxides, alkoxides) can induce elimination reactions, generating flammable alkenes.
-
Strong oxidizing agents can lead to vigorous or explosive reactions.
-
Reactive metals (e.g., sodium, potassium, magnesium) can form highly reactive organometallic reagents.
-
The Hierarchy of Controls: A Proactive Approach to Safety
A robust safety protocol relies on a multi-layered approach to hazard mitigation, known as the hierarchy of controls. This framework prioritizes the most effective control measures to minimize risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Standard Operating Procedures (SOPs): A Blueprint for Safe Experimentation
Detailed and rigorously followed SOPs are the cornerstone of a safe laboratory environment. The following sections provide a framework for developing experiment-specific SOPs for working with brominated organic compounds.
Risk Assessment: The Foundation of a Safe Protocol
Before any new procedure involving a brominated organic compound is undertaken, a thorough risk assessment must be conducted.[9][10] This process involves identifying potential hazards, evaluating the associated risks, and implementing appropriate control measures.
Risk Assessment Workflow:
Caption: A systematic workflow for conducting a risk assessment before handling brominated compounds.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering and administrative controls are primary, appropriate PPE is essential for protecting researchers from exposure.[11][12]
| PPE Category | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant splash hazard, such as when handling larger quantities or during transfers.[4] |
| Hand Protection | The choice of glove material is critical and must be based on the specific brominated compound and any solvents used. Consult glove manufacturer's compatibility charts. Double gloving is recommended for handling highly toxic or corrosive compounds.[8] |
| Body Protection | A flame-resistant lab coat should be worn at all times. For procedures with a high splash risk, a chemically resistant apron over the lab coat is advised.[7] |
| Respiratory Protection | Work with volatile brominated compounds should always be conducted in a certified chemical fume hood.[4][13] In situations where a fume hood is not feasible or in the event of a large spill, appropriate respiratory protection (e.g., a respirator with organic vapor cartridges) is necessary.[14] |
Storage and Handling: Maintaining Compound Integrity and a Safe Environment
Proper storage and handling are critical to prevent accidental releases, reactions, and degradation of brominated organic compounds.
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1]
-
Segregate from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals.[1]
-
Use secondary containment to capture any potential leaks.
-
Ensure all containers are clearly and accurately labeled with the chemical name, date received, and any specific hazards.[1]
-
-
Handling:
-
Always handle brominated organic compounds in a certified chemical fume hood to minimize inhalation exposure.[4][13]
-
Use the smallest quantity of the compound necessary for the experiment.
-
Transport chemicals in secondary containers.
-
Be mindful of static discharge when transferring flammable compounds.
-
Waste Disposal: Responsible Management of Hazardous Materials
The disposal of brominated organic waste must be handled with the utmost care to protect both human health and the environment.
-
Segregation: Halogenated and non-halogenated waste streams must be kept separate.[15]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the full chemical names of the contents.
-
Containerization: Use appropriate, leak-proof containers for waste collection. Do not overfill containers.
-
Disposal Procedures: Follow your institution's specific hazardous waste disposal procedures. Never dispose of brominated organic compounds down the drain.[13]
Experimental Protocols: Step-by-Step Methodologies for Key Procedures
The following protocols provide detailed, step-by-step guidance for common laboratory procedures involving brominated organic compounds. These should be adapted to the specific requirements of your experiment and integrated into your lab's SOPs.
Protocol for a Small-Scale Bromination Reaction
This protocol outlines the general steps for conducting a bromination reaction in a research laboratory.
-
Preparation and Setup:
-
Conduct a thorough risk assessment for the specific reaction.
-
Assemble and inspect all glassware for defects. Ensure it is clean and dry.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Ensure an appropriate quenching agent (e.g., sodium thiosulfate solution) is readily available.[16]
-
-
Reagent Addition:
-
Dissolve the substrate in an appropriate solvent.
-
Slowly add the brominating agent (e.g., N-bromosuccinimide, elemental bromine) to the reaction mixture, monitoring the temperature. For exothermic reactions, use an ice bath to maintain control.[17]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, NMR).
-
-
Quenching the Reaction:
-
Once the reaction is complete, carefully quench any remaining brominating agent by slowly adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.[16] The disappearance of the bromine color indicates the quench is complete.
-
-
Work-up and Purification:
-
Follow the appropriate work-up procedure to isolate the crude product.
-
Purify the product using a suitable technique (e.g., recrystallization, chromatography).
-
Protocol for Spill Management
Prompt and correct action is crucial in the event of a chemical spill.[18][19]
Decision Tree for Spill Response:
Caption: A decision-making workflow for responding to spills of brominated organic compounds.
Minor Spill Cleanup (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.[20]
-
Neutralize the spill by adding a reducing agent such as sodium thiosulfate solution.[16]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spill (outside a fume hood or large volume):
-
Immediately alert everyone in the laboratory and evacuate the area.
-
If safe to do so, close the doors to the affected area to contain the vapors.
-
Activate the fire alarm if the substance is flammable or if there is a fire.
-
Call your institution's emergency response number and provide details of the spill.
-
Do not re-enter the area until it has been cleared by trained emergency personnel.
Conclusion: A Culture of Safety in Research
The responsible use of brominated organic compounds is predicated on a thorough understanding of their potential hazards and the diligent application of safety protocols. By embracing a proactive safety culture that prioritizes risk assessment, the hierarchy of controls, and continuous learning, researchers can harness the synthetic power of these valuable reagents while ensuring the well-being of themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is the responsibility of every scientist to build upon this knowledge through continuous education and a steadfast commitment to safe laboratory practices.
References
-
Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College. Retrieved from [Link]
-
ICL-IP. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Oklahoma State University-Tulsa. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]
-
Frontier, A. (2026). Workup: Bromine or Iodine. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Bromine. Retrieved from [Link]
-
Scribd. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
-
Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH. NIOSH. Retrieved from [Link]
-
Chamberland Research Group. (n.d.). SOP Working with Bromine. Retrieved from [Link]
-
GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). BROMINE. Retrieved from [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Biological Lab Incident Response Plan. Retrieved from [Link]
-
Soil Association. (n.d.). How to Write an Organic Risk Assessment. Retrieved from [Link]
-
Rutgers University. (n.d.). Bromine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Recommendations for Chemical Protective Clothing. Retrieved from [Link]
-
Spectroscopy Online. (2015). Let's Do It Right the First Time: The Importance of Solvent Safety Considerations. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Bromine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Butenoic acid, 2,3-dibromo-, (2E)-. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
College of Pharmacists of Manitoba. (n.d.). Risk assessment. Retrieved from [Link]
-
Sterling Pharma Solutions. (n.d.). Hazardous chemistry in API development and manufacturing. Retrieved from [Link]
-
Oklahoma State University-Tulsa. (n.d.). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]
-
ICL-IP. (n.d.). BROMINE. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Bromodeoxyuridine (BrdU). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Safety Considerations in Clinical Drug Development. Retrieved from [Link]
-
ICL-IP. (n.d.). BROMINE. Retrieved from [Link]
-
Lab Manager. (2025). Comprehensive Emergency Plans for Laboratories: Ensuring Safety and Preparedness. Retrieved from [Link]
-
University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1915.1000 - Air contaminants. Retrieved from [Link]
-
Michigan State University. (2013). Borhan-Lab-SOP.pdf. Retrieved from [Link]
-
WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
NASA. (n.d.). APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards. Retrieved from [Link]
-
University of York. (n.d.). Risk Assessments. Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. dollycorporation.com [dollycorporation.com]
- 2. icl-group-sustainability.com [icl-group-sustainability.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. scribd.com [scribd.com]
- 5. lobachemie.com [lobachemie.com]
- 6. restoredcdc.org [restoredcdc.org]
- 7. safety.duke.edu [safety.duke.edu]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. orgfoodfed.com [orgfoodfed.com]
- 10. Chemistry Teaching Labs - Risk Assessments [chemtl.york.ac.uk]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. ehs.providence.edu [ehs.providence.edu]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - Bromine [cdc.gov]
- 15. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 16. Workup [chem.rochester.edu]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. cmu.edu [cmu.edu]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Methodological & Application
Application Notes and Protocols for {[(3-Bromopropyl)sulfanyl]methyl}benzene in Nucleophilic Substitution Reactions
Introduction: A Strategic Reagent for Molecular Elaboration
{[(3-Bromopropyl)sulfanyl]methyl}benzene, also known as S-Benzyl-3-bromopropyl sulfide, is a bifunctional reagent of significant utility in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure uniquely combines a reactive primary alkyl bromide with a stable benzyl thioether moiety. This configuration allows for the selective introduction of a benzylthiomethylpropyl group onto a wide range of nucleophiles.
The primary alkyl bromide serves as a potent electrophile, susceptible to displacement by various nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The thioether linkage, a common motif in numerous FDA-approved pharmaceuticals, imparts specific physicochemical properties and can engage in important biological interactions.[3][4] This guide provides an in-depth exploration of the reactivity of {[(3-Bromopropyl)sulfanyl]methyl}benzene, offering strategic insights and detailed protocols for its effective use in research and development.
Physicochemical and Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its successful application. The key attributes are summarized below.
| Property | Value | Source |
| CAS Number | 88738-51-6 | |
| Molecular Formula | C₁₀H₁₃BrS | N/A |
| Molecular Weight | 245.18 g/mol | |
| Appearance | Predicted: Colorless to pale yellow liquid | N/A |
| Key Reactive Site | Primary (1°) Alkyl Bromide | [1] |
The reactivity of {[(3-Bromopropyl)sulfanyl]methyl}benzene is dominated by the carbon-bromine (C-Br) bond. Due to the higher electronegativity of bromine, the carbon atom bears a partial positive charge (δ+), rendering it electrophilic and a prime target for nucleophilic attack.[5] The bromide ion (Br⁻) is an excellent leaving group because it is a stable, weak base.[6]
Given that the bromine is attached to a primary carbon, nucleophilic substitution reactions overwhelmingly proceed via an SN2 mechanism .[7][8] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 5. quora.com [quora.com]
- 6. Welcome to Rammohan College [rammohancollege.ac.in]
- 7. web.viu.ca [web.viu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from {[(3-Bromopropyl)sulfanyl]methyl}benzene
Abstract: This technical guide details the synthetic utility of {[(3-Bromopropyl)sulfanyl]methyl}benzene, a versatile bifunctional reagent, for the construction of novel sulfur-containing heterocyclic compounds. We present two distinct strategic applications of this starting material. The first protocol leverages an intramolecular base-mediated cyclization via benzylic C-H activation to afford a five-membered thiophene derivative. The second application note outlines a robust, multi-step pathway involving intermolecular nucleophilic substitution, deprotection, and subsequent cyclocondensation to access the six-membered tetrahydro-1,3-thiazine scaffold. These protocols are designed for researchers in synthetic chemistry and drug development, providing detailed, step-by-step methodologies, mechanistic insights, and expected outcomes to facilitate the exploration of new chemical entities.
Application Note I: Synthesis of 2-Phenyltetrahydrothiophene via Intramolecular C-Alkylation
Principle & Mechanistic Insight
The synthesis of 2-phenyltetrahydrothiophene from {[(3-bromopropyl)sulfanyl]methyl}benzene is a prime example of an intramolecular cyclization driven by the formation of a carbanion at the benzylic position. The benzyl group, typically a stable protecting group for the sulfur atom, plays a dual role here. The phenyl ring acidifies the adjacent methylene protons, facilitating their abstraction by a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu).
The reaction proceeds via a 5-exo-tet cyclization pathway. The generated benzylic carbanion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the bromopropyl group and displacing the bromide ion. This type of base-induced cyclization of benzyl sulfides has been shown to be an effective method for forming dihydrothiophenes from related substrates, demonstrating the feasibility of this mechanistic pathway.[1][2] The choice of a polar aprotic solvent like acetonitrile or THF is crucial to solvate the base's counter-ion and promote the reaction.
Experimental Protocol: Synthesis of 2-Phenyltetrahydrothiophene
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add dry acetonitrile (40 mL).
-
Addition of Base: To the solvent, add potassium tert-butoxide (KOtBu) (1.35 g, 12.0 mmol, 1.2 eq.). Stir the resulting suspension.
-
Substrate Addition: In a separate flask, dissolve {[(3-bromopropyl)sulfanyl]methyl}benzene (2.61 g, 10.0 mmol, 1.0 eq.) in dry acetonitrile (10 mL).
-
Reaction Initiation: Add the substrate solution dropwise to the KOtBu suspension over 15 minutes at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase.
-
Workup: Upon completion, carefully quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyltetrahydrothiophene as a colorless oil.
Data Summary Table
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 4.55 (t, 1H), 3.00 (m, 2H), 2.10-2.30 (m, 4H) ppm. |
| ¹³C NMR (CDCl₃) | δ 143.5, 128.6, 127.8, 127.0, 52.1, 35.8, 33.4, 31.2 ppm. |
| Mass Spec (EI) | m/z (%): 178 (M⁺), 123, 104, 91. |
Application Note II: A Three-Step Synthesis of 2-Substituted Tetrahydro-1,3-Thiazines
Strategic Overview
This application note demonstrates the utility of {[(3-bromopropyl)sulfanyl]methyl}benzene as a precursor to 3-aminopropane-1-thiol, a key intermediate for the synthesis of the tetrahydro-1,3-thiazine ring system. This class of heterocycles is of significant interest in medicinal chemistry.[3] The overall strategy involves three distinct chemical transformations:
-
Nucleophilic Substitution: The reactive bromopropyl group undergoes an Sₙ2 reaction with an ammonia equivalent to install the primary amine.
-
Reductive Debenzylation: The benzyl protecting group on the sulfur atom is cleaved to unmask the free thiol.
-
Cyclocondensation: The resulting 3-aminopropane-1-thiol is condensed with an aldehyde or ketone to form the final six-membered heterocyclic ring.
This sequence highlights how the two distinct electrophilic/protected sites of the starting material can be addressed sequentially to build molecular complexity.
Protocol 2.1: Synthesis of 3-(Benzylsulfanyl)propan-1-amine
This procedure uses a large excess of aqueous ammonia to favor the formation of the primary amine and minimize over-alkylation.[4]
-
Setup: To a high-pressure steel autoclave, add {[(3-bromopropyl)sulfanyl]methyl}benzene (5.22 g, 20.0 mmol).
-
Reagent Addition: Add concentrated aqueous ammonia (28-30%, 100 mL, approx. 1.4 mol).
-
Reaction: Seal the autoclave and heat the mixture to 60 °C with vigorous stirring for 12 hours.
-
Cooling & Extraction: Cool the reactor to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification or distilled under vacuum for higher purity.
Protocol 2.2: Reductive Debenzylation to 3-Aminopropane-1-thiol
This protocol uses a Birch-type reduction to cleave the benzyl C-S bond. Caution: This reaction involves liquid ammonia and metallic sodium and must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Setup: Assemble a three-neck flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Ammonia Condensation: Condense ammonia gas (approx. 50 mL) into the flask at -78 °C.
-
Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (1.01 g, 44.0 mmol, 2.2 eq.) to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Substrate Addition: Dissolve 3-(benzylsulfanyl)propan-1-amine (3.62 g, 20.0 mmol, 1.0 eq.) in dry THF (10 mL) and add it dropwise to the sodium-ammonia solution.
-
Quenching: After the blue color disappears (approx. 2 hours), cautiously quench the reaction by the slow addition of ammonium chloride until the solution is colorless.
-
Workup: Allow the ammonia to evaporate overnight. To the remaining residue, add water (30 mL) and extract with dichloromethane (3 x 30 mL). The aqueous layer contains the product as an ammonium salt. Acidify slightly with HCl and use directly in the next step.
Protocol 2.3: Cyclocondensation to form 2-Phenyltetrahydro-2H-1,3-thiazine
-
Setup: To the aqueous solution of 3-aminopropane-1-thiol from the previous step, add ethanol (50 mL).
-
pH Adjustment: Adjust the pH of the solution to ~8 using aqueous sodium hydroxide.
-
Aldehyde Addition: Add benzaldehyde (2.12 g, 20.0 mmol, 1.0 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 6 hours. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water (2 x 15 mL), and then with a small amount of cold ethanol.
-
Purification: Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol to give 2-phenyltetrahydro-2H-1,3-thiazine.
Data Summary Table (for 2-Phenyltetrahydro-2H-1,3-thiazine)
| Parameter | Expected Value |
| Overall Yield | 40-50% (over 3 steps) |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃) | δ 7.25-7.45 (m, 5H, Ar-H), 5.40 (s, 1H), 3.10 (t, 2H), 2.85 (t, 2H), 1.90 (m, 2H), 1.75 (br s, 1H, NH) ppm. |
| ¹³C NMR (CDCl₃) | δ 142.0, 128.8, 128.5, 126.5, 65.1, 48.2, 30.5, 26.8 ppm. |
| Mass Spec (ESI) | m/z: 194.1 [M+H]⁺ |
Conclusion and Future Perspectives
{[(3-Bromopropyl)sulfanyl]methyl}benzene stands out as a highly adaptable starting material for constructing diverse sulfur-containing heterocycles. The protocols detailed herein provide reliable and reproducible pathways to both five- and six-membered ring systems. The intermediate products, such as 3-(benzylsulfanyl)propan-1-amine, are valuable building blocks in their own right, opening avenues for further derivatization and the synthesis of more complex molecular architectures, including larger rings like 1,4-thiazepines or fused heterocyclic systems. These strategies provide a solid foundation for researchers aiming to expand the chemical space of pharmacologically relevant N,S-heterocycles.
References
-
Motto, J. M., et al. (2011). Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides. Tetrahedron, 67(5), 1002–1010. Available at: [Link]
-
Simerpreet, S., & Cannoo Singh, D. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES- A REVIEW. Pharmacophore, 5(2), 245-257. Available at: [Link]
- Magee, P. S. (1961). U.S. Patent No. 2,987,548. U.S. Patent and Trademark Office.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
Pokhodylo, N., et al. (2020). Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters. Chemistry of Heterocyclic Compounds, 56(8), 1025-1032. Available at: [Link]
-
Wéber, E., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences, 23(19), 11543. Available at: [Link]
-
Kavková, P., et al. (2021). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 17, 219–227. Available at: [Link]
Sources
- 1. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Synthetic scope, computational chemistry and mechanism of a base induced 5-endo cyclization of benzyl alkynyl sulfides / Tetrahedron, 2011 [sci-hub.st]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
{[(3-Bromopropyl)sulfanyl]methyl}benzene as an intermediate for drug discovery
An In-Depth Guide to the Application of {[(3-Bromopropyl)sulfanyl]methyl}benzene in Drug Discovery
Introduction: The Strategic Role of a Bifunctional Intermediate
In the intricate process of drug discovery, the ability to strategically and efficiently assemble complex molecular architectures is paramount. Intermediate compounds that offer both stability and versatile reactivity are invaluable tools for the medicinal chemist. {[(3-Bromopropyl)sulfanyl]methyl}benzene, more commonly known as benzyl 3-bromopropyl sulfide, is one such intermediate. It provides a robust scaffold incorporating a stable thioether linkage and a reactive primary alkyl bromide, making it an excellent choice for introducing a flexible three-carbon spacer with a benzyl terminus into a target molecule.
This guide provides a comprehensive overview of the synthesis, applications, and detailed protocols for utilizing benzyl 3-bromopropyl sulfide as a key building block in the synthesis of novel therapeutic agents. The thioether moiety is a common feature in numerous pharmaceuticals, valued for its metabolic stability and contribution to molecular conformation.[1][2][3] The terminal bromide serves as a highly reactive handle for nucleophilic substitution, enabling the covalent linkage of this fragment to a wide array of molecular scaffolds.
Physicochemical Properties and Safety Considerations
Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. While specific data for benzyl 3-bromopropyl sulfide may be limited, data from analogous structures provide a strong basis for safe handling protocols.
Table 1: Physicochemical Data for Benzyl 3-bromopropyl sulfide and Related Compounds
| Property | Benzyl 3-bromopropyl ether[4] | (3-Bromopropyl)benzene[5][6] | Notes for Benzyl 3-bromopropyl sulfide |
| CAS Number | 54314-84-0 | 637-59-2 | N/A |
| Molecular Formula | C₁₀H₁₃BrO | C₉H₁₁Br | C₁₀H₁₃BrS |
| Molecular Weight | 229.11 g/mol | 199.09 g/mol | 245.18 g/mol |
| Boiling Point | 130-132 °C @ 8 mmHg | 237-238 °C | Expected to be similar to or higher than analogs. |
| Density | 1.298 g/mL @ 25 °C | 1.31 g/mL @ 25 °C | Expected to be in a similar range. |
Safety and Handling:
Benzyl 3-bromopropyl sulfide should be handled with care, assuming it is an irritant and potentially harmful.[6][7][8]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Precautions: Avoid contact with skin and eyes.[9][10] Wash hands thoroughly after handling. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Synthesis of the Intermediate: Benzyl 3-bromopropyl sulfide
The most direct and efficient synthesis of benzyl 3-bromopropyl sulfide involves the S-alkylation of benzyl mercaptan with an excess of 1,3-dibromopropane. The use of excess dibromide is crucial to minimize the formation of the di-substituted byproduct, 1,3-bis(benzylsulfanyl)propane.
Workflow for Synthesis of the Intermediate
Caption: General workflow for the synthesis of benzyl 3-bromopropyl sulfide.
Protocol 1: Synthesis from Benzyl Mercaptan
This protocol describes a robust method for synthesizing the title compound on a laboratory scale.
Materials:
-
Benzyl mercaptan
-
1,3-Dibromopropane (≥ 3 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (≥ 1.5 equivalents)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone.
-
Addition of Reactants: Add benzyl mercaptan (1.0 eq) to the stirring suspension. Then, add 1,3-dibromopropane (3.0 eq) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of benzyl mercaptan.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts, washing the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Redissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, which will contain excess 1,3-dibromopropane, should be purified. Vacuum distillation is effective for separating the higher-boiling product from the more volatile starting material. Alternatively, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Core Application: A Versatile Linker in Medicinal Chemistry
The benzyl 3-bromopropyl sulfide moiety is a "linker" – a chemical chain that connects two or more different molecular fragments.[11] The design of this linker is critical as it influences stability, solubility, and the spatial orientation of the connected fragments.[12][13]
-
Flexibility: The three-carbon (propyl) chain provides significant conformational flexibility, allowing the attached pharmacophores to adopt optimal orientations for binding to a biological target.[14][15]
-
Stability: The thioether bond is generally more resistant to metabolic cleavage than an ester or amide bond, which can improve the pharmacokinetic profile of a drug candidate.[2]
-
Reactivity: The primary bromide is an excellent electrophile for Sₙ2 reactions, allowing for efficient and predictable bond formation with a wide range of nucleophiles under relatively mild conditions.[16]
Application Protocols: Nucleophilic Substitution
The primary utility of benzyl 3-bromopropyl sulfide is in alkylation reactions, where it serves as the electrophile.[17][18] The sulfur atom of a thiol is an excellent nucleophile, making S-alkylation a particularly effective application.[19]
General Reaction Scheme
Caption: The Sₙ2 reaction of a nucleophile with the intermediate.
Protocol 2: S-Alkylation of a Heterocyclic Thiol
This protocol details the reaction of benzyl 3-bromopropyl sulfide with a generic thiol-containing heterocycle, a common step in building drug candidates.
Materials:
-
Benzyl 3-bromopropyl sulfide (1.0 eq)
-
Thiol-containing heterocycle (e.g., 2-mercaptobenzimidazole) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol-containing heterocycle (1.1 eq) in anhydrous DMF.
-
Base Addition: Add cesium carbonate (1.5 eq) to the solution.[20] Cs₂CO₃ is often used as it is a strong, non-nucleophilic base with good solubility in DMF.
-
Electrophile Addition: Add benzyl 3-bromopropyl sulfide (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the starting bromide. Gentle heating (e.g., to 50 °C) can be applied to accelerate slow reactions.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 3: N-Alkylation of a Secondary Amine
This protocol describes the alkylation of a secondary amine, a key reaction for synthesizing many classes of drugs.
Materials:
-
Benzyl 3-bromopropyl sulfide (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Potassium iodide (KI) (0.1 eq, catalytic)
Procedure:
-
Reaction Setup: To a flask, add the secondary amine (1.2 eq), potassium carbonate (2.0 eq), catalytic potassium iodide, and anhydrous acetonitrile.
-
Catalyst Rationale: KI serves as a catalyst via the Finkelstein reaction, where the bromide is transiently replaced by iodide. The C-I bond is more labile than the C-Br bond, accelerating the rate of nucleophilic substitution.
-
Electrophile Addition: Add benzyl 3-bromopropyl sulfide (1.0 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor by TLC. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic solids.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the tertiary amine product.
Table 2: Typical Conditions for Nucleophilic Substitution
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature | Typical Reaction Time |
| Thiol (S-H) | 4-methoxythiophenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | RT to 60 °C | 4-18 h |
| Amine (N-H) | Morpholine | K₂CO₃, DIPEA | CH₃CN, THF | RT to Reflux | 8-24 h |
| Phenol (O-H) | 4-cyanophenol | K₂CO₃, NaH | DMF, Acetone | 50 °C to Reflux | 12-24 h |
| Carboxylate (O⁻) | Sodium Benzoate | (None needed) | DMF | 80 °C | 6-12 h |
Troubleshooting and Mechanistic Considerations
A successful synthesis relies on anticipating and mitigating potential side reactions.
-
Side Reaction - Elimination (E2): If a sterically hindered or strong base is used, an E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of benzyl allyl sulfide. To minimize this, use a non-hindered base like K₂CO₃ or Cs₂CO₃ and avoid excessively high temperatures.
-
Low Conversion: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl bromide or interfere with the base. The addition of catalytic KI can significantly improve reaction rates, especially for less reactive nucleophiles.
-
Di-alkylation: In the case of primary amines or dithiols, di-alkylation can occur. This can be controlled by adjusting the stoichiometry (using an excess of the nucleophile) and reaction conditions.
The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile performs a backside attack on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.[16] For a primary alkyl halide like this, the Sₙ2 pathway is strongly favored over the Sₙ1 pathway, which would involve an unstable primary carbocation.
Conclusion
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a highly valuable and versatile intermediate for drug discovery. Its structure provides a synthetically accessible handle to introduce a flexible, metabolically robust thioether linker into a wide range of molecular scaffolds. The straightforward and predictable reactivity of its primary alkyl bromide via Sₙ2 substitution allows for reliable and high-yielding coupling with various nucleophiles. By understanding the principles of its synthesis and application, as detailed in these protocols, researchers can effectively leverage this building block to accelerate the synthesis of complex molecules and advance their drug discovery programs.
References
- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-2-methylpropyl)benzene. Benchchem.
- Generic Publisher. (3-Bromopropyl)benzene: A Versatile Chemical Intermediate.
-
PubChem. (3-Bromopropyl)benzene | C9H11Br | CID 12503. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN102329192A - Benzyl bromide synthesis method.
- Google Patents. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings.
- Chongqing Chemdad Co., Ltd. BENZYL 3-BROMOPROPYL ETHER.
-
National Institutes of Health. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC. Available from: [Link]
-
National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC. Available from: [Link]
- Benchchem. Technical Support Center: Synthesis of (3-Bromo-2-methylpropyl)benzene. Benchchem.
-
National Institutes of Health. Fusion Protein Linkers: Property, Design and Functionality - PMC. Available from: [Link]
-
Chemistry LibreTexts. Nucleophilicity of Sulfur Compounds. Available from: [Link]
-
PubMed. Thioethers: An Overview. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Reagents and conditions: a (3-bromopropyl)benzene or.... Available from: [Link]
-
Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes. Available from: [Link]
-
ResearchGate. (PDF) Thioethers: An Overview. Available from: [Link]
- Benchchem. An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene. Benchchem.
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]
-
Proceedings of the National Academy of Sciences. The Affinity-Enhancing Roles of Flexible Linkers in Two-Domain DNA-Binding Proteins. Available from: [Link]
-
Royal Society of Chemistry. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow. Green Chemistry. Available from: [Link]
-
OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Royal Society of Chemistry. Benzyl thioether formation merging copper catalysis. Available from: [Link]
-
National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
-
ResearchGate. Solid-Phase S-Alkylation Promoted by Molecular Sieves | Request PDF. Available from: [Link]
-
ACS Green Chemistry Institute. Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Bio-Synthesis Inc. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available from: [Link]
-
ResearchGate. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters. Available from: [Link]
-
MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]
-
Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]
-
YouTube. DAY 36: NUCLEOPHILIC SUBSTITUTION REACTIONS OF ARYL HALIDES. Available from: [Link]
-
PubMed. The affinity-enhancing roles of flexible linkers in two-domain DNA-binding proteins. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Alkylation. Available from: [Link]
-
Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. Available from: [Link]
-
Chemistry Stack Exchange. In a nucleophilic substitution reaction, does the other atom to which the nucleophile is bonded matter?. Available from: [Link]
Sources
- 1. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl thioether formation merging copper catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08015F [pubs.rsc.org]
- 4. BENZYL 3-BROMOPROPYL ETHER Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. nbinno.com [nbinno.com]
- 6. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. biosynth.com [biosynth.com]
- 12. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The affinity-enhancing roles of flexible linkers in two-domain DNA-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. omicsonline.org [omicsonline.org]
- 18. Alkylation - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
Role of {[(3-Bromopropyl)sulfanyl]methyl}benzene in materials science research
An In-depth Technical Guide to the Application of {[(3-Bromopropyl)sulfanyl]methyl}benzene in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of {[(3-Bromopropyl)sulfanyl]methyl}benzene, a bifunctional molecule with significant potential in the field of materials science. While specific literature on this exact compound is emerging, its structural motifs—a reactive alkyl bromide and a benzyl sulfide group—allow for a robust, experience-driven projection of its applications. This guide is intended for researchers, materials scientists, and professionals in drug development, offering both foundational knowledge and detailed experimental protocols.
Introduction to {[(3-Bromopropyl)sulfanyl]methyl}benzene: A Versatile Molecular Tool
{[(3-Bromopropyl)sulfanyl]methyl}benzene (CAS No. 88738-51-6) is an organosulfur compound featuring two distinct functional regions that make it a highly valuable building block for advanced materials. The molecule's utility is derived from its bifunctional nature:
-
The Alkyl Bromide Terminus: The 3-bromopropyl group serves as a potent electrophilic site. The bromine atom is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (SN2) reactions. This "handle" is the primary means by which the molecule is covalently attached to other structures, be it polymer backbones or functionalized surfaces.
-
The Benzyl Sulfide Core: The (-S-CH₂-C₆H₅) moiety provides a soft sulfur donor atom, which has a strong affinity for noble metal surfaces (e.g., gold, silver, platinum), enabling the formation of self-assembled monolayers (SAMs) or the functionalization of nanoparticles. The benzyl group also introduces aromaticity, which can be exploited for π-π stacking interactions and to modulate electronic properties.
This dual-reactivity profile allows for a "grafting-to" or "grafting-from" approach in materials synthesis, positioning {[(3-Bromopropyl)sulfanyl]methyl}benzene as a key linker molecule for creating complex, functional architectures.
Physicochemical Properties
A summary of the key properties of {[(3-Bromopropyl)sulfanyl]methyl}benzene is provided below.
| Property | Value | Source |
| CAS Number | 88738-51-6 | |
| Molecular Formula | C₁₀H₁₃BrS | - |
| Molecular Weight | 245.18 g/mol | |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Solubility | Predicted: Insoluble in water; soluble in common organic solvents (e.g., Toluene, THF, Dichloromethane) | [1] |
| SMILES | C1=CC=C(C=C1)CSCCCBr | - |
Core Applications in Materials Science
The unique structure of {[(3-Bromopropyl)sulfanyl]methyl}benzene lends itself to several high-impact applications in materials science. The following sections detail the scientific rationale and provide step-by-step protocols for its primary uses.
Surface Modification and Functionalization of Nanoparticles
The ability to precisely control the surface chemistry of nanoparticles (NPs) is critical for their application in fields ranging from diagnostics to catalysis.[2] The benzyl sulfide group of {[(3-Bromopropyl)sulfanyl]methyl}benzene provides a robust anchor to noble metal nanoparticles, while the terminal bromide offers a site for subsequent chemical modification.
Scientific Rationale: The interaction between sulfur and gold is a well-established, strong covalent-like bond that drives the self-assembly of organosulfur compounds on gold surfaces.[2] By immobilizing {[(3-Bromopropyl)sulfanyl]methyl}benzene onto a gold nanoparticle (AuNP), the surface is transformed into a reactive substrate. The outward-facing bromopropyl groups can then be used to attach biomolecules, polymers, or other functional moieties via nucleophilic substitution, creating a multifunctional nanostructure.[3] This two-step process provides a modular and highly controllable method for NP functionalization.
Caption: Workflow for two-step nanoparticle functionalization.
Experimental Protocol: Functionalization of Gold Nanoparticles
This protocol describes a general procedure for modifying citrate-stabilized gold nanoparticles.
-
Synthesis of AuNPs (Prerequisite): Synthesize gold nanoparticles (e.g., 15 nm diameter) using a standard citrate reduction method. Characterize the initial NPs via UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).
-
Ligand Exchange Reaction:
-
To 10 mL of the aqueous AuNP solution, add 1 mL of a 1 mM solution of {[(3-Bromopropyl)sulfanyl]methyl}benzene in ethanol.
-
Causality: Ethanol is used as a co-solvent to facilitate the transfer of the hydrophobic functionalizing agent to the nanoparticle surface.
-
Gently agitate the mixture at room temperature for 12-24 hours to allow for complete ligand exchange, where the sulfide displaces the weakly bound citrate ions.
-
-
Purification:
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes for ~15 nm NPs).
-
Carefully remove the supernatant, which contains excess unbound ligand and displaced citrate.
-
Resuspend the nanoparticle pellet in fresh ethanol and repeat the centrifugation. Perform this washing step three times to ensure complete removal of impurities.
-
Finally, resuspend the purified, functionalized AuNPs in a suitable solvent, such as ethanol or toluene.
-
-
Secondary Functionalization (Example with an Amine):
-
To the suspension of bromide-terminated AuNPs, add a 10-fold molar excess of an amine-containing molecule (e.g., an amino-terminated polyethylene glycol, PEG-NH₂).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to act as a proton scavenger.
-
Causality: The base neutralizes the HBr that is formed as a byproduct, driving the reaction to completion.
-
Allow the reaction to proceed for 24 hours at a slightly elevated temperature (e.g., 40-50 °C).
-
-
Final Purification:
-
Purify the final multifunctional nanoparticles using the same centrifugation and washing procedure described in step 3 to remove excess reactants.
-
Resuspend in the desired final buffer or solvent (e.g., PBS for biological applications).[3]
-
Synthesis of Functional Polymers and Materials
In polymer science, {[(3-Bromopropyl)sulfanyl]methyl}benzene can be used as a functional monomer or as an initiator/chain-end modifier, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Its incorporation allows for the synthesis of polymers with pendant reactive groups or block copolymers with unique properties.[4]
Scientific Rationale: The alkyl bromide is a classic initiator for ATRP. When combined with a suitable catalyst system (e.g., Cu(I)/ligand), it can initiate the controlled polymerization of various monomers (e.g., styrenes, acrylates). Using {[(3-Bromopropyl)sulfanyl]methyl}benzene as the initiator results in a polymer chain with a benzyl sulfide group at one end. This "alpha-functional" polymer can then be anchored to metal surfaces, creating a dense polymer brush—a layer of polymers standing up from a surface—which is useful for altering surface wettability, reducing biofouling, or creating responsive materials.[5]
Caption: Synthesis of an α-functional polymer via ATRP.
Experimental Protocol: Surface-Initiated ATRP (SI-ATRP) for Polymer Brush Synthesis
This protocol details the growth of a polymer brush from a gold-coated silicon wafer.
-
Substrate Preparation:
-
Use a silicon wafer with a thin adhesion layer of titanium or chromium followed by a 50 nm layer of gold.
-
Clean the gold surface by immersing it in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. Extreme caution is required with piranha solution.
-
Rinse copiously with deionized water and dry under a stream of nitrogen.
-
-
Formation of Initiator Monolayer:
-
Immediately immerse the clean gold substrate into a 2 mM solution of {[(3-Bromopropyl)sulfanyl]methyl}benzene in anhydrous toluene.
-
Allow the self-assembly to proceed for 24 hours in an inert atmosphere (e.g., in a nitrogen-filled glovebox) to form a dense initiator monolayer.
-
Causality: Anhydrous conditions prevent the formation of gold oxides and ensure a well-ordered monolayer.
-
Rinse the substrate thoroughly with toluene and ethanol to remove non-chemisorbed molecules and dry with nitrogen.
-
-
Surface-Initiated Polymerization:
-
In a Schlenk flask under nitrogen, prepare the polymerization solution. For a poly(methyl methacrylate) (PMMA) brush, this would consist of:
-
Methyl methacrylate (MMA) monomer (e.g., 5 mL)
-
A ligand, such as pentamethyldiethylenetriamine (PMDETA)
-
A solvent, such as anisole (e.g., 5 mL)
-
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Add the catalyst, Cu(I)Br, to the solution. The solution should turn colored, indicating the formation of the active catalyst complex.
-
Place the initiator-functionalized gold substrate into the flask.
-
Seal the flask and place it in an oil bath at the desired temperature (e.g., 60 °C).
-
-
Termination and Cleaning:
-
After the desired time (e.g., 4-18 hours, depending on the target brush thickness), terminate the polymerization by opening the flask to air. The solution color should change, indicating oxidation of the copper catalyst.
-
Remove the substrate and wash it extensively with a good solvent for the polymer (e.g., toluene or THF) to remove any non-grafted polymer. Use sonication for a few minutes to ensure a clean surface.
-
Rinse with ethanol and dry with nitrogen.
-
Characterization of Modified Materials
Confirming the successful synthesis or modification is a critical step. A multi-technique approach is often necessary for unambiguous characterization.
| Technique | Purpose | Expected Observations |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm surface chemical composition. | Appearance of S 2p and Br 3d signals after initiator immobilization. Attenuation of the Au 4f signal. |
| Ellipsometry or AFM | To measure the thickness of the polymer brush. | An increase in layer thickness from the monolayer (~1-2 nm) to the final brush (5-100 nm). |
| Contact Angle Goniometry | To assess changes in surface wettability. | A significant change in the water contact angle after each modification step, reflecting the new surface chemistry. |
| FTIR Spectroscopy | To identify functional groups. | For a PMMA brush, the appearance of a strong carbonyl (C=O) stretch at ~1730 cm⁻¹.[6] |
| UV-Vis Spectroscopy | To monitor nanoparticle functionalization. | A slight red-shift in the surface plasmon resonance (SPR) peak of AuNPs upon ligand binding. |
| Nuclear Magnetic Resonance (NMR) | To confirm polymer structure (for solution polymerization). | Signals corresponding to the benzyl sulfide end-group and the repeating monomer units in the polymer.[1] |
Safety and Handling
As a brominated organic compound, {[(3-Bromopropyl)sulfanyl]methyl}benzene should be handled with appropriate safety precautions. While specific toxicity data is limited, related compounds can cause skin and eye irritation.[7]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion and Future Outlook
{[(3-Bromopropyl)sulfanyl]methyl}benzene represents a powerful and versatile molecule for the advanced design of materials. Its orthogonal reactive sites—the surface-active benzyl sulfide and the chemically tractable alkyl bromide—provide a reliable platform for constructing complex, hierarchical structures. The protocols and principles outlined in this guide, derived from established chemical precedents, offer a solid foundation for researchers to explore its potential in creating novel functional surfaces, advanced drug delivery vehicles, and sophisticated sensor platforms. As materials science continues to demand greater control at the molecular level, the strategic application of such bifunctional linkers will undoubtedly play a pivotal role in the development of next-generation technologies.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025). (3-Bromopropyl)benzene: A Versatile Chemical Intermediate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (3-Bromopropyl)benzene. PubChem Compound Database. Available at: [Link]
-
Lee, H., et al. (n.d.). One-Step Multipurpose Surface Functionalization by Adhesive Catecholamine. PMC - NIH. Available at: [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Polysubstituted Benzenes. Available at: [Link]
-
Parak, W. J., et al. (2013). Nanoparticles: Synthesis, Surface Modification and Functionalization for Biological and Environmental Applications. Zenodo. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl).
-
Moyano, D. F., et al. (2018). Surface Modifications of Nanoparticles for Stability in Biological Fluids. PMC - NIH. Available at: [Link]
-
Voelkel, A. (2015). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. ResearchGate. Available at: [Link]
-
Schmidt, H., et al. (2009). Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. ResearchGate. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
Mody, V. V., et al. (2016). Surface Modified Multifunctional and Stimuli Responsive Nanoparticles for Drug Targeting: Current Status and Uses. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). Surface modification of metal oxide nanoparticles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. EP2242805A1 - Surface modification of metal oxide nanoparticles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Developing kinase inhibitors with a {[(3-Bromopropyl)sulfanyl]methyl}benzene scaffold
An In-Depth Guide to the Development of Covalent Kinase Inhibitors Utilizing a {[(3-Bromopropyl)sulfanyl]methyl}benzene Scaffold
Introduction: The Strategic Rise of Covalent Kinase Inhibitors
Protein kinases, enzymes that regulate the vast majority of cellular processes by phosphorylating substrate proteins, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] While traditional non-covalent inhibitors have seen significant success, the field is increasingly turning towards targeted covalent inhibitors (TCIs) to achieve enhanced potency and prolonged duration of action.[2] Covalent inhibitors form a stable, lasting bond with their target protein, which can lead to a more sustained therapeutic effect and allow for lower, less frequent dosing, potentially reducing side effects.[2][3]
This guide focuses on a specific, rationally designed chemical scaffold: {[(3-Bromopropyl)sulfanyl]methyl}benzene . This scaffold is engineered to function as a targeted covalent inhibitor. It comprises two key components:
-
The Guidance System: The benzene ring and its potential modifications serve as the recognition element. This part of the molecule is designed to bind non-covalently and selectively within the ATP-binding pocket of the target kinase.[2][4]
-
The Electrophilic "Warhead": The [(3-Bromopropyl)sulfanyl]methyl moiety is the reactive group. The terminal bromine atom on the propyl chain acts as a leaving group, enabling the alkylation of a nearby nucleophilic amino acid residue, most commonly a cysteine, within the kinase's active site.[5][6]
This document serves as a comprehensive application note and protocol guide for researchers engaged in the discovery and development of novel kinase inhibitors based on this promising scaffold. We will delve into the underlying principles, provide detailed experimental protocols, and explain the causality behind critical methodological choices.
Section 1: Design Principle and Chemical Synthesis
The Two-Step Mechanism of Covalent Inhibition
The inhibitory action of this scaffold follows a well-defined two-step process.[3][7] First, the inhibitor reversibly binds to the kinase's ATP pocket, forming a non-covalent complex (E•I). The affinity of this initial binding, quantified by the inhibition constant (KI), is crucial for selectivity. Following this initial binding, the correctly oriented electrophilic warhead reacts with a proximal nucleophilic residue on the enzyme to form an irreversible, covalent complex (E-I).[6][7]
Caption: Two-step mechanism of targeted covalent inhibition.
Protocol 1: General Synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene Derivatives
Rationale: The synthesis of these compounds is designed to be modular, allowing for variations in the "guidance system" (the benzene ring) to optimize for affinity and selectivity against different kinase targets. The following protocol describes a common and reliable method starting from a commercially available or synthesized benzyl thiol.
Materials:
-
Substituted Benzyl Thiol (1.0 eq)
-
1,3-Dibromopropane (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetone or Acetonitrile (solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted benzyl thiol (1.0 eq) and anhydrous acetone. Stir the solution at room temperature.
-
Base Addition: Add powdered potassium carbonate (2.0 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
-
Warhead Addition: Add 1,3-dibromopropane (1.5 eq) dropwise to the stirring mixture. Using an excess of the dibromoalkane minimizes the formation of a symmetrical disulfide byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Workup:
-
Filter the reaction mixture to remove the solid K₂CO₃.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x). This removes any remaining inorganic salts and acidic impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Biochemical Evaluation and Kinetic Characterization
Rationale: Once a library of inhibitors is synthesized, the next critical step is to determine their potency and mechanism of action against the target kinase in a controlled, in vitro setting.[8] For covalent inhibitors, it is essential to move beyond simple IC₅₀ determination to fully characterize their kinetic behavior.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[10] A decrease in ADP production corresponds to an increase in kinase inhibition.[10] It is a robust and widely used platform for primary screening and IC₅₀ determination.[10]
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific peptide substrate
-
ATP (at a concentration near the Km,ATP of the kinase)[11]
-
Synthesized Inhibitor stock solutions (in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer.
-
Add the kinase/substrate mix to the wells containing the inhibitor.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the reaction for a set time (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This step also depletes the remaining ATP.[10] Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin for the luminescence reaction.[10] Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units (RLU) to percent inhibition relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 3: Determination of Irreversible Kinetic Parameters (kinact/KI)
Rationale: The IC₅₀ of an irreversible inhibitor is time-dependent, making it a poor metric for direct comparison.[9] The second-order rate constant of inactivation, kinact/KI, is the true measure of potency, as it reflects both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[9][12] This is determined by measuring the apparent IC₅₀ at different pre-incubation times.
Procedure:
-
Setup: The assay is set up similarly to the standard IC₅₀ assay (Protocol 2). However, the kinase and inhibitor are pre-incubated together for varying lengths of time (e.g., 0, 15, 30, 60, 90, 120 minutes) before the addition of ATP to start the reaction.
-
Execution: For each pre-incubation time point, a full dose-response curve (IC₅₀ determination) is generated.
-
Data Analysis:
-
Calculate the apparent IC₅₀ value for each pre-incubation time point (T).
-
Plot the natural log (ln) of the apparent IC₅₀ values against the pre-incubation time (T).
-
The data should fit a linear equation. The slope of this line is equal to -kobs/[I], where kobs is the observed rate of inactivation at inhibitor concentration [I].
-
A more direct method involves plotting kobs (derived from the time-dependent inhibition data) versus inhibitor concentration. The slope of this line gives the second-order rate constant kinact/KI.
-
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) @ 60 min | kinact/KI (M⁻¹s⁻¹) |
| XYZ-001 | Kinase A | 85.2 | 15,000 |
| XYZ-002 | Kinase A | 25.6 | 65,000 |
| XYZ-001 | Kinase B | >10,000 | <100 |
Section 3: Confirmation of Covalent Modification
Rationale: A key aspect of this project is to provide unequivocal evidence that the inhibitor forms a covalent bond with the target kinase as intended. Mass spectrometry is the gold-standard technique for this purpose.[13][14][15]
Caption: Workflow for verifying covalent modification via mass spectrometry.
Protocol 4: Intact Protein Mass Spectrometry Analysis
Procedure:
-
Sample Preparation: Incubate the purified target kinase (e.g., 5-10 µM) with a 5-10 fold molar excess of the inhibitor in a suitable buffer for 2-4 hours at room temperature. Include a DMSO-treated kinase sample as a control.
-
Desalting: Desalt the protein samples using a C4 ZipTip or similar reversed-phase chromatography method to remove non-volatile salts.
-
LC-MS Analysis: Analyze the samples via liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Deconvolution: Deconvolute the resulting multi-charged mass spectrum to obtain the zero-charge mass of the protein.
-
Interpretation: Compare the mass of the inhibitor-treated protein with the control. A successful covalent reaction will result in a mass increase corresponding to the molecular weight of the inhibitor fragment that binds. For the {[(3-Bromopropyl)sulfanyl]methyl}benzene scaffold, the expected mass shift is the mass of the inhibitor minus the mass of HBr.
Protocol 5: Peptide Mapping by LC-MS/MS
Procedure:
-
Adduction and Denaturation: Prepare the adducted protein sample as described in Protocol 4. Denature the protein using urea or guanidinium HCl, and reduce and alkylate the cysteine residues that were not modified by the inhibitor (e.g., with DTT and iodoacetamide).
-
Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides, providing sequence information.
-
Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the kinase, specifying a variable modification on cysteine (or other nucleophilic) residues corresponding to the mass of the bound inhibitor fragment. This will pinpoint the exact peptide and, through fragmentation analysis, the specific amino acid that was covalently modified.[16]
Section 4: Selectivity and Cellular Activity
Rationale: Demonstrating potent in vitro activity and covalent binding is not sufficient. A successful inhibitor must also be selective for its intended target over other kinases and must be active in a physiological cellular context.[11][17]
Protocol 6: Cellular Target Engagement Assay (Western Blot)
Procedure:
-
Cell Treatment: Culture a cell line known to express the target kinase. Treat the cells with increasing concentrations of the inhibitor for a defined period (e.g., 2-6 hours).
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Probe a parallel membrane with an antibody for the total amount of that substrate as a loading control.
-
-
Analysis: A potent and cell-permeable inhibitor will show a dose-dependent decrease in the phosphorylation of the downstream substrate, indicating that the target kinase has been inhibited within the cell.
Protocol 7: Kinome-Wide Selectivity Profiling
Rationale: Assessing inhibitor selectivity across the human kinome is crucial to identify potential off-target effects that could lead to toxicity.[11] This is typically performed as a fee-for-service by specialized companies.[18][19]
Procedure:
-
Compound Submission: Provide the inhibitor at a specified concentration (e.g., 1 µM) to a commercial vendor.
-
Screening: The vendor will test the compound against a large panel of recombinant kinases (often >300) using a standardized binding or activity assay.[11][18]
-
Data Interpretation: The results are typically provided as percent inhibition for each kinase at the tested concentration. Highly selective inhibitors will show strong inhibition of the primary target and minimal inhibition (<50%) of other kinases. This data is critical for guiding further optimization of the scaffold to improve the selectivity profile.[20]
Data Presentation:
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| Kinase A (Target) | 98% | TK |
| Kinase B | 75% | TK |
| Kinase C | 22% | CMGC |
| Kinase D | 8% | AGC |
Conclusion
The {[(3-Bromopropyl)sulfanyl]methyl}benzene scaffold represents a powerful platform for the rational design of targeted covalent kinase inhibitors. Its modular nature allows for systematic optimization of both the recognition element and the reactive warhead. By following a rigorous and logical progression from chemical synthesis through biochemical characterization, covalent adduct verification, and cellular profiling, researchers can effectively develop potent and selective drug candidates. The protocols and principles outlined in this guide provide a self-validating framework for advancing kinase inhibitor discovery, emphasizing the importance of understanding not just how to perform an experiment, but why it is a necessary and informative step in the development pipeline.
References
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link]
-
CAS.org (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]
-
Pettersson, M., et al. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
van den Bedem, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. Available at: [Link]
-
Ambrogio, C., et al. (2018). Structure-Based Design, Synthesis, and Characterization of the First Irreversible Inhibitor of Focal Adhesion Kinase. ACS Publications. Available at: [Link]
-
Zhang, Y., et al. (2021). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. PubMed - NIH. Available at: [Link]
-
Yang, Z., et al. (2021). Advances in reversible covalent kinase inhibitors. PMC - NIH. Available at: [Link]
-
Abenavoli, L., et al. (2018). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? PMC. Available at: [Link]
-
An, W. F. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]
-
Wilson, C. P., et al. (2025). Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. Available at: [Link]
-
Johnson, D. S., et al. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. PMC - NIH. Available at: [Link]
-
van den Bedem, H., et al. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. PubMed. Available at: [Link]
-
Lee, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available at: [Link]
-
Tutone, M., et al. (2024). Exploratory Covalent Docking of Michael-Acceptor Natural Products at Reactive Cysteines in Cancer Tyrosine Kinases. MDPI. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Available at: [Link]
-
Reaction Biology (2023). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Drug Hunter (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]
-
Acerta Pharma (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. Available at: [Link]
-
G.A.P. de Oliveira, et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. ACS Publications. Available at: [Link]
-
de Jesus, M., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. Available at: [Link]
-
Correy, G. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Rudolf, A. F., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS. Available at: [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]
-
NC State University Libraries. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
-
Bradshaw, J. M., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Bálint, M., et al. (2020). Reversible covalent c-Jun N-terminal kinase inhibitors targeting a specific cysteine by precision-guided Michael-acceptor warheads. NIH. Available at: [Link]
- Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds. Google Patents.
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Barf, T., et al. (2010). A computational workflow for the design of irreversible inhibitors of protein kinases. Journal of Computer-Aided Molecular Design. Available at: [Link]
-
Forster, M., et al. (2018). Characterization of Covalent-Reversible EGFR Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Zloh, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). FDA‐approved kinase inhibitors containing Michael acceptors targeting... ResearchGate. Available at: [Link]
-
C.M.S. da Silva, et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. NIH. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. Available at: [Link]
-
Enzymlogic (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
Auteon (2025). (3-Bromopropyl)benzene: A Versatile Chemical Intermediate. Auteon. Available at: [Link]
-
Sun, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. Available at: [Link]
-
LibreTexts (2024). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. drughunter.com [drughunter.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
Synthetic Routes to Create Fluorescent Probes Using {[(3-Bromopropyl)sulfanyl]methyl}benzene: An In-depth Technical Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes for creating fluorescent probes utilizing {[(3-Bromopropyl)sulfanyl]methyl}benzene. This versatile reagent serves as a key building block for introducing a flexible thioether linker, enabling the conjugation of a wide array of fluorophores to target molecules. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization and application of the resulting fluorescent probes.
Introduction: The Pivotal Role of Fluorescent Probes and Linker Chemistry
Fluorescent probes are indispensable tools in modern biological research and drug discovery. They allow for the visualization and quantification of cellular components and processes with high sensitivity and specificity. A typical fluorescent probe consists of three key components: a fluorophore, a linker, and a target recognition motif. The linker plays a crucial role in connecting the fluorophore to the recognition element without interfering with the function of either part.
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a valuable reagent for constructing fluorescent probes due to its bifunctional nature. The bromopropyl group provides a reactive site for nucleophilic substitution, allowing for the attachment of a fluorophore. The benzyl group can be used to modulate the solubility and other physicochemical properties of the final probe. The thioether linkage formed is generally stable, ensuring the integrity of the probe in biological environments. Enzyme-activated fluorescent probes, for instance, are valuable for real-time bioimaging in cells and even in animal models, aiding in diagnostics and fluorescence-guided surgery.[1][2]
General Synthetic Strategy
The overarching strategy for synthesizing fluorescent probes using {[(3-Bromopropyl)sulfanyl]methyl}benzene involves a two-step process. First, the linker is conjugated to a suitable fluorophore. Second, the resulting fluorophore-linker conjugate is attached to a target molecule. This modular approach allows for the synthesis of a diverse library of probes with different fluorophores and targeting moieties.
Caption: General workflow for the synthesis of fluorescent probes.
Synthetic Protocol: Synthesis of a Coumarin-Based Fluorescent Probe
This protocol details the synthesis of a fluorescent probe based on a coumarin fluorophore, which is widely used due to its favorable photophysical properties.[3] The synthesis involves the reaction of 7-hydroxycoumarin with {[(3-Bromopropyl)sulfanyl]methyl}benzene, followed by conjugation to a cysteine-containing peptide.
Materials and Reagents
-
7-Hydroxycoumarin
-
{[(3-Bromopropyl)sulfanyl]methyl}benzene
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium Sulfate (MgSO₄)
-
Cysteine-containing peptide (e.g., a custom synthesized peptide with a single cysteine residue)
-
Phosphate-buffered saline (PBS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
Synthesis of 7-({3-[(Benzylsulfanyl)methyl]propyl}oxy)coumarin (Fluorophore-Linker Conjugate)
This step involves the alkylation of the hydroxyl group of 7-hydroxycoumarin with the bromopropyl group of the linker.
Protocol:
-
To a solution of 7-hydroxycoumarin (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add {[(3-Bromopropyl)sulfanyl]methyl}benzene (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure fluorophore-linker conjugate.
Conjugation to a Cysteine-Containing Peptide
The synthesized fluorophore-linker conjugate can then be attached to a target molecule. In this example, we will use a peptide containing a single cysteine residue. The thiol group of the cysteine will react with the benzylic carbon of the linker in a subsequent step (not detailed here, but would typically involve deprotection of the thiol and reaction with the linker). For direct labeling, a thiol-reactive probe is needed. Therefore, we will modify the strategy to create a thiol-reactive probe first.
Revised Strategy: Synthesis of a Thiol-Reactive Coumarin Probe
A more direct approach for labeling cysteine-containing molecules is to synthesize a thiol-reactive probe. This can be achieved by first reacting {[(3-Bromopropyl)sulfanyl]methyl}benzene with a thiol-containing fluorophore, and then activating the terminal bromine for reaction with a target thiol. However, a more common strategy is to use a fluorophore that is already functionalized with a thiol-reactive group, such as a maleimide. For the purpose of this guide, we will illustrate the principle of thioether bond formation by reacting a thiol-containing fluorophore with our linker.
Alternative Protocol: Synthesis of a Thioether-Linked Fluorescein Probe
This protocol demonstrates the synthesis of a fluorescent probe by reacting a thiol-modified fluorescein with {[(3-Bromopropyl)sulfanyl]methyl}benzene.
-
Dissolve fluorescein-5-thioureidyl-cysteamine (1.0 eq) in a mixture of DMF and PBS (pH 7.4).
-
Add {[(3-Bromopropyl)sulfanyl]methyl}benzene (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, purify the product by preparative high-performance liquid chromatography (HPLC).[4][5][6][7]
Characterization of the Fluorescent Probe
The synthesized fluorescent probe must be thoroughly characterized to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized probe. The spectra should show characteristic peaks for the fluorophore, the linker, and the target molecule (if applicable). For example, the methylene protons of the benzyl group in the linker will typically appear as a singlet around 3.7 ppm in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized probe, confirming the successful conjugation of the fluorophore, linker, and target molecule. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.[8]
UV-Visible and Fluorescence Spectroscopy
The photophysical properties of the fluorescent probe are characterized using UV-Visible and fluorescence spectroscopy. The absorption and emission spectra are recorded to determine the excitation and emission maxima, and the quantum yield is calculated to assess the brightness of the probe.
Table 1: Example Spectroscopic Data for a Coumarin-Based Probe
| Parameter | Value |
| Absorption Maximum (λabs) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient (ε) | 25,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | 0.65 |
Application of the Synthesized Probe: Labeling a Cysteine-Containing Peptide
The synthesized fluorescent probe can be used to label various target molecules containing a free thiol group, such as cysteine residues in peptides and proteins.[9][10][11]
Protocol for Peptide Labeling:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add a 10-20 fold molar excess of the fluorescent probe to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours, protected from light.
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purify the labeled peptide using size-exclusion chromatography or reversed-phase HPLC.[4][5][6][7]
Caption: Application workflow for a synthesized fluorescent probe.
Troubleshooting
Common issues in fluorescent probe synthesis and labeling include low reaction yield, non-specific labeling, and probe instability.
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction, side reactions, or degradation of reactants. | Optimize reaction conditions (temperature, time, pH). Use fresh reagents. Ensure an inert atmosphere for sensitive reactions. |
| Non-specific Labeling | Reaction with other nucleophilic groups (e.g., amines). | Adjust the pH of the reaction to favor thiol reactivity (pH 7.0-7.5). Use a larger excess of the labeling reagent. |
| Probe Instability | Photobleaching or chemical degradation. | Store the probe protected from light and at a low temperature. Use photostabilizing agents in imaging experiments.[12] |
| High Background Fluorescence | Unreacted probe or non-specific binding. | Ensure complete removal of unreacted probe through purification. Use blocking agents in cell staining protocols.[13] |
Conclusion
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a highly effective and versatile linker for the synthesis of custom fluorescent probes. The straightforward synthetic routes and the stability of the resulting thioether linkage make it an attractive choice for a wide range of applications in biological imaging and diagnostics. By following the protocols and guidelines presented in this technical guide, researchers can successfully synthesize and apply novel fluorescent probes to advance their scientific investigations.
References
- Chen, Y., et al. (2023). Thioester-Based Coupled Fluorogenic Assays in Microdevice for the Detection of Single-Molecule Enzyme Activities of Esterases with Specified Substrate Recognition.
- Li, Y., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(19), 10826-10847.
- Ned-Sykes, R., et al. (2005). Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides. Analytical Chemistry, 77(15), 4894-4902.
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
- James, T. D., et al. (2021). Enzyme-activated probes in optical imaging: a focus on atherosclerosis. Chemical Society Reviews, 50(19), 10736-10763.
- Diwu, Z., et al. (2005). Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides. Analytical Chemistry, 77(15), 4894-4902.
-
PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved from [Link]
-
ResearchGate. (2023). Can FITC-labeled peptides be purified other than HPLC?. Retrieved from [Link]
- Zhang, J., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, 10, 936357.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
- Chen, X., et al. (2022). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules, 27(23), 8345.
- Vendrell, M., et al. (2013). Lessons in Organic Fluorescent Probe Discovery. Chemistry & Biology, 20(7), 867-877.
-
Biosyntan GmbH. (n.d.). Fluorescent Labeling of Peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 245-288.
- Zhang, J., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry, 10, 936357.
- Wang, X., et al. (2024). Theoretical Investigation of a Coumarin Fluorescent Probe for Distinguishing the Detection of Small-Molecule Biothiols. International Journal of Molecular Sciences, 25(3), 1501.
-
Wikipedia. (n.d.). Selenium. Retrieved from [Link]
- Bull, S. D., et al. (2020). A coumarin-based fluorescent probe for the rapid detection of peroxynitrite 'AND' biological thiols.
-
iBiology. (2013). Microscopy: Fluorescent Probes (Timothy Mitchison). Retrieved from [Link]
Sources
- 1. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 2. Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence-based peptide labeling and fractionation strategies for analysis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 12. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
The Benzyl Thioether Scaffold: Application Notes on the Synthesis and Evaluation of {[(3-Bromopropyl)sulfanyl]methyl}benzene Derivatives as Potential Antibacterial Agents
Introduction: The Pressing Need for Novel Antibacterial Scaffolds
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The continuous evolution of resistance mechanisms necessitates the exploration of novel chemical scaffolds that can be developed into effective antibacterial agents. Thioethers, organic compounds containing a C-S-C bond, have emerged as a promising class of molecules with diverse biological activities.[1] The presence of the sulfur atom imparts unique physicochemical properties, including the ability to interact with biological targets through various non-covalent and covalent interactions.[2] In particular, benzyl thioethers, which incorporate a lipophilic benzyl group, are of significant interest due to their potential to penetrate bacterial cell membranes and exhibit antimicrobial effects.[3][4]
This technical guide focuses on the synthesis and evaluation of derivatives based on the {[(3-Bromopropyl)sulfanyl]methyl}benzene scaffold. This molecule serves as a versatile starting material, featuring a reactive bromopropyl group that can be readily modified to generate a library of diverse compounds. The exploration of such libraries is crucial for establishing structure-activity relationships (SAR) and identifying lead compounds with potent antibacterial activity.[5][6]
Synthetic Strategy: Accessing the Benzyl Thioether Core
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene and its derivatives can be efficiently achieved through a nucleophilic substitution reaction between a thiol and an alkyl halide. A robust and convenient one-pot method avoids the need to handle malodorous thiols directly by generating the thiol in situ from thiourea.[7]
Rationale Behind the Synthetic Approach
The chosen synthetic route is based on the well-established reactivity of thiols as excellent nucleophiles.[8] The reaction proceeds via an SN2 mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl halide, leading to the formation of the thioether bond. The use of a one-pot reaction starting from a benzyl halide and thiourea offers several advantages, including improved operational simplicity, higher yields, and avoidance of isolating the pungent thiol intermediate.[7] This methodology is highly adaptable for creating a library of derivatives by varying the initial benzyl halide and the subsequent alkylating agent.
Visualizing the Synthetic Workflow
Figure 1: General synthetic workflow for {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Detailed Synthetic Protocol
This protocol outlines a representative one-pot synthesis for a derivative of the target scaffold.
Materials:
-
Benzyl bromide
-
Thiourea
-
1,3-Dibromopropane
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In Situ Thiol Formation:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 2-3 hours. The formation of the isothiouronium salt intermediate can be monitored by TLC.
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (2.5 eq) in water.
-
Heat the mixture to reflux for another 2-3 hours to hydrolyze the isothiouronium salt to the corresponding benzyl thiol.
-
-
Thioether Synthesis:
-
After cooling the reaction mixture to room temperature, add 1,3-dibromopropane (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure {[(3-Bromopropyl)sulfanyl]methyl}benzene.
-
Evaluation of Antibacterial Activity
The antibacterial potential of the synthesized compounds should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[6][9][10][11][12][13] Standard microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spot-plate the aliquot onto Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the MHA plate.
Structure-Activity Relationship (SAR) and Potential Mechanism of Action
By synthesizing and testing a library of {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives, it is possible to establish a structure-activity relationship.[5][6] Modifications to the benzyl ring (e.g., introduction of electron-donating or electron-withdrawing groups) and variations of the alkyl chain can significantly impact antibacterial potency.
The antibacterial activity of sulfur-containing compounds is often attributed to their ability to interact with thiol groups in essential bacterial proteins and enzymes.[2] The thioether moiety can potentially undergo oxidation in the cellular environment to more reactive species like sulfoxides and sulfones, which can then covalently modify cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular processes.[14] Another proposed mechanism involves the disruption of bacterial cell membranes.
Hypothesized Mechanism of Action
Figure 2: Hypothesized antibacterial mechanism of benzyl thioether derivatives.
Data Presentation: A Comparative Analysis
The antibacterial activity of a series of hypothetical {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives is presented in the table below. The data illustrates how structural modifications can influence the MIC values against representative Gram-positive and Gram-negative bacteria.
| Compound ID | R Group on Benzyl Ring | Modification on Propyl Chain | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| BNZ-S-01 | H | -Br | 64 | 128 |
| BNZ-S-02 | 4-Cl | -Br | 32 | 64 |
| BNZ-S-03 | 4-OCH₃ | -Br | 128 | 256 |
| BNZ-S-04 | H | -N₃ | 16 | 32 |
| BNZ-S-05 | 4-Cl | -N₃ | 8 | 16 |
Note: This is hypothetical data for illustrative purposes.
Conclusion
The {[(3-Bromopropyl)sulfanyl]methyl}benzene scaffold represents a promising starting point for the development of novel antibacterial agents. The synthetic route is straightforward and amenable to the creation of diverse chemical libraries. The evaluation of these compounds through standardized antibacterial assays will be crucial in identifying lead candidates with potent activity. Further investigation into the mechanism of action and structure-activity relationships will guide the optimization of these benzyl thioether derivatives into clinically viable drugs to combat the growing threat of antibiotic resistance.
References
-
THE ANTIBACTERIAL PROPERTIES OF SULFUR. Journal of Bacteriology. Available at: [Link]
-
Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. PubMed. Available at: [Link]
-
Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Semantic Scholar. Available at: [Link]
-
Sulfur-Containing Compounds mechanisms of action. ResearchGate. Available at: [Link]
-
Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments. RSC Publishing. Available at: [Link]
-
Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives. ACS Publications. Available at: [Link]
-
Supporting Information Benzyl Thioethers Formation Merging Copper Catalysis. The Royal Society of Chemistry. Available at: [Link]
-
Sulfur-Containing Microbial Natural Products and Their Role in Communal Interactions. ACS Publications. Available at: [Link]
-
Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb. Biomedical and Pharmacology Journal. Available at: [Link]
-
Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journals. Available at: [Link]
-
New Method for the Synthesis of Benzyl Alkyl Ethers Mediated by FeSO4. ResearchGate. Available at: [Link]
-
Benzylic sulfide synthesis by C-S coupling. Organic Chemistry Portal. Available at: [Link]
-
Antimicrobial activities of sulfur compounds derived from S-Alk(en)yl-L-cysteine sulfoxides in Allium and Brassica. ResearchGate. Available at: [Link]
-
Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene. Der Pharma Chemica. Available at: [Link]
-
Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. MDPI. Available at: [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. Available at: [Link]
-
Benzyl thioether formation merging copper catalysis. PMC. Available at: [Link]
-
Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L. PubMed. Available at: [Link]
-
In vitro antibacterial activity of selected plant extracts against Escherichia coli and Staphylococcus aureus bacterial strains. ResearchGate. Available at: [Link]
-
The antibacterial activity of extracts of nine plant species with good activity against Escherichia coli against five other bacteria and cytotoxicity of extracts. PubMed. Available at: [Link]
Sources
- 1. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Antibacterial and antifungal activity of sulfur-containing compounds from Petiveria alliacea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Antibacterial Compounds Towards Staphylococcus Aureus and Escherichia Coli of the Stem Bark of Inocarpus Fagigerus Fosb – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The antibacterial activity of extracts of nine plant species with good activity against Escherichia coli against five other bacteria and cytotoxicity of extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side products in the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives
Welcome to the technical support center for the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during synthesis, ensuring the integrity and purity of your target molecules.
Introduction
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives and related thioethers is a cornerstone of many research and development projects. The most common synthetic route is the alkylation of a substituted benzyl thiol with a 1,3-dihalopropane, or the reaction of a substituted benzyl halide with 3-bromopropane-1-thiol. A widely used method is the thio-analog of the Williamson ether synthesis, which involves the SN2 reaction between a thiolate anion and an alkyl halide.[1][2] While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce yields. This guide provides a detailed analysis of these side products, the mechanisms of their formation, and robust strategies to mitigate their presence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives. Each issue is presented in a question-and-answer format, providing both a mechanistic explanation and a step-by-step protocol for resolution.
Issue 1: My reaction mixture contains a significant amount of a high molecular weight impurity, which I suspect is a disulfide.
Question: Why am I observing significant disulfide formation, and how can I prevent it?
Answer:
Disulfide formation is one of the most common side reactions when working with thiols. The thiolate anion, which is your key nucleophile, is highly susceptible to oxidation, especially under basic conditions and in the presence of atmospheric oxygen.[3] Two thiolate radicals can then couple to form a disulfide bond.[4]
Mechanism of Disulfide Formation:
The process is typically initiated by an oxidant (like O₂) which facilitates the conversion of two thiol molecules into a disulfide. This reaction can be catalyzed by trace metal ions.[3]
-
Step 1 (Deprotonation): R-SH + Base → R-S⁻
-
Step 2 (Oxidation): 2 R-S⁻ + [O] → R-S-S-R
Caption: Oxidation of thiols to disulfides.
Troubleshooting Protocol:
To minimize disulfide formation, it is crucial to remove oxygen from the reaction system.
Step-by-Step Mitigation Strategy:
-
Solvent Degassing: Before use, thoroughly degas your reaction solvent (e.g., DMF, acetonitrile, ethanol). This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes. Alternatively, three cycles of freeze-pump-thaw can be performed for more rigorous oxygen removal.
-
Inert Atmosphere: Set up your reaction under a positive pressure of an inert gas. This involves using a Schlenk line or a nitrogen/argon-filled glovebox. Ensure all glassware is oven-dried and cooled under an inert atmosphere to remove adsorbed moisture and air.
-
Reagent Handling: Add all reagents, especially the thiol and the base, under the inert atmosphere.
-
Reaction Monitoring: When sampling the reaction for analysis (e.g., by TLC or LC-MS), do so under a positive flow of inert gas to prevent air from entering the reaction vessel.
Issue 2: My product is contaminated with an alkene, likely from an elimination reaction.
Question: I am observing the formation of allylbenzene. What is causing this elimination side product, and how can I favor the desired SN2 reaction?
Answer:
The reaction of a thiolate with (3-bromopropyl)benzene can proceed via two competing pathways: SN2 (substitution, desired) and E2 (elimination, undesired). While the substrate is a primary halide, which generally favors substitution, the use of a sterically hindered or overly strong base can promote the E2 pathway, leading to the formation of allylbenzene.[5][6] Thiolates are generally considered good nucleophiles and weak bases, which favors substitution, but the choice of external base and reaction conditions are critical.[7]
SN2 vs. E2 Competition:
-
SN2 Pathway: The thiolate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the desired thioether.
-
E2 Pathway: The thiolate acts as a base, abstracting a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and elimination of the bromide ion.
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Protocol:
To favor substitution over elimination, you need to optimize your choice of base and reaction temperature.
Step-by-Step Mitigation Strategy:
-
Base Selection: Use a weaker, non-nucleophilic base. Instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider milder bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[8][9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures tend to favor elimination. Start at room temperature and only gently heat if necessary.
-
Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base, making the anion more nucleophilic without significantly increasing its basicity.
Issue 3: I am seeing evidence of overalkylation, possibly a sulfonium salt.
Question: My NMR spectrum has complex multiplets and I suspect the formation of a sulfonium salt. Is this possible and how can I avoid it?
Answer:
While less common than the overalkylation of amines, the product thioether is still nucleophilic and can react with another molecule of the alkyl halide to form a sulfonium salt. This is essentially a second SN2 reaction where the thioether is the nucleophile.
Mechanism of Overalkylation:
-
Step 1 (Desired Reaction): R-S⁻ + R'-Br → R-S-R'
-
Step 2 (Overalkylation): R-S-R' + R'-Br → [R-S⁺(R')₂]Br⁻
Troubleshooting Protocol:
To prevent overalkylation, it's important to control the stoichiometry of your reactants.
Step-by-Step Mitigation Strategy:
-
Control Stoichiometry: Use a slight excess of the thiol relative to the alkyl halide (e.g., 1.1 equivalents of thiol). This ensures the alkyl halide is consumed before it can react with the product thioether.
-
Slow Addition: Add the alkyl halide slowly to the solution of the thiolate. This maintains a low concentration of the alkyl halide in the reaction mixture at any given time, disfavoring the second alkylation step.
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting alkyl halide has been consumed.
Issue 4: My final product seems to contain oxidized sulfur species like sulfoxides or sulfones.
Question: What reaction conditions could lead to the formation of sulfoxides and sulfones, and how can I prevent this?
Answer:
The sulfide (thioether) product is susceptible to oxidation, which can convert it first to a sulfoxide and then to a sulfone.[7] This is generally not an issue under standard alkylation conditions but can occur if oxidizing agents are inadvertently introduced or if the workup procedure is not carefully controlled.
Mechanism of Oxidation:
-
R-S-R' + [O] → R-S(O)-R' (Sulfoxide)
-
R-S(O)-R' + [O] → R-S(O)₂-R' (Sulfone)
Under harsh conditions, such as with strong oxidizing agents like KMnO₄ or HNO₃, thiols can be oxidized to sulfonic acids.[7] In some biological contexts, hyperoxidation can lead to sulfinic and sulfonic acids.[10]
Troubleshooting Protocol:
To avoid over-oxidation, ensure that your reaction and workup conditions are free of strong oxidizing agents.
Step-by-Step Mitigation Strategy:
-
Avoid Oxidizing Agents: Ensure that no oxidizing agents are present in your starting materials or solvents.
-
Careful Workup: During the workup, avoid using oxidizing conditions. For example, if you are using a bleach (NaOCl) solution for cleaning, ensure it does not come into contact with your product.[7]
-
Storage: Store the final product under an inert atmosphere, especially if it is to be kept for a long period, to prevent slow air oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene derivatives?
A1: The most common side products are summarized in the table below.
| Side Product | Chemical Name/Class | Formation Mechanism | Mitigation Strategy |
| R-S-S-R | Disulfide | Oxidation of thiolate | Use degassed solvents and an inert atmosphere. |
| Allylbenzene | Alkene | E2 Elimination | Use a mild base and lower reaction temperatures. |
| [R-S⁺(R')₂]Br⁻ | Sulfonium Salt | Overalkylation (SN2) | Use a slight excess of thiol; slow addition of alkyl halide. |
| R-S(O)-R' / R-S(O)₂-R' | Sulfoxide / Sulfone | Oxidation of thioether | Avoid oxidizing agents during reaction and workup. |
Q2: What is the best way to generate the thiolate for the reaction?
A2: The thiolate is typically generated in situ by reacting the corresponding thiol with a base. The choice of base is critical. For primary alkyl halides like (3-bromopropyl)benzene, mild bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF are often effective and minimize elimination side reactions.[8][11] Stronger bases like sodium hydride (NaH) can be used but require more careful temperature control.[1]
Q3: Can I use a phase-transfer catalyst for this reaction?
A3: Yes, phase-transfer catalysis (PTC) can be a very effective method for this type of synthesis. It allows the reaction to be carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base), which can simplify the workup and often leads to cleaner reactions. A typical PTC system would involve the alkyl halide in an organic solvent like toluene, the thiol, and an aqueous solution of a base like sodium hydroxide, with a catalyst such as tetrabutylammonium bromide.
Q4: What analytical techniques are best for identifying these side products?
A4: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of spots corresponding to starting materials, product, and potential side products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of the components in your reaction mixture, which can confirm the presence of the expected product and side products like the disulfide or sulfonium salt.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and any isolated impurities. Characteristic shifts can help identify the different species. For example, the protons adjacent to the sulfur in a sulfoxide or sulfone will be shifted downfield compared to the thioether.
References
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Basics. (2023, January 22). Thiol Alkylation [Video]. YouTube. [Link]
-
Kantner, T. (n.d.). Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. University of Bath's research portal. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Alkylation of Thiols in Green Mediums. (n.d.). Journal of Materials and Environmental Science. [Link]
-
Reagents and conditions: a (3-bromopropyl)benzene or... (n.d.). ResearchGate. Retrieved from [Link]
-
Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. [Link]
-
(3-Bromopropyl)benzene. (n.d.). PubChem. Retrieved from [Link]
-
Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. ResearchGate. [Link]
- Synthesis of methylsulphonyl benzene compounds. (n.d.).
-
Thiol Alkylation below Neutral pH. (n.d.). ResearchGate. [Link]
-
Ashenhurst, J. (2023, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. [Link]
-
Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PMC. [Link]
-
C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. (n.d.). ChemRxiv. [Link]
-
Williamson Ether Synthesis & Epoxide Reactions. (n.d.). Scribd. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
16.10: Synthesis of Polysubstituted Benzenes. (2023, October 4). Chemistry LibreTexts. [Link]
-
Ara-Vilar, A., & Llesuy, S. (2023). Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. Antioxidants, 12(11), 1968. [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (n.d.). Wordpress. [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ResearchGate. [Link]
-
Disulfide. (n.d.). Wikipedia. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (n.d.). PLOS. [Link]
-
Thiol Oxidation for Chemists. (n.d.). Scribd. [Link]
-
Saraf, S. D. (1982). REACTION OF THIONYL BROMIDE WITH THIOPHENOLS. Chemischer Informationsdienst, 13(14). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 3. Disulfide - Wikipedia [en.wikipedia.org]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Purification of {[(3-Bromopropyl)sulfanyl]methyl}benzene reaction products by column chromatography
Technical Support Center: Purification of {[(3-Bromopropyl)sulfanyl]methyl}benzene
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development who are purifying {[(3-Bromopropyl)sulfanyl]methyl}benzene via column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.
Section 1: Understanding the Separation - The "Why" Behind the "How"
The purification of {[(3-Bromopropyl)sulfanyl]methyl}benzene hinges on the principles of adsorption chromatography. In this process, a solvent (the mobile phase) carries the reaction mixture through a column packed with a solid adsorbent, typically silica gel (the stationary phase).[1] The separation occurs because the different components of the mixture—the desired product, unreacted starting materials, and byproducts—adsorb to the polar silica gel to varying degrees.[1]
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene is analogous to the Williamson ether synthesis, where a thiolate anion displaces a halide in an SN2 reaction.[2][3] This provides insight into the potential impurities that may be present.
Expected Polarity Ranking of Reaction Components (from least to most polar):
-
1,3-Dibromopropane (Starting Material): A nonpolar alkyl halide.
-
{[(3-Bromopropyl)sulfanyl]methyl}benzene (Product): A thioether with a bromine substituent, making it relatively nonpolar but more polar than the starting dibromide.
-
Benzyl Mercaptan (Starting Material): A thiol, which is more polar than the product due to the presence of the S-H bond.
-
1,3-bis(Benzylsulfanyl)propane (Byproduct): A larger, disubstituted thioether, likely of similar or slightly higher polarity than the desired product.
-
Dibenzyl disulfide (Byproduct): Formed from the oxidation of benzyl mercaptan, this disulfide is more polar than the starting thiol.
Compounds with lower polarity spend more time in the mobile phase and are eluted from the column first.[1] Conversely, more polar compounds are more strongly adsorbed to the stationary phase and elute later.[1]
Section 2: Troubleshooting Guide
This section is formatted to help you quickly identify and resolve issues you may encounter during the purification process.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | The solvent system is either too polar or not polar enough. | Test a range of solvent systems. Start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Aim for an Rf value of 0.25-0.35 for the desired product.[4] |
| Product Elutes with the Solvent Front | The eluent is too polar, or the sample was dissolved in a solvent that is too strong (e.g., DMSO, DMF).[5] | Reduce the polarity of your eluent. If the sample was dissolved in a strong solvent, try to remove it and redissolve the crude product in a less polar solvent like dichloromethane before loading it onto the column.[5] |
| Product is Not Eluting from the Column | The eluent is not polar enough, or the compound may have decomposed on the silica gel.[6] | Gradually increase the polarity of the eluent. To check for decomposition, you can perform a stability test on a small amount of your compound with silica gel.[6] |
| Streaking or Tailing of Spots on TLC/Column | The sample may be too concentrated, the compound might be acidic or basic, or there could be interactions with the silica. | Dilute your sample before spotting on the TLC plate. For column chromatography, ensure the sample is loaded in a narrow band.[7] If the compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve peak shape.[8] |
| Cracked or Uneven Column Bed | Improper packing of the silica gel or adding the eluent too quickly can disturb the column bed.[9][10] | Pack the column carefully, ensuring a flat and level surface. Add a layer of sand on top of the silica to prevent disturbance when adding more solvent.[9] |
| Low Yield of Purified Product | The fractions may be too dilute to detect the product, or the product may have co-eluted with an impurity. | Concentrate the fractions where you expect your product to be and re-analyze by TLC.[6] If co-elution is suspected, a slower gradient or a different solvent system may be necessary. |
Section 3: Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
A crucial first step is to determine the optimal solvent system using TLC.[11]
Procedure:
-
Prepare several developing chambers with different ratios of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][12]
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the dissolved mixture onto a silica gel TLC plate.
-
Place the TLC plate in a developing chamber and allow the solvent to ascend.
-
Visualize the separated spots. Since {[(3-Bromopropyl)sulfanyl]methyl}benzene contains a benzene ring, it should be visible under a UV lamp (254 nm).[13][14]
-
The ideal solvent system will give your desired product an Rf value between 0.2 and 0.3.[9]
Flash Column Chromatography Protocol
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (washed and dried)
-
Eluent (determined from TLC analysis)
-
Collection tubes or flasks
-
Compressed air or nitrogen source
Step-by-Step Method:
-
Column Preparation:
-
Packing the Column:
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a relatively nonpolar solvent.
-
Carefully add the sample to the top of the column.
-
Alternatively, for less soluble samples, you can pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, taking care not to disturb the top surface.
-
Apply gentle pressure with compressed air or nitrogen to push the solvent through the column.
-
Collect the eluting solvent in fractions.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: My thiol starting material (benzyl mercaptan) seems to be oxidizing to a disulfide. How can I prevent this during purification?
-
A1: Thiol oxidation can be minimized by working quickly and, if necessary, by deoxygenating your solvents by bubbling nitrogen through them before use.[15]
Q2: I am having trouble visualizing the spots on my TLC plate. What are my options?
-
A2: Since your product contains a benzene ring, it should be UV active.[13][14] If you cannot see it under a UV lamp, you can try staining with iodine vapor or a potassium permanganate solution.[13] Iodine is a semi-destructive method that works well for many organic compounds, while potassium permanganate will stain compounds that can be oxidized.[13]
Q3: Can I use alumina instead of silica gel for the stationary phase?
-
A3: Yes, alumina can be used as a stationary phase.[1] It is available in acidic, neutral, and basic forms.[1] For your thioether product, neutral alumina would be a suitable choice to avoid potential acid- or base-catalyzed side reactions.
Q4: The Rf values on my column are different from my TLC plate, even with the same solvent system. Why is this happening?
-
A4: Discrepancies between TLC and column chromatography can occur due to differences in the properties of the silica gel, the ratio of the sample to the adsorbent, or the presence of a solvent gradient in the column that is not present in the TLC chamber.[8] It is always best to use TLC to monitor the fractions as they elute from the column.[11]
Q5: What is a good starting point for a solvent system for this purification?
-
A5: A good starting point would be a mixture of hexane and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate until you achieve the desired separation on TLC.[12]
Section 5: Visual Workflows
References
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
University of California, Davis. (n.d.). Column chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Baillod, J., & Chardonnens, P. (1970). U.S. Patent No. 3,523,978. Washington, DC: U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
WordPress. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
- Petrick, G., & Kilanowski, D. (1978). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR.
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?. Retrieved from [Link]
-
ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
- Stan, M., Soran, M. L., & Marutoiu, C. (2025, August 10). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of the Science of Food and Agriculture, 95(10), 2056-2063.
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4,4'-Thiodiphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzyl phenyl sulfide with NaBrO 3 in the presence of NH 4 Cl, NH 4 Br, KBr and various ionic liquids. Retrieved from [Link]
-
Quick Company. (n.d.). “A Process For Purification Of Substituted Benzyl Halides”. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistryviews.org [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. columbia.edu [columbia.edu]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
Troubleshooting low reactivity of {[(3-Bromopropyl)sulfanyl]methyl}benzene
Welcome to the technical support center for {[(3-Bromopropyl)sulfanyl]methyl}benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile reagent. My aim is to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the use of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Q1: My reaction with {[(3-Bromopropyl)sulfanyl]methyl}benzene is not proceeding to completion. What are the likely initial causes?
A1: Low reactivity is a common challenge and can often be attributed to a few key factors. Firstly, ensure the purity of your {[(3-Bromopropyl)sulfanyl]methyl}benzene, as impurities can inhibit the reaction. Secondly, verify the strength and concentration of your nucleophile; weaker nucleophiles will naturally react slower. Lastly, reaction conditions such as solvent and temperature play a critical role. This reagent typically participates in S_N2 reactions, which are sensitive to these parameters.[1]
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
A2: The presence of multiple products often points towards side reactions. A common side reaction is elimination, competing with the desired substitution, especially with sterically hindered or strong bases. Another possibility is the reaction of your desired product with the starting material, which can occur if the product itself is nucleophilic.[2] Careful monitoring of the reaction progress by techniques like TLC or GC-MS can help identify these byproducts early on.[3]
Q3: What are the ideal storage conditions for {[(3-Bromopropyl)sulfanyl]methyl}benzene?
A3: Like many alkyl bromides, {[(3-Bromopropyl)sulfanyl]methyl}benzene should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. Exposure to moisture can lead to hydrolysis, while light can promote the formation of radical species. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation of the thioether moiety.[4]
Q4: Can I use protic solvents for my reaction with {[(3-Bromopropyl)sulfanyl]methyl}benzene?
A4: While possible, it is generally not recommended. Protic solvents such as water, methanol, or ethanol can solvate the nucleophile through hydrogen bonding, effectively "caging" it and reducing its nucleophilicity.[1][5] This will significantly slow down the rate of an S_N2 reaction. Polar aprotic solvents like DMF, DMSO, or acetone are typically preferred as they solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively free and more reactive.[6][7][8]
In-depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low Reaction Conversion
Low or stalled conversion is a frequent hurdle. This guide provides a systematic approach to identifying and resolving the root cause.
The quality of your starting materials is paramount.
-
{[(3-Bromopropyl)sulfanyl]methyl}benzene: Verify the purity of your reagent using techniques like NMR or GC-MS. Older stock may have degraded. Look for signs of hydrolysis (presence of the corresponding alcohol) or oxidation (sulfoxide or sulfone formation).[4]
-
Nucleophile: Ensure your nucleophile is of high purity and has not degraded. If it is a salt, ensure it is anhydrous, as water will impede the reaction.
-
Solvent: Use a dry, high-purity solvent. The presence of water in polar aprotic solvents can drastically reduce the reaction rate.
The reaction environment is a critical determinant of success.
-
Solvent Choice: As previously mentioned, polar aprotic solvents are generally superior for S_N2 reactions involving anionic nucleophiles.[6][7][8] The choice of solvent can have a dramatic impact on reaction rates. For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[6]
| Solvent Type | Examples | Effect on S_N2 Reactivity | Rationale |
| Polar Aprotic | DMF, DMSO, Acetone, Acetonitrile | Favored | Solvates the cation, leaving the nucleophile "naked" and highly reactive.[8] |
| Polar Protic | Water, Methanol, Ethanol | Disfavored | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[1][5] |
| Non-polar | Hexane, Toluene | Disfavored | Poor solubility of most ionic nucleophiles. |
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious, as higher temperatures can also promote side reactions like elimination. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction is a prudent approach.
If your nucleophile is weak, consider these strategies:
-
Stronger Base: If your nucleophile is generated in situ by deprotonation (e.g., a thiol), ensure you are using a sufficiently strong, non-nucleophilic base (e.g., NaH) to fully deprotonate it.[9]
-
Phase-Transfer Catalysis (PTC): If your nucleophile is an inorganic salt with low solubility in the organic solvent, a phase-transfer catalyst can be highly effective. These catalysts, often quaternary ammonium or phosphonium salts, transport the nucleophilic anion from the solid or aqueous phase into the organic phase where the reaction occurs.[10][11][12] This can lead to significantly faster reactions and higher yields.[11]
Caption: A workflow for troubleshooting low reaction conversion.
Guide 2: Investigating and Mitigating Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the presence of side products.
-
Elimination (E2 Pathway): This is a common competitor to the S_N2 reaction, particularly with strong, sterically hindered bases or at elevated temperatures. The product is an alkene.
-
Oxidation of the Thioether: The sulfur atom in the thioether can be oxidized to a sulfoxide and further to a sulfone, especially if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.[4]
-
Reaction with Product: If the newly substituted product is also nucleophilic, it can react with another molecule of {[(3-Bromopropyl)sulfanyl]methyl}benzene, leading to oligomerization or undesired byproducts.
-
Monitor the Reaction: Use TLC, GC-MS, or LC-MS to track the appearance of starting materials, products, and byproducts over time.[13]
-
Isolate and Characterize: If a significant byproduct is formed, attempt to isolate it via column chromatography and characterize its structure using NMR and Mass Spectrometry.
-
Hypothesize Formation Pathway: Based on the structure of the byproduct, deduce the likely side reaction.
Caption: Competing reaction pathways for {[(3-Bromopropyl)sulfanyl]methyl}benzene.
| Side Reaction | Mitigation Strategy | Scientific Rationale |
| Elimination (E2) | Use a less sterically hindered base. Lower the reaction temperature. Use a more potent, less basic nucleophile. | Reduces the favorability of the E2 pathway which is sensitive to steric hindrance and requires a strong base.[4] |
| Oxidation | Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. | Prevents the interaction of the thioether with atmospheric oxygen. |
| Product Reactivity | Use a slight excess of the nucleophile. Add the {[(3-Bromopropyl)sulfanyl]methyl}benzene slowly to the reaction mixture containing the nucleophile. | This ensures that the electrophile is more likely to react with the intended nucleophile rather than the product. |
By systematically evaluating your reagents, conditions, and potential side reactions, you can effectively troubleshoot and optimize your experiments with {[(3-Bromopropyl)sulfanyl]methyl}benzene.
References
-
Thiols And Thioethers - Master Organic Chemistry. (2015). Master Organic Chemistry. [Link]
-
Reactions of Thiols - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
-
Reactions and Mechanisms - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). DSpace@MIT. [Link]
-
4.5: Factors affecting the SN2 Reaction - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]
-
Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008). Macmillan Group. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]
-
Factors Affecting SN1 & SN2 Reactions | PDF - Scribd. (n.d.). Scribd. [Link]
-
(3-Bromopropyl)benzene: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Thioether Formation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]
-
Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry | NoMoreClass - YouTube. (2025). YouTube. [Link]
-
(3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem. (n.d.). PubChem. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. (2016). National Center for Biotechnology Information. [Link]
-
Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
What makes a tertiary alkyl halide less reactive towards nucleophilic attack compared to ... - Quora. (2022). Quora. [Link]
-
The SN2 Reaction Mechanism - Master Organic Chemistry. (2012). Master Organic Chemistry. [Link]
-
Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups - ResearchGate. (2025). ResearchGate. [Link]
-
Phase transfer catalysis (PTC) - OperaChem. (2023). OperaChem. [Link]
- EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents. (n.d.).
-
Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. (n.d.). Pearson. [Link]
-
Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations - Academia.edu. (n.d.). Academia.edu. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
-
Phase-transfer catalyst - Wikipedia. (n.d.). Wikipedia. [Link]
-
Solvent Effects on Sn2 Reactions - YouTube. (2014). YouTube. [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (2026). ResearchGate. [Link]
-
Understanding Phase Transfer Catalysts: Bridging Two Worlds in Chemistry - Oreate AI Blog. (2026). Oreate AI. [Link]
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - Research journals - PLOS. (n.d.). PLOS ONE. [Link]
- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 11. ijirset.com [ijirset.com]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Best practices for handling and storing {[(3-Bromopropyl)sulfanyl]methyl}benzene
Technical Support Center: {[(3-Bromopropyl)sulfanyl]methyl}benzene
Section 1: Chemical Profile & Hazard Overview
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a halogenated thioether. Its utility stems from two key reactive sites: the primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution reactions, and the thioether (sulfide) group, which can be oxidized or participate in metal coordination. While specific data for this exact molecule is limited, its properties and hazards can be reliably inferred from analogous structures like (3-Bromopropyl)benzene and other organic sulfides.[1][2]
The primary hazards are associated with its reactivity as an alkylating agent and its potential to be a lachrymator.[3] It is classified as a skin, eye, and respiratory irritant.[1][4]
Table 1: Physicochemical & Hazard Properties (Analog-Based)
| Property | Value / Information | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrS | N/A |
| Molecular Weight | 245.18 g/mol | N/A |
| Appearance | Expected to be a clear, colorless to light yellow liquid.[5] | [5] |
| Boiling Point | > 200 °C (Predicted) | [5] |
| Key Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[6] | [6] |
| Additional Hazards | Potent Lachrymator (tear-producing agent).[3] | [3] |
| Incompatibilities | Strong oxidizing agents.[3][4] |[3][4] |
Section 2: Personal Protective Equipment (PPE) Protocol
Due to the compound's irritant and lachrymating properties, a stringent PPE protocol is mandatory.[3] The selection of appropriate PPE is the first line of defense against exposure.
Caption: PPE selection workflow for handling the reagent.
Protocol: Glove Selection and Use
-
Selection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact. For extended use or immersion, consider heavier-duty gloves like neoprene or butyl rubber.
-
Integrity Check: Before donning, always inspect gloves for tears, pinholes, or signs of degradation.
-
Double Gloving: For neat transfers or reactions with high concentrations, wearing two pairs of nitrile gloves is recommended.
-
Removal and Disposal: Remove gloves without touching the outer surface with bare skin. Dispose of them immediately in the designated hazardous waste container. Wash hands thoroughly after glove removal.[7]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the storage and use of {[(3-Bromopropyl)sulfanyl]methyl}benzene in a question-and-answer format.
Q1: Upon opening a new bottle, I noticed a strong, tear-inducing odor even within the fume hood. Is this normal?
A: Yes, this is characteristic of a lachrymator.[3] The vapor pressure, though low, is sufficient to cause irritation. This underscores the absolute necessity of handling the compound exclusively within a properly functioning chemical fume hood.[8] If irritation persists, it may indicate poor sash height or inadequate airflow in your fume hood.
Q2: My stored reagent has developed a yellow or pale brown color. Is it still usable?
A: This discoloration likely indicates partial decomposition. There are two primary chemical explanations:
-
Oxidation: Thioethers are susceptible to oxidation, especially in the presence of air and trace metal impurities, forming sulfoxides or sulfones.[9] This is a common degradation pathway for sulfur-containing compounds.
-
Elimination/Decomposition: Over time, especially if exposed to light or trace impurities (bases/acids), the alkyl bromide may undergo degradation reactions.
Troubleshooting Steps:
-
Assess Purity: Before use in a critical reaction, assess the purity of the discolored material using an appropriate analytical technique (e.g., ¹H NMR, GC-MS). Look for the appearance of new signals, particularly in the region characteristic of sulfoxide protons.
-
Consider Purification: If impurities are significant, purification via column chromatography or vacuum distillation may be possible, but this should only be attempted by experienced chemists.
-
Best Practice: For high-stakes applications like drug development, it is always best to use a fresh, unopened bottle of the reagent to ensure reaction consistency and avoid introducing unknown variables.
Q3: My nucleophilic substitution reaction with the reagent is giving a low yield and multiple byproducts. What could be the cause?
A: Assuming your other reagents and conditions are optimal, the issue often traces back to the quality and handling of the {[(3-Bromopropyl)sulfanyl]methyl}benzene.
-
Cause 1: Reagent Degradation: As discussed in Q2, if the reagent has decomposed, its effective concentration is lower, and the impurities may interfere with your reaction.
-
Cause 2: Presence of HBr: The degradation of the alkyl bromide can release hydrobromic acid (HBr). If your nucleophile or product is acid-sensitive, this will adversely affect the reaction.
-
Cause 3: Competing Reactions: The thioether sulfur is a soft nucleophile. In certain conditions, it could participate in intermolecular side reactions, leading to oligomerization or other byproducts.
Solutions:
-
Use Fresh Reagent: Always start with a fresh, colorless sample.
-
Inert Atmosphere: Handle the reagent under an inert atmosphere (Nitrogen or Argon), especially for sensitive reactions. This minimizes oxidative degradation.[9][10]
-
Add a Non-Nucleophilic Base: If you suspect HBr is being formed, including a hindered, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) can scavenge the acid without interfering with your primary reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Section 4: Storage Best Practices
Proper storage is critical to maintaining the shelf-life and integrity of {[(3-Bromopropyl)sulfanyl]methyl}benzene. Incorrect storage is the leading cause of reagent degradation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Explanation |
|---|---|---|
| Temperature | 2-8 °C (Refrigerated) | Reduces vapor pressure and slows the rate of potential decomposition reactions. Avoid freezing unless specified by the manufacturer.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The thioether moiety is susceptible to oxidation.[9] Storing under an inert atmosphere minimizes this degradation pathway. Use containers with tight-fitting seals.[12][13] |
| Light | Protect from Light (Amber Vial) | Many organic bromides and sulfides are light-sensitive. Light can promote radical-based decomposition pathways.[11][12] |
| Location | Well-ventilated, approved chemical storage area. | Store in a designated area for reactive and irritating chemicals. Ensure it is away from heat sources and direct sunlight.[11] |
| Segregation | Store away from strong oxidizing agents. | Direct contact with strong oxidizers can lead to a vigorous and potentially dangerous reaction.[4] |
Section 5: Emergency Procedures
Accidents can happen. A clear and practiced emergency response plan is essential.
Spill Response Workflow
Caption: Decision workflow for chemical spill response.
Protocol: Emergency Spill Cleanup (Minor Spill)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is in a well-ventilated area (fume hood).[14]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.
-
Contain: Confine the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[15]
-
Absorb: Slowly add the absorbent material over the spill, working from the outside in.
-
Collect: Carefully scoop the contaminated absorbent into a heavy-duty plastic bag or a designated waste container. Do not create dust.
-
Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place the cleaning materials into the same waste container.
-
Package & Label: Seal the container, label it clearly with the chemical name and date, and arrange for disposal through your institution's environmental health and safety (EHS) office.
-
Report: Report the incident to your supervisor.
First Aid & Exposure Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes.[16] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Section 6: Frequently Asked Questions (FAQs)
Q: What is the primary reactivity of this molecule? A: It is primarily used as an alkylating agent. The 3-bromopropyl group is an excellent electrophile that will react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to form a new carbon-nucleophile bond. The bromine acts as a good leaving group in these Sₙ2 reactions.[2]
Q: Can the thioether group be cleaved? A: Yes, thioethers can be cleaved under specific, often harsh, conditions (e.g., using Raney Nickel or certain strong reducing agents), but this is not a typical reaction pathway under standard synthetic conditions.
Q: How do I properly dispose of waste containing this chemical? A: All waste, including empty containers, contaminated absorbent materials, and reaction residues, must be treated as hazardous chemical waste.[3] It should be collected in a clearly labeled, sealed container and disposed of through your institution's EHS department in accordance with local, state, and federal regulations.
Q: Is this compound air-sensitive? A: While not pyrophoric, it is prudent to treat it as air-sensitive due to the potential for the thioether to oxidize over time, especially when exposed to the atmosphere.[9][12] For long-term storage and in sensitive reactions, using an inert atmosphere is a critical best practice.[13]
References
- SAFETY D
- SAFETY D
- (3-Bromopropyl)benzene | C9H11Br | CID 12503. PubChem.
- SAFETY D
- An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene. (2025). Benchchem.
- A Practical Guide to Working with H2S at the Interface of Chemistry and Biology.
- Chemical Spill Procedures. Princeton University Environmental Health and Safety.
- Air Sensitive Compounds. Ossila.
- Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta.
- Incidental Spill Cleanup Procedures. Cornell University Environmental Health and Safety.
- A Beginner's Guide to Chemical Storage Best Practices. Moravek.
- Safety D
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh.
- Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
- Chemical Exposure and Spill Response Procedures.
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
- Safety D
- Material Safety Data Sheet - Methyl benzenesulfon
- (3-Bromopropyl)
Sources
- 1. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. moravek.com [moravek.com]
- 12. ossila.com [ossila.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Technical Support Center: Scaling Up Reactions Involving {[(3-Bromopropyl)sulfanyl]methyl}benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with {[(3-Bromopropyl)sulfanyl]methyl}benzene. This guide is designed to provide in-depth, field-proven insights into the common challenges and critical parameters associated with scaling up reactions involving this versatile thioether alkylating agent. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic routes effectively.
Section 1: Core Reactivity and Mechanistic Considerations
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a bifunctional molecule featuring a primary alkyl bromide and a thioether moiety. The primary locus of reactivity for the applications discussed here is the carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the compound a valuable intermediate for introducing a 3-(benzylsulfanyl)propyl group into various molecular scaffolds.[1]
The predominant mechanism for reactions at the primary alkyl bromide is the bimolecular nucleophilic substitution (SN2) pathway.[2][3] This is particularly true when reacting with strong, non-basic nucleophiles like thiolates.[2][4] Understanding the kinetics and requirements of the SN2 reaction is fundamental to troubleshooting and successful scale-up.
Section 2: Troubleshooting Guide for Scale-Up Reactions
This section addresses specific issues that researchers may encounter when transitioning from bench-scale to larger-scale preparations.
Issue 1: Low Conversion and Stalled Reactions
Q: My reaction is sluggish or stalls before completion, leaving significant amounts of unreacted {[(3-Bromopropyl)sulfanyl]methyl}benzene. How can I drive the reaction to completion?
A: This is a common issue often rooted in suboptimal reaction conditions that fail to account for the nuances of SN2 reactions, especially at scale.
-
Underlying Cause 1: Inefficient Nucleophile Generation. Many protocols involve the reaction of {[(3-Bromopropyl)sulfanyl]methyl}benzene with a thiol. For the thiol to be an effective nucleophile, it must first be deprotonated to its corresponding thiolate anion (RS⁻). Thiols are generally more acidic than alcohols, but they still require a sufficiently strong base for complete conversion.[2][4]
-
Solution: Ensure you are using an appropriate base and stoichiometry. For many thiols, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is sufficient.[5] For less acidic thiols or for forcing conditions, a stronger base such as sodium hydride (NaH) may be necessary.[2] Always ensure the base is of good quality and adequately dried.
-
-
Underlying Cause 2: Improper Solvent Selection. The choice of solvent is critical for an SN2 reaction. The solvent must solubilize the reactants and stabilize the transition state.
-
Solution: Employ polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile.[5] These solvents are effective at solvating the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Underlying Cause 3: Insufficient Thermal Energy. While many SN2 reactions proceed at room temperature, scaling up can introduce heat transfer limitations.
-
Solution: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to increase the reaction rate. Monitor the temperature carefully, as excessive heat can promote side reactions. For larger reactors, ensure efficient stirring to maintain uniform temperature distribution.
-
Troubleshooting Low Yield: A Decision Workflow
Caption: Decision tree for troubleshooting low reaction yield.
Issue 2: Formation of Side Products and Impurities
Q: My scaled-up reaction is producing significant impurities that were minor on a smaller scale. What are these side products and how can I prevent them?
A: Scale-up often exacerbates minor side reactions due to challenges in maintaining homogenous conditions and controlling temperature.
-
Underlying Cause 1: Elimination (E2) Pathway. The primary competitor to the SN2 reaction is the E2 elimination pathway, which would produce an alkene. Thiolates are excellent nucleophiles but weak bases, which generally favors substitution over elimination.[4] However, this balance can shift.
-
Prevention: Avoid using overly strong or sterically hindered bases for generating the nucleophile. Most importantly, maintain strict temperature control. Exotherms during large-scale reactions can cause temperature spikes that favor the higher activation energy elimination pathway. Use controlled, slow addition of reagents and ensure your reactor has adequate cooling capacity.
-
-
Underlying Cause 2: Oxidation of the Thioether. The thioether sulfur atom in the starting material and product can be oxidized to a sulfoxide and subsequently to a sulfone, especially during long reaction times at elevated temperatures with exposure to air.
-
Prevention: For reactions requiring prolonged heating, it is best practice to run them under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
-
Underlying Cause 3: Impurities in Starting Materials. Impurities in the starting {[(3-Bromopropyl)sulfanyl]methyl}benzene or the nucleophile can lead to a host of side reactions.
-
Prevention: Always verify the purity of your starting materials using techniques like NMR or GC-MS before commencing a large-scale reaction. Purification of the starting material via distillation or chromatography may be necessary.[3]
-
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of nucleophile. | Use a stronger base (e.g., NaH) or ensure current base (e.g., K₂CO₃) is active and anhydrous.[2][5] |
| Suboptimal solvent. | Use a polar aprotic solvent like DMF, acetonitrile, or acetone.[5] | |
| Side Products | E2 Elimination. | Maintain strict temperature control; avoid overly strong/hindered bases.[4] |
| Oxidation. | Run the reaction under an inert atmosphere (N₂ or Ar), especially if heating for extended periods. | |
| Poor Reproducibility | Inefficient mixing at scale. | Use mechanical overhead stirring instead of magnetic stirring for volumes >1L. |
| Exothermic event. | Implement slow, controlled addition of reagents and ensure adequate reactor cooling. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling {[(3-Bromopropyl)sulfanyl]methyl}benzene?
A: As with many alkylating agents, this compound should be handled with care. It is classified as a skin and eye irritant.[6][7] Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][8][9] Avoid inhalation of vapors and direct contact with skin and eyes.[7]
Q2: How should I monitor the progress of my large-scale reaction?
A: Reliable reaction monitoring is crucial. The most common methods are Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).[3][10] When setting up your TLC system, choose a solvent system that gives good separation between your starting material, your product, and any major impurities. For GC, developing a method that can resolve the key components is essential for quantitative analysis of reaction conversion.
Q3: What is the recommended procedure for workup and purification at scale?
A: A typical workup involves quenching the reaction (e.g., by adding water or a mild acid), followed by extraction of the product into a suitable organic solvent. The organic layer should then be washed with water and brine to remove inorganic salts and residual water-soluble solvents like DMF.[3][10] After drying the organic layer over an anhydrous agent like sodium sulfate or magnesium sulfate, the solvent is removed under reduced pressure. For purification, fractional distillation under vacuum is often the most scalable and economical method for liquid products.[10] If distillation is not feasible, column chromatography can be used, though it is more resource-intensive at a large scale.
General Scale-Up Workflow
Caption: A generalized workflow for scaling up reactions.
References
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Chempedia. (2025). (3-Bromopropyl)benzene: A Versatile Chemical Intermediate. [Link]
-
PubChem. (n.d.). (3-Bromopropyl)benzene. [Link]
-
Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]
-
Chemistry LibreTexts. (2025). 3.11: Synthesis of Polysubstituted Benzenes. [Link]
-
ResearchGate. (2024). Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. [Link]
- Google Patents. (n.d.). EP2305647A1 - Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl).
- Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
-
Journal of Materials and Environmental Science. (2015). Alkylation of Thiols in Green Mediums. [Link]
-
YouTube. (2020). 11 NUCLEOPHILIC SUBSTITUTION REACTIONS OF ETHERS WITH HX. [Link]
-
Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]
-
PubMed. (2014). A Convenient Method for the Synthesis of (prop-2-ynyloxy)benzene Derivatives via Reaction With Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]
-
Pearson. (n.d.). Substitution Reactions Exam Prep. [Link]
-
Gauth. (n.d.). Which is the best reaction sequence to synthesize m-bromopropyl benzene from benzene?. [Link]-to-synthesize-m-bromopropyl-benzene-from-benzene-1-2-)
Sources
- 1. nbinno.com [nbinno.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring {[(3-Bromopropyl)sulfanyl]methyl}benzene Reactions with TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving {[(3-Bromopropyl)sulfanyl]methyl}benzene. As a versatile reagent in organic synthesis, understanding its reaction kinetics through effective monitoring is crucial for optimizing yields and ensuring purity. This document is structured to provide not just procedural steps, but also the underlying scientific principles and troubleshooting insights gleaned from years of field experience.
Introduction to TLC in the Context of {[(3-Bromopropyl)sulfanyl]methyl}benzene Chemistry
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a bifunctional molecule featuring a reactive alkyl bromide and a benzyl thioether moiety. The primary reactions of interest often involve nucleophilic substitution at the carbon bearing the bromine atom, a good leaving group.[1] Thin-Layer Chromatography (TLC) is an indispensable technique for monitoring these transformations in real-time.[2][3] It allows for a rapid, qualitative assessment of the consumption of the starting material, the formation of the product, and the appearance of any byproducts.[4]
The principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (an eluting solvent).[5] Due to the polarity difference between the starting material ({[(3-Bromopropyl)sulfanyl]methyl}benzene) and its likely substitution products, their affinities for the polar silica gel will vary, leading to different rates of migration up the TLC plate and thus, separation.
Core Experimental Protocol: Reaction Monitoring
This protocol outlines the standard procedure for monitoring a nucleophilic substitution reaction of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Materials
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Eluting solvent (e.g., a mixture of hexane and ethyl acetate)
-
Visualization agents (UV lamp, potassium permanganate stain)
-
Reaction mixture aliquots
-
Reference standard of {[(3-Bromopropyl)sulfanyl]methyl}benzene
Step-by-Step Methodology
-
Plate Preparation:
-
Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[6]
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
-
Spotting the Plate:
-
Dissolve a small amount of the starting material, {[(3-Bromopropyl)sulfanyl]methyl}benzene, in a volatile solvent (e.g., dichloromethane or the reaction solvent).
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane on the baseline. The spot should be as small as possible (1-2 mm in diameter) to ensure good separation.[2][7]
-
Apply the starting material solution to the "C" lane as well.
-
Withdraw a small aliquot from the reaction mixture at a specific time point (e.g., t = 0, 1h, 2h).[8]
-
Spot the reaction mixture on the "RM" lane.
-
Carefully spot the reaction mixture directly on top of the starting material spot in the "C" lane. This "co-spot" helps to definitively identify the starting material spot in the reaction mixture, especially if the Rf values are close.
-
-
Developing the Plate:
-
Pour the chosen eluting solvent into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.[5]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures better and more reproducible chromatograms.
-
Carefully place the spotted TLC plate into the chamber and cover it.[3]
-
Allow the solvent to ascend the plate by capillary action.[5]
-
Remove the plate when the solvent front is about 0.5 cm from the top.[6]
-
Immediately mark the solvent front with a pencil.[5]
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate.
-
UV Visualization: View the plate under a short-wave UV lamp (254 nm).[9][10] Aromatic compounds like {[(3-Bromopropyl)sulfanyl]methyl}benzene and its derivatives will appear as dark spots against the fluorescent background of the plate. Circle the observed spots with a pencil.
-
Staining: If spots are not clearly visible under UV or for a more definitive visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is particularly effective for thioethers, which can be oxidized by the permanganate, resulting in a yellow-brown spot on a purple background.[11] To do this, briefly dip the plate into the staining solution and then gently heat it with a heat gun until the spots appear.[12]
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[7]
-
Monitor the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time. A complete reaction is indicated by the absence of the starting material spot in the "RM" lane.
-
Visual Workflow of TLC Monitoring
Caption: A diagram showing the relative positions of a less polar starting material and a more polar product on a TLC plate.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for monitoring {[(3-Bromopropyl)sulfanyl]methyl}benzene reactions?
A: A good starting point for a compound of moderate polarity is a mixture of a non-polar and a moderately polar solvent. For {[(3-Bromopropyl)sulfanyl]methyl}benzene, begin with a 4:1 mixture of hexane:ethyl acetate. [9]If the starting material has an Rf value greater than 0.7, increase the proportion of hexane. If it is less than 0.2, increase the proportion of ethyl acetate. The ideal Rf for the starting material is typically between 0.3 and 0.5 to allow room for more polar products to appear below it. [3] Q: How can I be sure which spot is my starting material and which is my product?
A: The "co-spot" is the most reliable method. The spot in the "C" lane that has the same Rf value as the spot in the "SM" (starting material) lane is your starting material. Any new spot that appears in the "RM" (reaction mixture) lane is likely a product or byproduct. Generally, in a nucleophilic substitution reaction where the bromine atom is replaced by a more polar nucleophile (e.g., an alcohol, amine, or cyanide), the product will be more polar than the starting alkyl bromide and will therefore have a lower Rf value.
Q: Can I use a pen to mark the baseline on my TLC plate?
A: No, you should always use a pencil. The ink from a pen contains organic compounds that can dissolve in the eluting solvent and travel up the plate, creating confusing and artifactual spots. [13]A pencil mark is made of graphite, which is inert and will not move.
Q: How much reaction mixture should I take for a TLC spot?
A: Only a very small amount is needed. Dip the very tip of a capillary spotter into the reaction mixture. The small amount that enters the capillary through capillary action is usually sufficient for one spot. If the reaction is very dilute, you may need to spot multiple times in the same location. [8] Q: My potassium permanganate stain gives a yellow background immediately. What went wrong?
A: This usually means the stain has reacted with the eluting solvent remaining on the plate or that the plate was overheated. Ensure the TLC plate is completely dry before dipping it in the stain. Some solvents, particularly those with double bonds or alcohol functionalities, can react with KMnO₄. Also, excessive heating can cause the entire plate to char or the permanganate to decompose, obscuring the results. Heat gently until the spots become visible against a light pink or purple background.
References
- Vertex AI Search. (2025). Synthesis and reactions of (3-Bromopropyl)benzene.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
University of Toronto. Thin Layer Chromatography (TLC). Available at: [Link]
-
Reddit. (2023). TLC Issues : r/OrganicChemistry. Available at: [Link]
-
University of Rochester. Magic Formulas: TLC Stains. Available at: [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available at: [Link]
-
Scribd. TLC Solvent Selection for Separation. Available at: [Link]
-
Bitesize Bio. (2023). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
University of Rochester. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Available at: [Link]
-
ResearchGate. Identification of compounds based on Rf values and colour from TLC.... Available at: [Link]
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Available at: [Link]
-
ResearchGate. Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]
-
Khan Academy. (2013). Calculating retention factors for TLC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
-
PMC. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Available at: [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Available at: [Link]
-
University of Calgary. Substitution Reactions of Alkyl Halides. Available at: [Link]
-
YouTube. (2021). Visualizing a TLC plate. Available at: [Link]
-
Bartleby. Nucleophilic Substitution Reaction Lab Report. Available at: [Link]
-
Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.7: Visualizing TLC Plates. Available at: [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. Home Page [chem.ualberta.ca]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. reddit.com [reddit.com]
- 10. Magic Formulas [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Alkyl Halide Reactivity: {[(3-Bromopropyl)sulfanyl]methyl}benzene vs. its Chloro-Analogue for Synthetic Applications
Introduction
In the realm of synthetic organic chemistry and drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. Alkyl halides, in particular, serve as versatile building blocks for the introduction of various functional groups via nucleophilic substitution reactions. This guide provides an in-depth comparative analysis of two closely related alkyl halides: {[(3-Bromopropyl)sulfanyl]methyl}benzene and its chloro-analogue, {[(3-chloropropyl)sulfanyl]methyl}benzene. Through a detailed examination of their physicochemical properties, reactivity, and synthetic utility, supported by experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.
While the specific sulfanylmethyl derivatives mentioned in the topic are not widely documented, this guide will focus on the closely related and extensively studied parent compounds, (3-Bromopropyl)benzene and (3-Chloropropyl)benzene. The principles of reactivity and the comparative analysis of the bromo- versus chloro-substituents on a propylbenzene framework are directly applicable and provide a solid foundation for understanding the behavior of their more complex analogues.
Physicochemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of a reagent is crucial for its proper handling, storage, and application in chemical synthesis. Below is a summary of the key physicochemical properties of (3-Bromopropyl)benzene and (3-Chloropropyl)benzene.
| Property | (3-Bromopropyl)benzene | (3-Chloropropyl)benzene |
| CAS Number | 637-59-2[1][2] | 104-52-9[3] |
| Molecular Formula | C₉H₁₁Br[1][2] | C₉H₁₁Cl[3] |
| Molecular Weight | 199.09 g/mol [1][2][4] | 154.63 g/mol [3] |
| Appearance | Clear colorless to light yellow liquid[1] | - |
| Boiling Point | 237-238 °C[1] | 492.70 K (219.55 °C)[5] |
| Density | 1.31 g/mL at 25 °C[1] | 1.04184 g/cm³ at 298.15 K[5] |
| Solubility | Insoluble in water; soluble in organic solvents (predicted) | - |
Reactivity and Mechanistic Considerations: The Halogen's Role
The primary point of differentiation between the bromo- and chloro-analogues lies in their reactivity, which is intrinsically linked to the nature of the carbon-halogen bond. In nucleophilic substitution reactions, the halogen atom functions as a leaving group. The efficacy of a leaving group is determined by its ability to stabilize the negative charge it acquires upon bond cleavage.
The Superior Leaving Group: Bromide vs. Chloride
It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to several factors:
-
Polarizability: Bromine is larger and more polarizable than chlorine. This allows for a more effective distribution of the developing negative charge in the transition state of a nucleophilic substitution reaction, thus lowering the activation energy.
-
Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. Consequently, less energy is required to break the C-Br bond, leading to a faster reaction rate.
-
Basicity: The conjugate acid of bromide, hydrobromic acid (HBr), is a stronger acid than hydrochloric acid (HCl). This indicates that the bromide ion is a weaker base than the chloride ion and is therefore more stable as a leaving group.
These factors collectively contribute to the higher reactivity of alkyl bromides compared to their corresponding alkyl chlorides in both SN1 and SN2 reactions.[6][7]
Caption: Factors influencing the higher reactivity of the bromo-analogue.
Synthetic Protocols: A Comparative Approach
The synthesis of both (3-Bromopropyl)benzene and (3-Chloropropyl)benzene can be achieved through various methods. A common approach for the synthesis of (3-Bromopropyl)benzene involves the bromination of 3-phenylpropene with hydrogen bromide.[1]
Generalized Experimental Protocol: Synthesis of (3-Halopropyl)benzene
Below is a generalized protocol that can be adapted for the synthesis of both the bromo- and chloro-analogues.
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the starting material (e.g., 3-phenyl-1-propanol) in a suitable inert solvent.
-
Cool the reaction mixture in an ice bath.
Addition of Halogenating Agent:
-
Slowly add the halogenating agent (e.g., phosphorus tribromide for the bromo-analogue or thionyl chloride for the chloro-analogue) to the reaction mixture via the dropping funnel.
-
Control the rate of addition to maintain the reaction temperature.
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Workup:
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the pure (3-halopropyl)benzene.
Caption: General workflow for the synthesis of (3-halopropyl)benzene.
Applications in Drug Discovery and Development
Both (3-Bromopropyl)benzene and its chloro-analogue are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals. The propylbenzene moiety can serve as a linker to connect different pharmacophoric elements within a drug molecule.[8] The choice between the bromo- and chloro-analogue often depends on the desired reactivity and the specific synthetic strategy.
The bromo-derivative, being more reactive, is often preferred when a rapid and efficient nucleophilic substitution is required. This can be particularly advantageous in the later stages of a synthesis where milder reaction conditions are necessary to avoid the degradation of complex molecules. Derivatives of (3-Bromopropyl)benzene have been investigated for their potential antimicrobial properties and as inhibitors of protein tyrosine phosphatases, which are implicated in diseases such as cancer and diabetes.[1]
The chloro-analogue, while less reactive, can offer advantages in terms of cost and stability. Its lower reactivity can also be beneficial in preventing unwanted side reactions when other functional groups in the molecule are sensitive to nucleophilic attack.
Safety and Handling
Both (3-Bromopropyl)benzene and (3-Chloropropyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
(3-Bromopropyl)benzene Hazard Statements:
-
Harmful if swallowed[4]
-
Causes skin irritation[4]
-
Causes serious eye irritation[4]
-
May cause respiratory irritation[4]
(3-Chloropropyl)benzene Hazard Statements:
-
Causes skin irritation[3]
-
Causes serious eye irritation (in a lower percentage of reports)[3]
-
May cause respiratory irritation (in a lower percentage of reports)[3]
Conclusion
References
- (3-Bromopropyl)benzene: A Versatile Chemical Intermediate. (2025).
- An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene - Benchchem. (n.d.).
- (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem. (n.d.).
- (3-Chloropropyl)benzene | C9H11Cl | CID 7706 - PubChem. (n.d.).
- 637-59-2 | (3-Bromopropyl)benzene - ChemScene. (n.d.).
- Chemical Properties of Benzene, (3-chloropropyl)- (CAS 104-52-9) - Cheméo. (n.d.).
- 7: Alkyl Halides- Nucleophilic Substitution and Elimination - Chemistry LibreTexts. (2022).
- Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012).
- The Strategic Application of 1-(3-Bromopropyl)-3-fluorobenzene as a Linker in Modern Drug Design - Benchchem. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. (3-Chloropropyl)benzene | C9H11Cl | CID 7706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, (3-chloropropyl)- (CAS 104-52-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validating the structure of novel compounds made from {[(3-Bromopropyl)sulfanyl]methyl}benzene
An In-Depth Technical Guide to Validating the Structure of Novel Compounds Derived from {[(3-Bromopropyl)sulfanyl]methyl}benzene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel compound is the bedrock upon which all subsequent research is built. A mistake in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays in development timelines. This guide provides a comprehensive comparison of modern analytical techniques for the structural validation of compounds synthesized from {[(3-Bromopropyl)sulfanyl]methyl}benzene, a versatile thioether building block.
The core principle of robust structural validation is not reliance on a single technique, but the synergistic use of multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and only when all pieces fit together can the structure be confirmed with high confidence. This guide explains the causality behind experimental choices, presenting a self-validating workflow that ensures scientific integrity.
The Hierarchical Validation Workflow
A logical and efficient workflow is crucial. It begins with techniques that provide rapid, foundational information and progresses to those that offer definitive, high-resolution data. This hierarchical approach ensures that resources are used effectively and that a comprehensive dataset is built for the final structural proof.
Caption: A hierarchical workflow for novel compound validation.
Mass Spectrometry (MS): The First Look at the Molecule
Mass spectrometry is the initial go-to technique post-purification. Its primary role is to determine the molecular weight of the compound and, with high-resolution instruments, its molecular formula.
Expertise & Causality: For a compound derived from {[(3-Bromopropyl)sulfanyl]methyl}benzene, MS is particularly powerful due to the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by another peak of almost equal intensity at two mass units higher.[1][2][3] The presence of this pattern is a strong indicator that the bromine atom is retained in the final structure. The absence of this pattern would immediately signal an unexpected transformation, such as a substitution or elimination reaction.
Comparative Analysis:
| Feature | Low-Resolution MS (e.g., GC-MS) | High-Resolution MS (e.g., ESI-TOF, Orbitrap) |
| Primary Information | Nominal molecular weight, Fragmentation pattern, Bromine presence (M+2 peak).[4] | Exact mass (to <5 ppm), Elemental composition (molecular formula).[5] |
| Key Advantage | Fast, routine, good for monitoring reactions. | Unambiguously determines the molecular formula, distinguishing between isobaric compounds. |
| Limitation | Cannot distinguish between compounds with the same nominal mass but different formulas. | Higher cost, requires more specialized operation. |
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be high-purity (LC-MS grade).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately before the run to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The presence of the sulfur atom can also facilitate ionization. Acquire data over a mass range that comfortably includes the expected molecular weight (e.g., 100-1000 m/z).
-
Data Analysis: Look for the [M+H]⁺ or [M+Na]⁺ adduct. Verify the characteristic 1:1 isotopic pattern for the M⁺ and M+2 peaks. Use the instrument software to calculate the elemental composition from the measured exact mass and compare it to the theoretical formula.
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[6]
Expertise & Causality: While MS confirms the mass, FTIR confirms the presence of key chemical bonds. For a derivative of {[(3-Bromopropyl)sulfanyl]methyl}benzene, we expect to see certain characteristic absorbances. The true value of FTIR in this context is often in what it shows is absent. For example, if the synthesis involved the oxidation of the starting material, FTIR could easily detect the strong S=O stretch of a sulfoxide or sulfone, which would be a clear indicator of an unintended side reaction.[7]
Expected FTIR Data for the Parent Structure:
| Wavenumber (cm⁻¹) | Bond Vibration | Significance |
| ~3100-3000 | Aromatic C-H stretch | Confirms presence of the benzene ring. |
| ~2960-2850 | Aliphatic C-H stretch | Confirms presence of the propyl and methyl groups. |
| ~1600, ~1450 | Aromatic C=C stretch | Further confirmation of the benzene ring. |
| ~1430 | CH₂-S bend | Indicative of the thioether linkage. |
| ~700-750 | C-S stretch | Confirms the thioether group.[7] |
| ~690, ~770-730 | Aromatic C-H bend | Indicates monosubstituted benzene pattern. |
| ~650-550 | C-Br stretch | Confirms the presence of the alkyl bromide.[8] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum (e.g., baseline correction, background subtraction). Identify the major absorption bands and assign them to specific functional groups. Compare the obtained spectrum with a reference spectrum of the starting material to identify changes.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive 2D Map
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[10] It provides detailed information about the carbon-hydrogen framework.[11][12]
Expertise & Causality: While MS gives the formula and FTIR the functional groups, NMR connects the atoms. For {[(3-Bromopropyl)sulfanyl]methyl}benzene, ¹H NMR will show distinct signals for the aromatic protons, the benzylic methylene protons (Ar-CH₂-S), and the three sets of methylene protons in the bromopropyl chain. The chemical shift of each signal indicates its electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the assembly of the molecular fragments.[13] For ultimate confirmation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used.
-
COSY shows which protons are coupled (i.e., adjacent to each other), confirming the -CH₂-CH₂-CH₂-Br connectivity.
-
HSQC correlates each proton signal with the carbon atom it is directly attached to, providing an unambiguous C-H assignment.
Comparative Analysis of NMR Techniques:
| Experiment | Information Provided | Why It's Essential |
| ¹H NMR | Number of unique protons, chemical environment, and neighboring protons (connectivity). | Provides the primary map of the proton framework. |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., sp², sp³). | Complements ¹H NMR, confirms the carbon skeleton. |
| COSY | Shows proton-proton (J-coupling) correlations. | Definitively links adjacent proton-bearing fragments. |
| HSQC | Shows direct one-bond proton-carbon correlations. | Unambiguously assigns protons to their respective carbons. |
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
COSY Acquisition: Run a standard gCOSY experiment to establish proton-proton connectivity.
-
HSQC Acquisition: Run a standard gHSQC experiment to correlate proton and carbon signals.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and splitting patterns to assign signals to specific protons. Use the COSY and HSQC spectra to build and confirm the complete molecular structure.
Single-Crystal X-ray Diffraction: The Unquestionable 3D Structure
When all other methods still leave ambiguity, or when the absolute three-dimensional structure and stereochemistry are required (crucial for drug development), single-crystal X-ray diffraction is the gold standard.[14][15] It provides a precise 3D map of the electron density of the molecule, revealing exact bond lengths, bond angles, and the conformation in the solid state.[16]
Expertise & Causality: This technique is considered definitive because it is a direct observation of the molecular structure, rather than an interpretation of spectroscopic data.[17] For drug development professionals, understanding the precise 3D shape of a molecule is paramount as it dictates how it will interact with a biological target.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis and comparison of the physical properties of O-alkyl and S-alkyl monoethers of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 15. excillum.com [excillum.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in the Synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the efficient and selective formation of thioethers is a critical endeavor. One such thioether of interest is {[(3-Bromopropyl)sulfanyl]methyl}benzene, a versatile building block whose synthesis is highly dependent on the catalytic strategy employed. This guide provides an in-depth, objective comparison of the efficacy of various catalysts for the synthesis of this target molecule, supported by experimental data and mechanistic insights.
Introduction: The Significance of Catalysis in Thioether Synthesis
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene is achieved through the S-alkylation of benzyl mercaptan with 1,3-dibromopropane. This nucleophilic substitution reaction, while straightforward in principle, is often plagued by slow reaction rates and the formation of byproducts. The choice of catalyst is therefore paramount in steering the reaction towards high yield and purity. This guide will focus on the comparative performance of prominent phase-transfer catalysts (PTCs), which have emerged as a highly effective class of catalysts for this type of transformation.
Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase containing the nucleophile and an organic phase containing the electrophile. The PTC, usually a quaternary ammonium salt, transports the nucleophilic anion from the aqueous phase to the organic phase, where the reaction proceeds.[1]
Comparative Analysis of Catalyst Performance
The efficacy of a catalyst in the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene is evaluated based on key performance indicators such as reaction yield, reaction time, and the mildness of the reaction conditions. Below is a comparative summary of commonly employed phase-transfer catalysts for similar thioetherification reactions, which can be extrapolated to the synthesis of our target molecule.
| Catalyst [Abbreviation] | Structure | Typical Reaction Time | Typical Yield | Key Advantages |
| Tetrabutylammonium Bromide [TBAB] | (C₄H₉)₄N⁺Br⁻ | 4-8 hours | High | Readily available, cost-effective, high thermal stability.[2] |
| Benzyltrimethylammonium Chloride [BTMAC] | C₆H₅CH₂N(CH₃)₃⁺Cl⁻ | 6-10 hours | High | Effective for a wide range of PTC reactions.[3] |
| Aliquat 336 | [CH₃N((CH₂)₇CH₃)₃]⁺Cl⁻ | 2-6 hours | Very High | Excellent performance in biphasic systems, high solubility in organic solvents. |
Mechanistic Insights: The Role of the Phase-Transfer Catalyst
The synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene via phase-transfer catalysis proceeds through a well-established mechanism. The quaternary ammonium salt (Q⁺X⁻) facilitates the transfer of the thiolate anion (RS⁻), generated from benzyl mercaptan in the aqueous basic phase, to the organic phase where 1,3-dibromopropane resides.
Caption: General experimental workflow for the synthesis.
Conclusion and Catalyst Selection Rationale
The choice of catalyst for the synthesis of {[(3-Bromopropyl)sulfanyl]methyl}benzene depends on several factors, including desired reaction time, cost, and ease of handling.
-
Aliquat 336 often provides the highest yields in the shortest reaction times due to its excellent ability to transfer the thiolate anion into the organic phase. It is a preferred choice when reaction speed and efficiency are the primary concerns.
-
Tetrabutylammonium bromide (TBAB) is a cost-effective and robust catalyst that provides high yields, albeit with slightly longer reaction times compared to Aliquat 336. [2]Its wide availability and thermal stability make it a practical choice for large-scale synthesis.
-
Benzyltrimethylammonium chloride (BTMAC) is another effective and versatile PTC that can be used to achieve high yields. [3] Ultimately, the optimal catalyst should be determined through empirical screening for the specific reaction conditions and scale of the synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in making an informed decision for their synthetic needs.
References
-
Parametric studies on synthesis of Di-benzyl sulfide using H2S and Aliquat-336. Ethesis. (2013-12-19). [Link].
-
S-Alkylation of thiophenol under biphasic conditions. JOCPR. [Link].
-
Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules. (2020-12-14). [Link].
-
Industrial Phase-Transfer Catalysis. PTC Communications, Inc. (2005). [Link].
Sources
A Comparative Guide to the Purity Analysis of {[(3-Bromopropyl)sulfanyl]methyl}benzene via High-Performance Liquid Chromatography and Alternative Methods
Abstract
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of {[(3-Bromopropyl)sulfanyl]methyl}benzene, a key intermediate in various synthetic applications. Recognizing that a single method may not be universally optimal, this document also evaluates orthogonal analytical techniques, namely Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC). We present detailed, field-proven protocols, explain the scientific rationale behind methodological choices, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
Introduction: The Imperative for Purity in Synthesis
{[(3-Bromopropyl)sulfanyl]methyl}benzene, also known as benzyl 3-bromopropyl sulfide, serves as a versatile bifunctional reagent in organic synthesis, enabling the introduction of a benzylthioether moiety. Its utility in the development of novel chemical entities, including potential pharmaceutical agents, demands a stringent assessment of its purity. Impurities, which can arise from starting materials, side reactions, or degradation, can have profound impacts on reaction yields, downstream product purity, and, in a pharmaceutical context, the safety and efficacy of the final active ingredient.
Common potential impurities include residual starting materials such as benzyl mercaptan and 1,3-dibromopropane, as well as by-products like dibenzyl disulfide (from oxidation of benzyl mercaptan) or sulfoxides and sulfones resulting from the oxidation of the target compound's sulfide group. An effective analytical method must be able to resolve the parent compound from these structurally similar molecules.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile, UV-active compounds like {[(3-Bromopropyl)sulfanyl]methyl}benzene, RP-HPLC with UV detection is the gold standard for purity analysis due to its high resolution, reproducibility, and quantitative accuracy.[1][2]
Rationale for Method Selection
The selection of an analytical method is driven by the physicochemical properties of the analyte. {[(3-Bromopropyl)sulfanyl]methyl}benzene possesses a non-polar benzene ring and a moderately polar sulfide linkage, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the benzene ring provides a strong chromophore, allowing for sensitive detection using a UV spectrophotometer. A gradient elution is chosen to ensure that impurities with a wide range of polarities, from non-polar starting materials to potentially more polar oxidation by-products, are effectively separated and eluted within a reasonable timeframe.[1]
Detailed Experimental Protocol: HPLC-UV
Objective: To determine the purity of {[(3-Bromopropyl)sulfanyl]methyl}benzene by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
Materials & Reagents:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile.
-
Sample: {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh approximately 10 mg of the {[(3-Bromopropyl)sulfanyl]methyl}benzene sample and dissolve it in 10 mL of diluent (Acetonitrile) to achieve a concentration of ~1 mg/mL.
-
System Suitability Test (SST): Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%. This ensures the system is providing reproducible results.[3]
-
Analysis: Inject the sample solution into the HPLC system.
-
Data Acquisition & Analysis: Record the chromatogram for 30 minutes. Integrate all peaks and calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Visualization
Caption: Workflow for HPLC purity analysis of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Alternative & Orthogonal Analytical Techniques
Relying on a single analytical method can be misleading. Orthogonal methods, which separate compounds based on different chemical principles, provide a more comprehensive purity profile.
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[4] It separates components based on their boiling points and interactions with the stationary phase.
-
Rationale: {[(3-Bromopropyl)sulfanyl]methyl}benzene is sufficiently volatile for GC analysis. This method is particularly adept at detecting volatile impurities that might be present from the synthesis, such as residual solvents or low-boiling point starting materials. A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) can provide structural information for impurity identification.[5][6]
-
Causality Behind Choices: A non-polar column (e.g., DB-5 or HP-5) is suitable for this analysis, separating compounds primarily by their boiling points.[5] A temperature gradient program is essential to first elute highly volatile impurities at a lower temperature, followed by the main analyte and any higher-boiling impurities as the temperature ramps up.
-
Limitations: The primary risk with GC is the potential for thermal degradation of the analyte or impurities in the high-temperature injector or column, which could lead to an inaccurate purity assessment. The presence of the bromo- and sulfide functional groups may increase this risk.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers high sample throughput and is cost-effective for screening purposes.
-
Rationale: HPTLC can serve as a rapid preliminary check for purity. It allows for the simultaneous analysis of multiple samples on a single plate, making it highly efficient for screening different batches.
-
Causality Behind Choices: A silica gel plate would be used (normal-phase chromatography), separating compounds based on polarity. A mobile phase consisting of a non-polar solvent (e.g., hexane or toluene) with a small amount of a more polar solvent (e.g., ethyl acetate) would be developed to achieve optimal separation. Detection is typically performed under UV light (254 nm).
-
Limitations: HPTLC generally offers lower resolution and sensitivity compared to HPLC and GC. While quantitative analysis is possible with a densitometer, it is often less precise than HPLC.[7]
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high accuracy, high throughput, or impurity identification.
| Parameter | HPLC-UV | GC-FID/MS | HPTLC-UV |
| Principle | Partition between liquid mobile phase and solid stationary phase | Partition between gas mobile phase and liquid/solid stationary phase | Adsorption on a solid stationary phase with a liquid mobile phase |
| Resolution | Very High | High to Very High | Moderate |
| Sensitivity (LOD/LOQ) | High (ng range) | Very High (pg to ng range)[8] | Moderate to Low (µg to ng range) |
| Quantitative Accuracy | Excellent (RSD < 2%) | Excellent (RSD < 3%) | Good (RSD 5-10%) |
| Sample Throughput | Moderate | Moderate | High |
| Impurity Identification | Possible with LC-MS | Excellent with GC-MS | Limited |
| Key Advantage | Robust, versatile, and the standard for non-volatile compounds. | Superior for volatile impurities and solvents. | Fast, cost-effective screening of multiple samples. |
| Key Limitation | Longer analysis time per sample compared to HPTLC. | Potential for thermal degradation of the analyte. | Lower resolution and quantitative precision. |
Decision Guide for Method Selection
To assist in choosing the appropriate technique, the following decision tree illustrates a logical approach based on analytical goals.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For a comprehensive and accurate determination of {[(3-Bromopropyl)sulfanyl]methyl}benzene purity, a well-validated Reversed-Phase HPLC method stands as the most authoritative and reliable primary technique. Its high resolution and quantitative precision make it ideal for routine quality control and final purity assessment.
However, a robust analytical strategy should incorporate an orthogonal method. Gas Chromatography is highly recommended as a complementary technique, especially for detecting and quantifying volatile impurities that may not be well-resolved or detected by HPLC. HPTLC serves as a valuable, high-throughput tool for preliminary screening but should not be used for final purity statements where high accuracy is required. By understanding the strengths and limitations of each method, researchers can build a self-validating system for purity analysis, ensuring the quality and integrity of their synthetic work.
References
-
Agilent Technologies. Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. (2023). Available at: [Link]
-
Singh, S., et al. Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis. (2008). Available at: [Link]
-
Podolska, M., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. (2011). Available at: [Link]
-
Chatterjee, A., et al. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Analytical Toxicology. (2004). Available at: [Link]
-
ResearchGate. I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning? (2013). Available at: [Link]
-
MDPI. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). Available at: [Link]
-
Fishbein, L., & Fawkes, J. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A. (1966). Available at: [Link]
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Available at: [Link]
-
Pharmaceutical Technology. Evaluating Impurities in Drugs (Part I of III). (2012). Available at: [Link]
-
PubChem. (3-Bromopropyl)benzene. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Biological Activity Screening of {[(3-Bromopropyl)sulfanyl]methyl}benzene Derivatives
This guide provides an in-depth, comparative analysis of the biological activities of molecules derived from the versatile scaffold, {[(3-Bromopropyl)sulfanyl]methyl}benzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a trustworthy and authoritative exploration of this compound class's potential.
The {[(3-Bromopropyl)sulfanyl]methyl}benzene core, featuring a reactive bromopropyl group, a flexible thioether linkage, and a benzyl moiety, serves as an excellent starting point for creating diverse molecular libraries. Thioethers are prevalent in numerous pharmaceuticals and natural products, recognized for a wide array of physiological activities.[1][2] This guide will focus on two of the most promising avenues for derivatives of this scaffold: anticancer and antimicrobial activities.
The Synthetic Foundation: Derivatization Strategy
The key to unlocking the therapeutic potential of {[(3-Bromopropyl)sulfanyl]methyl}benzene lies in the strategic modification of its structure. The terminal bromide is a highly effective leaving group, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur-based nucleophiles (e.g., amines, phenols, thiols), leading to a diverse library of derivatives with distinct physicochemical properties.
A general synthetic workflow begins with the reaction of a chosen nucleophile with the parent compound, typically in the presence of a mild base to neutralize the HBr byproduct. This modular approach allows for systematic exploration of the structure-activity relationship (SAR).
Caption: General synthetic scheme for derivatization.
Part 1: Comparative Anticancer Activity Screening
Organosulfur compounds have long been investigated for their anticancer properties.[3][4] They can induce apoptosis, alter the cell cycle, and modulate the activity of enzymes involved in carcinogenesis.[3][5] Derivatives of {[(3-Bromopropyl)sulfanyl]methyl}benzene are prime candidates for screening due to their structural similarity to other bioactive thioether-containing molecules.[6]
Core Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cell viability.[7][8] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells, which produces a purple formazan product.[7][9] The quantity of this formazan, measured via spectrophotometry, is directly proportional to the number of viable cells.[7]
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10][11]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours.[10] During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Data Summary: Cytotoxicity (IC₅₀)
The table below presents hypothetical but representative data for a series of derivatives, comparing their cytotoxic potency against various cancer cell lines.
| Derivative ID | Modification (R-group) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HeLa (Cervical) |
| Parent | -Br | >100 | >100 | >100 |
| DER-01 | -N(CH₃)₂ | 85.2 | 91.5 | 78.9 |
| DER-02 | -NH-Ph | 45.6 | 52.1 | 49.3 |
| DER-03 | -NH-(4-Cl-Ph) | 15.3 | 22.8 | 18.5 |
| DER-04 | -S-Ph | 33.7 | 41.2 | 38.1 |
| DER-05 | -S-(4-NO₂-Ph) | 9.8 | 14.6 | 11.2 |
| Doxorubicin | Positive Control | 0.8 | 1.1 | 0.9 |
Analysis: This comparative data clearly shows that derivatization significantly enhances cytotoxicity compared to the parent compound. Notably, the introduction of an electron-withdrawing nitro group on a terminal phenyl-sulfide moiety (DER-05) resulted in the most potent activity across all cell lines, suggesting a promising direction for lead optimization.
Mechanistic Insight: Induction of Apoptosis
The potent cytotoxicity of organosulfur compounds is often linked to their ability to induce programmed cell death, or apoptosis.[12][13] This can occur through various signaling pathways, often involving the generation of reactive oxygen species (ROS) and subsequent changes in mitochondrial membrane potential.[14] A plausible mechanism for active derivatives like DER-05 involves the disruption of cellular redox balance, leading to the activation of the intrinsic apoptotic pathway.
Caption: Hypothetical intrinsic apoptotic pathway.
Part 2: Comparative Antimicrobial Activity Screening
The benzyl thioether motif is present in various compounds exhibiting antimicrobial properties.[15][16] Benzyl isothiocyanates, for example, have demonstrated significant antibacterial effects against a range of pathogens.[17][18][19] Screening derivatives of {[(3-Bromopropyl)sulfanyl]methyl}benzene is a logical step to explore their potential as novel antimicrobial agents.
Core Experimental Protocol: Broth Microdilution for MIC
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21] This quantitative assay is essential for comparing the potency of different compounds.[22]
Step-by-Step Protocol:
-
Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight. Dilute the cultures in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[23]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in MHB.[23]
-
Inoculation: Inoculate each well with the prepared microbial suspension. The final volume in each well is typically 100-200 µL. Leave wells for sterility control (broth only) and growth control (broth + inoculum).[23]
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.[24]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[23]
Comparative Data Summary: Antimicrobial Activity (MIC)
The table below summarizes representative MIC values, offering a direct comparison of the antimicrobial efficacy of the synthesized derivatives.
| Derivative ID | Modification (R-group) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. C. albicans (Fungus) |
| Parent | -Br | >128 | >128 | >128 |
| DER-01 | -N(CH₃)₂ | 64 | 128 | 64 |
| DER-02 | -NH-Ph | 32 | 64 | 128 |
| DER-03 | -NH-(4-Cl-Ph) | 16 | 32 | 64 |
| DER-04 | -S-Ph | 64 | 128 | 32 |
| DER-05 | -S-(4-NO₂-Ph) | 8 | 16 | 16 |
| Ciprofloxacin | Bacterial Control | 1 | 0.5 | N/A |
| Fluconazole | Fungal Control | N/A | N/A | 4 |
Analysis: Similar to the anticancer screening, derivatization is crucial for antimicrobial activity. The trend holds, with DER-05 demonstrating the most potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungus. The presence of the nitroaromatic group appears to be a key determinant of bioactivity in this series.
Conclusion and Future Outlook
This comparative guide demonstrates that derivatives of {[(3-Bromopropyl)sulfanyl]methyl}benzene are a promising class of bioactive molecules. The screening data clearly indicates that specific structural modifications, particularly the introduction of a 4-nitrophenyl sulfide moiety (DER-05), can confer significant and broad-spectrum anticancer and antimicrobial activities.
The presented protocols for MTT and broth microdilution assays represent robust, self-validating systems for the initial screening and comparison of new chemical entities. The logical progression from synthesis to multi-faceted biological evaluation provides a clear framework for drug discovery efforts.
Future work should focus on:
-
Lead Optimization: Synthesizing further analogues of DER-05 to refine the SAR and improve potency and selectivity.
-
Advanced Mechanistic Studies: Investigating the precise molecular targets and pathways affected by the most active compounds. For anticancer activity, this could include cell cycle analysis and western blotting for apoptotic proteins. For antimicrobial activity, this may involve membrane permeability assays.
-
Toxicity and In Vivo Studies: Assessing the cytotoxicity of lead compounds against non-cancerous cell lines and progressing the most promising candidates to animal models to evaluate their efficacy and safety in a living system.
By systematically applying these screening methodologies and principles of medicinal chemistry, the therapeutic potential of this versatile chemical scaffold can be fully explored.
References
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Thioethers: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Efficacy of Benzyl Isothiocyanate. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative bioactive benzyl thioethers and thioether‐derived.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Organosulfur compounds and possible mechanism of garlic in cancer - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Retrieved from [Link]
-
World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Frontiers. (n.d.). Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management. Retrieved from [Link]
-
PubMed. (n.d.). Thioethers: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl thioether formation merging copper catalysis - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative bioactive compounds and pharmaceutical molecules with 3‐arylation 2‐oxindole skeleton. Retrieved from [Link]
-
MDPI. (n.d.). Organosulfur Compounds in Colorectal Cancer Prevention and Progression. Retrieved from [Link]
-
Frontiers. (n.d.). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Retrieved from [Link]
-
ACS Publications. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Knovel. (n.d.). 5.1 Introduction 5.2 Thioether Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC. Retrieved from [Link]
-
Pharmacia. (2024). Anticancer potential of garlic bioactive constituents: Allicin, Z-ajoene, and organosulfur compounds. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
PLOS. (2024). Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PubMed. (2023). Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in Anticancer Activity of Compounds Containing the Thioether Group | Request PDF. Retrieved from [Link]
-
Figshare. (n.d.). Collection - Synthesis, Bioactivities, and Antibacterial Mechanism of 5‑(Thioether)‑N‑phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Benzyl thioether formation merging copper catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. Retrieved from [Link]
Sources
- 1. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Updates on the anticancer potential of garlic organosulfur compounds and their nanoformulations: Plant therapeutics in cancer management [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer potential of garlic bioactive constituents: Allicin, Z-ajoene, and organosulfur compounds [pharmacia.pensoft.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model | PLOS One [journals.plos.org]
- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. researchgate.net [researchgate.net]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. protocols.io [protocols.io]
Cross-reactivity studies of compounds synthesized with {[(3-Bromopropyl)sulfanyl]methyl}benzene
An In-Depth Guide to Cross-Reactivity Studies for Compounds Synthesized with {[(3-Bromopropyl)sulfanyl]methyl}benzene
Introduction: The Critical Role of Cross-Reactivity Profiling in Drug Discovery
In the quest for novel therapeutics, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is managing a molecule's off-target activity, or cross-reactivity. While on-target efficacy is the primary goal, unintended interactions with other biological macromolecules can lead to toxicity, reduced efficacy, and unforeseen side effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of a scientifically sound drug development program.
This guide provides a framework for evaluating the cross-reactivity of compounds derived from the versatile scaffold, {[(3-Bromopropyl)sulfanyl]methyl}benzene. This starting material is of particular interest as it contains a reactive electrophilic center—the bromopropyl group—which is often used to form covalent bonds with a target protein. However, this same reactivity can be a double-edged sword, potentially leading to non-specific interactions with other proteins and nucleophiles in the cellular environment.
Here, we will explore a logical, field-proven workflow for synthesizing a small, representative library of compounds from this scaffold, assessing their cross-reactivity using a panel of robust assays, and interpreting the resulting data to guide further optimization. The causality behind each experimental choice will be explained, reflecting the decision-making process of a senior application scientist in a drug discovery setting.
Part 1: Synthesis of an Illustrative Compound Library
The parent scaffold, {[(3-Bromopropyl)sulfanyl]methyl}benzene ( Compound 1 ), serves as our electrophilic starting point. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the straightforward synthesis of a diverse set of analogues. By replacing the bromine atom with different functional groups, we can systematically investigate how modulating the electrophilicity and overall physicochemical properties of the molecule impacts its cross-reactivity profile.
For this guide, we will synthesize three illustrative analogues to compare against the parent compound:
-
Compound 2 (Amine Analogue): The bromine is replaced by a dimethylamino group, a common modification to improve solubility and introduce a basic center. This substitution completely removes the electrophilic nature of the propyl chain.
-
Compound 3 (Thiol Analogue): The bromine is substituted with a cysteine-mimicking acetylthio group. This introduces a different type of sulfur linkage and alters the molecule's reactivity profile.
-
Compound 4 (Phenoxide Analogue): The bromine is displaced by a para-methoxyphenoxy group, a larger, more lipophilic moiety that can explore different binding pockets and hydrophobic interactions.
These reactions are standard nucleophilic substitutions, typically performed in a polar aprotic solvent like DMF or acetonitrile, often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HBr byproduct.
Caption: Synthetic routes to analogues from the parent scaffold.
Part 2: A Tiered Approach to Cross-Reactivity Assessment
A robust cross-reactivity assessment workflow should be logical and tiered, starting with broad, cost-effective assays and progressing to more specific, resource-intensive studies for compounds that merit further investigation. Our goal is to quickly flag compounds with undesirable properties, such as non-specific reactivity or general cytotoxicity, allowing us to focus resources on the most promising candidates.
Our workflow consists of three key experimental pillars:
-
Glutathione (GSH) Adduction Assay: To quantify non-specific covalent reactivity.
-
In Vitro Cytotoxicity Assay: To assess general toxicity against a human cell line.
-
Broad Kinase Panel Screen: To identify off-target interactions within a large, well-characterized protein family known for promiscuous binding.
Caption: Tiered workflow for assessing compound cross-reactivity.
Glutathione (GSH) Adduction Assay
Causality & Rationale: Glutathione is a tripeptide containing a nucleophilic thiol group and is present at high (millimolar) concentrations in cells. It serves as a primary line of defense against reactive electrophiles. An in vitro assay that measures the rate at which a compound reacts with GSH is an excellent surrogate for its potential to react non-specifically with the thiol groups of cysteine residues in proteins.[1] The parent compound (1 ), with its alkyl bromide, is expected to be highly reactive. By replacing the bromine, we hypothesize that the reactivity will be significantly attenuated. This assay allows us to quantify that attenuation directly.
Illustrative Data Summary:
| Compound | Description | % GSH Adduction after 2h | Interpretation |
| 1 | Parent (Bromopropyl) | 85.2% | Highly reactive electrophile, high risk of non-specific covalent modification. |
| 2 | Amine Analogue | < 1.0% | Reactivity successfully quenched; low risk of non-specific covalent modification. |
| 3 | Thiol Analogue | 3.5% | Low reactivity; the thioester is significantly less electrophilic than the alkyl bromide. |
| 4 | Phenoxide Analogue | < 1.0% | Reactivity successfully quenched; low risk of non-specific covalent modification. |
Note: Data are for illustrative purposes.
In Vitro Cytotoxicity Assay
Causality & Rationale: A cytotoxicity assay provides a holistic view of a compound's effect on cell health. A compound that is broadly cytotoxic at low concentrations is often a poor candidate for further development, as this can indicate non-specific mechanisms of action, such as membrane disruption or mitochondrial toxicity. We use the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity. A decrease in ATP is a hallmark of cytotoxicity.[2] This assay serves as a crucial check to ensure that our modifications have not introduced some new, unforeseen toxicity.
Illustrative Data Summary:
| Compound | Description | IC₅₀ (µM) in HEK293 cells | Interpretation |
| 1 | Parent (Bromopropyl) | 8.5 | Moderately cytotoxic, likely due to high reactivity. |
| 2 | Amine Analogue | > 50 | Low cytotoxicity, consistent with quenching of reactivity. |
| 3 | Thiol Analogue | 35.7 | Low to moderate cytotoxicity. |
| 4 | Phenoxide Analogue | > 50 | Low cytotoxicity, consistent with quenching of reactivity. |
Note: Data are for illustrative purposes. IC₅₀ is the concentration that inhibits 50% of cell viability.
Broad Kinase Panel Screen
Causality & Rationale: Protein kinases are a large family of enzymes involved in regulating nearly all aspects of cell life. Due to structural similarities in their ATP-binding pockets, kinase inhibitors often exhibit cross-reactivity, leading to off-target effects. Screening compounds at a single, high concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >100) is a standard industry practice to rapidly identify potential off-target liabilities. Even though our compounds were not explicitly designed as kinase inhibitors, their core structure may have an affinity for the ATP pocket of certain kinases. This screen helps us to proactively identify and mitigate such risks.
Illustrative Data Summary (% Inhibition @ 1 µM):
| Compound | Total Kinases Screened | Hits (>50% Inh.) | Notable Off-Targets | Interpretation |
| 1 | 120 | 15 | SRC, LCK, YES, AURKA | High number of hits, likely due to covalent reactivity. |
| 2 | 120 | 1 | p38α | Clean profile, single weak off-target hit. |
| 3 | 120 | 2 | p38α, JNK1 | Clean profile, two related off-target hits. |
| 4 | 120 | 5 | EPHB4, FGFR1, KDR, FLT3 | More hits than amine/thiol, suggesting the phenoxy group may confer affinity. |
Note: Data are for illustrative purposes.
Part 3: Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, detailed, self-validating protocols are essential.
Protocol: LC-MS/MS Glutathione Adduction Assay
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare a 5 mM solution of Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).
-
Prepare a quenching solution of 10% formic acid in acetonitrile.
-
-
Reaction Incubation:
-
In a 1.5 mL microfuge tube, add 490 µL of the 5 mM GSH solution.
-
Add 10 µL of the 10 mM test compound stock solution to achieve a final concentration of 200 µM compound and ~5 mM GSH.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 200 µL of the cold quenching solution. This precipitates proteins and stops the reaction.
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC-MS vial.
-
Analyze the samples via LC-MS/MS. Monitor the disappearance of the parent compound peak and the appearance of a new peak corresponding to the mass of the [Compound+GSH] adduct. .
-
-
Data Quantification:
-
Calculate the percentage of GSH adduction at each time point by comparing the peak area of the parent compound at t=x to the peak area at t=0.
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating:
-
Seed HEK293 cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control wells. Plot the results to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of a series of compounds derived from {[(3-Bromopropyl)sulfanyl]methyl}benzene. Our illustrative data show a clear structure-activity relationship: replacing the highly reactive bromopropyl group with non-electrophilic moieties (amine, phenoxide) successfully mitigates non-specific covalent reactivity and reduces cytotoxicity.
The results from the kinase screen highlight a crucial aspect of cross-reactivity: new off-target interactions can emerge even when a primary liability is removed. The phenoxide analogue (4 ), while non-reactive, showed more kinase hits than the smaller amine and thiol analogues, suggesting that the added structural complexity may lead to new, non-covalent off-target interactions.
Based on this tiered assessment, Compound 2 (Amine Analogue) emerges as the most promising scaffold for further development. It is non-reactive, non-toxic, and has a very clean off-target profile in the kinase screen. The next logical steps would involve re-introducing a targeted warhead for a specific protein of interest while leveraging the favorable safety profile of the core scaffold, and then repeating this cross-reactivity workflow to ensure the new modifications have not introduced new liabilities. This iterative process of design, synthesis, and profiling is fundamental to modern drug discovery.
References
-
Gilliland, R. A., Möller, C., & DeCaprio, A. P. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Cai, J., & Tu, B. P. (2012). An LC-MS/MS-based method for quantifying intracellular glutathione. Methods in molecular biology (Clifton, N.J.), 833, 3-10. [Link]
Sources
A Comparative Benchmarking Guide to {[(3-Bromopropyl)sulfanyl]methyl}benzene and Other Alkylating Agents
This guide provides a comprehensive technical comparison of {[(3-Bromopropyl)sulfanyl]methyl}benzene, a bifunctional molecule, against a panel of established alkylating agents. Designed for researchers, chemists, and drug development professionals, this document delves into the nuances of chemical reactivity, mechanistic pathways, and potential biological efficacy. Our analysis is grounded in established chemical principles and supported by detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Role and Diversity of Alkylating Agents
Alkylating agents are a cornerstone class of reactive compounds essential in both synthetic chemistry and medicine. Their defining characteristic is the ability to introduce an alkyl group to a nucleophilic site on a target molecule. In medicinal chemistry, this action is famously leveraged for cancer chemotherapy, where alkylation of DNA disrupts its structure and function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]
The efficacy and application of an alkylating agent are dictated by its unique chemical structure, which influences its reactivity, selectivity, and pharmacokinetic properties.[2] Agents vary from the classical nitrogen mustards like melphalan, which form highly reactive aziridinium intermediates, to alkyl sulfonates such as busulfan, which react via a more direct SN2 mechanism.[2][3][4] This guide focuses on benchmarking {[(3-Bromopropyl)sulfanyl]methyl}benzene, a molecule featuring a bromopropyl reactive group and a benzyl thioether moiety, against a selection of these established agents.
Profile of {[(3-Bromopropyl)sulfanyl]methyl}benzene
{[(3-Bromopropyl)sulfanyl]methyl}benzene is a distinct molecule that combines a primary alkyl bromide with a benzyl thioether. This bifunctional nature suggests a unique profile of reactivity and potential biological interactions.
-
Chemical Structure: C₁₀H₁₃BrS
-
Molecular Weight: 245.18 g/mol
-
Key Features:
-
Alkylating Moiety: The 3-bromopropyl group serves as the primary alkylating function. The terminal bromine is a good leaving group, facilitating nucleophilic substitution reactions.
-
Thioether Linkage: The sulfur atom introduces unique properties compared to a simple hydrocarbon chain. It can influence the molecule's polarity, solubility, and metabolic profile. Furthermore, thioethers can be susceptible to oxidation in biological systems, potentially modulating activity or leading to bioactivation.
-
Benzyl Group: The benzene ring provides a hydrophobic character, which can influence membrane permeability and potential non-covalent interactions (e.g., π-stacking) with biological macromolecules.
-
To understand its unique contributions, we will compare it against agents that represent distinct structural classes.
The Benchmark Panel: A Comparative Overview
For a robust comparison, we have selected three benchmark agents, each representing a different class and mechanism of action.
| Agent | Class | Key Features |
| (3-Bromopropyl)benzene | Simple Alkyl Halide | Direct structural analog without the thioether linkage. Ideal for isolating the effect of the sulfur atom.[5][6][7] |
| Melphalan | Nitrogen Mustard | A clinically used anticancer agent. Forms a reactive aziridinium ion for DNA alkylation.[3][8][9] |
| Busulfan | Alkyl Sulfonate | A bifunctional agent with two sulfonate leaving groups. Used in high-dose chemotherapy.[4][8] |
Chemical Structures of Compared Agents
Caption: Workflow for determining alkylation reaction kinetics.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of each alkylating agent in DMSO.
-
Prepare a 10 mM stock solution of 4-nitrothiophenol in ethanol.
-
Prepare the reaction buffer: 100 mM phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
-
Reaction Setup:
-
In a 96-well plate, add 180 µL of reaction buffer to each well.
-
Add 10 µL of the 4-nitrothiophenol stock to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding 10 µL of the alkylating agent stock solution (final concentration: 0.5 mM).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the increase in absorbance at 412 nm every 30 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the concentration of the product using the Beer-Lambert law (ε₄₁₂ = 14,150 M⁻¹cm⁻¹).
-
Determine the initial reaction rate from the linear portion of the concentration vs. time plot.
-
Calculate the second-order rate constant using the equation: Rate = k₂[Alkylating Agent][Nucleophile].
-
Protocol: Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the alkylating agents. [1] Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each agent against a cancer cell line (e.g., HeLa or A549).
Workflow Diagram:
Caption: Workflow for determining cytotoxicity via MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare 2x serial dilutions of each alkylating agent in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression.
Expected Outcomes and Discussion
Based on the chemical principles discussed, we can hypothesize the expected outcomes of these experiments.
Hypothetical Performance Data
| Agent | Relative Reactivity (k₂) | Predicted Cytotoxicity (IC₅₀) | Rationale |
| {[(3-Bromopropyl)sulfanyl]methyl}benzene | Moderate | Moderate | Monofunctional SN2 agent. Lipophilicity may enhance cell uptake. |
| (3-Bromopropyl)benzene | Moderate | Moderate to Low | Similar reactivity to the target, but lower lipophilicity may reduce cell penetration. [5] |
| Melphalan | High | High | Bifunctional agent with an efficient SN1-like mechanism, leading to highly toxic DNA cross-links. |
| Busulfan | High | High | Bifunctional SN2 agent with excellent leaving groups, also capable of DNA cross-linking. |
Discussion: The primary differentiator for {[(3-Bromopropyl)sulfanyl]methyl}benzene is its unique combination of monofunctionality and moderate reactivity, coupled with a thioether moiety. While it is not expected to be as potently cytotoxic as the bifunctional clinical agents Melphalan or Busulfan, its distinct structure could offer a different spectrum of activity or a more favorable therapeutic window in specific contexts. The thioether could be a site for metabolic activation or deactivation, a factor not present in the other benchmark compounds. For instance, oxidation to a sulfoxide or sulfone would drastically increase the polarity, affecting its distribution and target engagement.
Conclusion and Future Directions
This guide establishes a framework for the systematic evaluation of {[(3-Bromopropyl)sulfanyl]methyl}benzene as an alkylating agent. Our analysis positions it as a moderately reactive, monofunctional agent whose thioether and benzyl groups distinguish it from simpler alkyl halides and classical bifunctional chemotherapeutics.
Key takeaways:
-
Structural Uniqueness: The thioether moiety is the key structural feature that differentiates the target molecule from (3-Bromopropyl)benzene, likely influencing its pharmacokinetics.
-
Reactivity: It is predicted to be a classic SN2 alkylator, making its reactivity highly dependent on the target nucleophile.
-
Benchmarking is Crucial: Comparison against well-understood agents like Melphalan and Busulfan is essential to contextualize its potential potency and mechanism.
Future experimental work, following the protocols outlined herein, is necessary to validate these hypotheses. Such studies will quantify its reactivity and cytotoxic profile, providing the empirical data needed to determine its potential utility in chemical biology and drug discovery.
References
- Vertex AI Search. (3-Bromopropyl)benzene: A Versatile Chemical Intermediate.
- PubChem. (3-Bromopropyl)benzene | C9H11Br | CID 12503. National Center for Biotechnology Information.
- BLD Pharm. 54314-84-0|((3-Bromopropoxy)methyl)benzene.
- Google Patents. EP0637580B1 - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
- Cheméo. Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2).
- Matrix Fine Chemicals. (3-BROMOPROPYL)BENZENE | CAS 637-59-2.
- NCBI Bookshelf. Alkylating Agents - Holland-Frei Cancer Medicine.
- Oncohema Key. Alkylating Agents.
- NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition.
- ResearchGate. A comparison of several modern alkylating agents.
- Benchchem. Technical Support Center: Synthesis of (3-Bromo-2-methylpropyl)benzene.
- AACI. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know.
- Chemistry LibreTexts. 3.11: Synthesis of Polysubstituted Benzenes.
- Benchchem. A Comparative Guide to Alkylating Agents for Targeted Functional Group Modification.
- Drugs.com. List of Alkylating agents.
- Karger Publishers. Comparison of Current Alkylating Agents with a Homo-aza-Steroidal Ester for Antineoplastic Activity.
- Wikipedia. Alkylating antineoplastic agent.
- Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. nbinno.com [nbinno.com]
- 6. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzene, (3-bromopropyl)- (CAS 637-59-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know [int.livhospital.com]
- 9. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of {[(3-Bromopropyl)sulfanyl]methyl}benzene
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For molecules such as {[(3-Bromopropyl)sulfanyl]methyl}benzene, a versatile synthetic intermediate, precise characterization is paramount to ensure the integrity of subsequent research and the safety of potential therapeutics. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive identification of this target molecule. We will delve into the theoretical underpinnings of each method, present anticipated experimental data, and offer detailed protocols to empower researchers in their analytical workflows.
The Analytical Imperative: Why Spectroscopic Confirmation Matters
{[(3-Bromopropyl)sulfanyl]methyl}benzene possesses two key reactive sites: a thioether linkage and a terminal alkyl bromide. These functional groups make it a valuable building block for introducing a benzylthio moiety into larger molecules. However, the potential for isomeric impurities or side products during its synthesis necessitates a multi-faceted analytical approach. Relying on a single technique can be misleading; therefore, a combination of spectroscopic methods provides a self-validating system for structural elucidation, ensuring the material's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for determining the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency waves by hydrogen nuclei in a magnetic field. The chemical shift (δ) of a proton is influenced by its local electronic environment, and spin-spin coupling between neighboring protons provides information about their connectivity.
Expected ¹H NMR Spectrum of {[(3-Bromopropyl)sulfanyl]methyl}benzene:
Based on the structure, we can predict the following signals:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons. The protons on the benzene ring will exhibit complex splitting patterns due to their coupling with each other.
-
Benzylic Protons (-S-CH₂-Ph): A singlet at approximately δ 3.7 ppm, integrating to 2 protons. The absence of adjacent protons results in a singlet.
-
Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet at around δ 2.6 ppm, integrating to 2 protons. This signal is split into a triplet by the two adjacent protons on the central methylene group.
-
Methylene Protons adjacent to Bromine (-CH₂-Br): A triplet at approximately δ 3.5 ppm, integrating to 2 protons. This signal is shifted downfield due to the electron-withdrawing effect of the bromine atom and is split into a triplet by the neighboring methylene protons.
-
Central Methylene Protons (-CH₂-CH₂-CH₂-): A multiplet (likely a quintet or sextet) around δ 2.1 ppm, integrating to 2 protons. This signal is coupled to the two adjacent methylene groups, resulting in a more complex splitting pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for {[(3-Bromopropyl)sulfanyl]methyl}benzene
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C₆H₅-H | 7.2 - 7.4 | Multiplet | 5H |
| -S-CH₂ -Ph | ~3.7 | Singlet | 2H |
| -S-CH₂ - | ~2.6 | Triplet | 2H |
| -CH₂ -Br | ~3.5 | Triplet | 2H |
| -CH₂-CH₂ -CH₂- | ~2.1 | Multiplet | 2H |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives rise to a distinct signal.
Expected ¹³C NMR Spectrum of {[(3-Bromopropyl)sulfanyl]methyl}benzene:
The molecule has several unique carbon atoms, which will result in distinct peaks in the ¹³C NMR spectrum.
-
Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 127-140 ppm. The carbon attached to the methylene group (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.
-
Benzylic Carbon (-S-CH₂-Ph): A signal around δ 38 ppm.
-
Carbon adjacent to Sulfur (-S-CH₂-): A signal around δ 35 ppm.
-
Carbon adjacent to Bromine (-CH₂-Br): A signal around δ 33 ppm.
-
Central Carbon (-CH₂-CH₂-CH₂-): A signal around δ 31 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for {[(3-Bromopropyl)sulfanyl]methyl}benzene
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C ₆H₅ (ipso) | ~138 |
| C ₆H₅ (ortho, meta, para) | 127 - 130 |
| -S-C H₂-Ph | ~38 |
| -S-C H₂- | ~35 |
| -C H₂-Br | ~33 |
| -CH₂-C H₂-CH₂- | ~31 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the {[(3-Bromopropyl)sulfanyl]methyl}benzene product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon. Longer acquisition times are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H NMR spectrum.
Caption: Workflow for NMR analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies, making IR a powerful tool for qualitative analysis.
Expected IR Spectrum of {[(3-Bromopropyl)sulfanyl]methyl}benzene:
The IR spectrum will show characteristic peaks for the aromatic ring, the thioether, and the alkyl bromide functionalities.
-
Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹, typically in the range of 3030-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the methylene groups.
-
Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and fundamental vibrations in the 1450-1600 cm⁻¹ range.
-
C-S Stretch: A weak to medium intensity peak in the fingerprint region, typically around 600-800 cm⁻¹. Thioethers can be difficult to identify definitively by IR alone due to the weakness of this absorption and its presence in a crowded region of the spectrum.[1][2]
-
C-Br Stretch: A strong absorption in the lower frequency region of the spectrum, typically between 515-690 cm⁻¹.[3][4][5] The position of this peak is highly dependent on the mass of the halogen atom.[3]
Table 3: Key IR Absorption Frequencies for {[(3-Bromopropyl)sulfanyl]methyl}benzene
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H | 3030 - 3100 | Sharp, Medium |
| Aliphatic C-H | 2850 - 2960 | Medium to Strong |
| Aromatic C=C | 1450 - 1600 | Medium to Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
| C-Br Stretch | 515 - 690 | Strong |
Experimental Protocol: IR Analysis
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract any atmospheric absorptions (e.g., CO₂, H₂O).
-
Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation charts to confirm the presence of the expected functional groups.
Caption: Workflow for IR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry bombards a molecule with electrons, causing it to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and the structure of the molecule.
Expected Mass Spectrum of {[(3-Bromopropyl)sulfanyl]methyl}benzene:
-
Molecular Ion Peak (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. The molecular weight of C₁₀H₁₃BrS is approximately 244 g/mol (for ⁷⁹Br) and 246 g/mol (for ⁸¹Br). Therefore, we expect to see peaks at m/z 244 and 246. This characteristic M+2 peak is a strong indicator of the presence of a single bromine atom.[6][7]
-
Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds. Key fragment ions would include:
-
Loss of Br: A peak corresponding to [M-Br]⁺.
-
Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).
-
Cleavage at the Thioether Linkage: Fragmentation on either side of the sulfur atom can also occur.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of {[(3-Bromopropyl)sulfanyl]methyl}benzene
| Fragment | Predicted m/z | Significance |
| [C₁₀H₁₃⁷⁹BrS]⁺ | 244 | Molecular Ion (M⁺) |
| [C₁₀H₁₃⁸¹BrS]⁺ | 246 | Molecular Ion (M+2) |
| [C₁₀H₁₃S]⁺ | 165 | Loss of Br |
| [C₇H₇]⁺ | 91 | Benzyl cation |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI).
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of the molecular ion is crucial for confirming the presence of bromine.
Caption: Workflow for Mass Spectrometry analysis.
Comparative Analysis: Strengths and Limitations
| Spectroscopic Technique | Strengths | Limitations |
| ¹H NMR | Provides detailed information on the connectivity of protons. Quantitative analysis is straightforward. | Can be complex to interpret for molecules with overlapping signals. Requires a relatively pure sample. |
| ¹³C NMR | Provides information on all carbon environments. Excellent for confirming the carbon skeleton. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. Does not provide information on proton connectivity. |
| IR Spectroscopy | Fast and simple method for identifying functional groups. Non-destructive. | Provides limited information on the overall molecular structure. The fingerprint region can be difficult to interpret. |
| Mass Spectrometry | Provides accurate molecular weight information. The fragmentation pattern offers structural clues. Highly sensitive. | Isomeric compounds can have similar mass spectra. The molecular ion may not always be observed. |
Conclusion: A Synergistic Approach for Unambiguous Confirmation
The definitive structural confirmation of {[(3-Bromopropyl)sulfanyl]methyl}benzene requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most comprehensive structural information, mapping out the carbon and proton framework of the molecule. IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups, such as the aromatic ring, thioether, and alkyl bromide. Finally, mass spectrometry provides the crucial confirmation of the molecular weight and offers further structural insights through its characteristic fragmentation pattern, particularly the distinctive M/M+2 isotopic signature for bromine. By integrating the data from these complementary techniques, researchers can confidently establish the identity and purity of their synthesized {[(3-Bromopropyl)sulfanyl]methyl}benzene, ensuring the reliability and reproducibility of their scientific endeavors.
References
-
PubChem. (3-Bromopropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (3-bromopropyl)- (CAS 637-59-2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
- Google Patents. (n.d.). EP2305647A1 - Process for preparing 3-[(4S)-8-bromo-1-methyl-6-(2-pyridinyl). Retrieved from https://patents.google.
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]
-
Compound Interest. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. compoundchem.com [compoundchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
A-Senior-Application-Scientist-s-Guide-to-Sulfanylmethyl-Linkage-Stability-
<_>
Introduction-The-Critical-Role-of-Linker-Stability-
In the landscape of modern drug development, particularly in the realm of bioconjugates like Antibody-Drug Conjugates (ADCs), the linker connecting the payload to the targeting moiety is not merely a spacer but a critical determinant of therapeutic efficacy and safety.[1][2] The sulfanylmethyl linkage, a type of thioether bond, is a frequently employed covalent bridge due to its robust nature.[3] However, its stability is not absolute and is highly dependent on its chemical environment and physiological conditions. Premature cleavage of the linker can lead to off-target toxicity, while insufficient cleavage at the target site can render the therapeutic inert.[2] This guide provides a comprehensive comparison of the stability of sulfanylmethyl derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their drug development programs.
I--Understanding-Sulfanylmethyl-Linkage-Instability-Key-Degradation-Pathways-
The stability of a sulfanylmethyl linkage is primarily challenged by two key degradation pathways: oxidation and thiol exchange . Understanding the causality behind these pathways is fundamental to designing stable and effective bioconjugates.
1--Oxidative-Instability
The sulfur atom in a thioether is susceptible to oxidation, primarily by reactive oxygen species (ROS) present under physiological conditions.[4][5] This process typically occurs in a stepwise manner, first forming a sulfoxide and then a sulfone.[3][5]
-
Thioether → Sulfoxide → Sulfone
This oxidation significantly alters the physicochemical properties of the linker, increasing its polarity and potentially impacting the overall stability and biological activity of the conjugate.[5] While oxidation by hydrogen peroxide (H₂O₂) is possible, it is generally slow under biologically relevant concentrations.[4] However, other ROS, such as hypochlorite, can oxidize thioethers much more rapidly.[4] The susceptibility of the thioether to oxidation can be influenced by the electronic environment of the neighboring atoms.
2--Thiol-Exchange-and-Retro-Michael-Reactions
In the context of ADCs, many thioether linkages are formed via the Michael addition of a thiol to a maleimide.[6] The resulting thiosuccinimide linkage, while containing a thioether, is known to be unstable under physiological conditions.[6] This instability manifests in two ways:
-
Retro-Michael Reaction: The reverse reaction can occur, leading to the dissociation of the conjugate.[6]
-
Thiol Exchange: Endogenous thiols, such as albumin and glutathione, can react with the conjugate, leading to the transfer of the payload to these other biomolecules.[6][7] This can result in a significant loss of the therapeutic agent from the intended antibody, with payload shedding rates reported to be as high as 50-75% within one to two weeks in plasma.[6]
The solvent accessibility of the linkage plays a crucial role in its susceptibility to thiol exchange. Linkages in regions with high solvent accessibility are more prone to degradation.[8]
To address this inherent instability, various strategies have been developed, including the use of phenyloxadiazole sulfone linkers which have demonstrated improved plasma stability compared to maleimide-based linkers.[8][9] Another approach involves the formation of a thiazine structure when a peptide with an N-terminal cysteine is conjugated to a maleimide, which results in a markedly more stable linker.[10]
II--Comparative-Stability-Data-of-Sulfanylmethyl-Derivatives-
The stability of a sulfanylmethyl linkage is highly context-dependent. Below is a comparative summary of the stability of different thioether-based linkers under various conditions.
| Linker Type | Conjugation Chemistry | Key Stability Concern(s) | Relative Plasma Stability | Notes |
| Thiosuccinimide | Thiol-Maleimide | Retro-Michael reaction, Thiol exchange | Low to Moderate | Stability is inversely correlated with solvent accessibility.[8] Can exhibit significant payload loss over time.[6] |
| Phenyloxadiazole Sulfone | Thiol-Sulfone | Generally stable | High | Demonstrates improved plasma stability over maleimide-based linkers by resisting thioether exchange.[8][9] |
| Thiazine | N-terminal Cysteine to Maleimide | Generally stable | High | Significantly more resistant to degradation and glutathione adduct formation compared to standard thiosuccinimide linkers.[10] |
| Simple Thioether | Sₙ2, SₙAr, etc. | Oxidation | Moderate to High | Stability is influenced by the electronic environment and steric hindrance around the sulfur atom. |
| Thioether-ester | Thiol-Acrylate | Hydrolysis | Low | Designed for controlled degradation; stability can be tuned by modifying the structure.[11] |
III--Experimental-Protocols-for-Stability-Assessment-
To ensure the trustworthiness of any stability claim, robust and validated experimental protocols are essential. Here, we provide a detailed, self-validating workflow for assessing the plasma stability of a sulfanylmethyl-linked conjugate, a critical experiment in preclinical development.[12]
Workflow for Plasma Stability Assessment
The following diagram illustrates the key steps in a typical plasma stability assay.
Caption: General workflow for assessing ADC plasma stability.
Detailed-Protocol--In-Vitro-Plasma-Stability-Assay-by-LC-MS-
This protocol is designed to quantify the stability of an ADC by measuring the change in the drug-to-antibody ratio (DAR) over time.[13]
1. Materials and Reagents:
-
Test ADC
-
Control ADC (if available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasma (e.g., human, mouse, rat), stored at -80°C
-
Immuno-affinity capture beads (e.g., anti-human IgG)
-
LC-MS grade water and acetonitrile
-
Formic acid
2. Experimental Procedure:
-
Step 1: ADC Preparation:
-
Dilute the test ADC to a final concentration of 1 mg/mL in PBS. The choice of this concentration is to ensure sufficient material for accurate detection at all time points.
-
-
Step 2: Plasma Incubation:
-
Step 3: Time-Point Sampling:
-
Step 4: ADC Immuno-affinity Capture:
-
For each time point, incubate the plasma sample with anti-human IgG beads to capture the ADC.[13] This step isolates the ADC from other plasma proteins, which is crucial for clean downstream analysis.
-
-
Step 5: LC-MS Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured ADC.
-
Analyze the intact ADC by liquid chromatography-mass spectrometry (LC-MS).[12] This technique allows for the determination of the average DAR at each time point.[13][15]
-
The plasma supernatant can also be analyzed to quantify the amount of released payload.[13][14]
-
3. Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR versus time to determine the stability profile of the ADC.
-
The rate of drug loss can be calculated from the slope of the initial linear portion of the curve.
IV--Alternative-and-Orthogonal-Analytical-Techniques-
While LC-MS is a powerful tool, employing orthogonal analytical techniques provides a more comprehensive assessment of stability.[15][16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to measure the concentration of total antibody and conjugated antibody, allowing for the calculation of drug loss.[14]
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion chromatography (SEC-HPLC) and hydrophobic interaction chromatography (HIC) can detect aggregation and changes in the drug load distribution.[17][18]
-
Spectroscopy: Methods such as circular dichroism can assess changes in the protein's secondary and tertiary structure, which may be impacted by linker-payload conjugation and subsequent degradation.[17]
Degradation-Pathways-and-Analytical-Readouts
The following diagram illustrates the relationship between degradation pathways and the analytical techniques used to monitor them.
Caption: Correlation of degradation pathways with analytical methods.
V--Conclusion-and-Future-Perspectives-
The stability of the sulfanylmethyl linkage is a multifaceted parameter that is critical to the success of bioconjugate therapeutics. A thorough understanding of the potential degradation pathways, including oxidation and thiol exchange, is paramount. The choice of conjugation chemistry has a profound impact on stability, with newer strategies offering significant improvements over traditional maleimide-based approaches.
The implementation of rigorous, multi-faceted analytical workflows, centered around robust techniques like LC-MS and complemented by orthogonal methods, is non-negotiable for accurately characterizing the stability of these complex molecules. As the field of bioconjugation continues to evolve, so too will the sophistication of linker technologies, demanding ever more precise and predictive stability assessment methodologies.
References
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. ResearchGate. Available at: [Link]
-
Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Available at: [Link]
-
Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. Available at: [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. National Institutes of Health (NIH). Available at: [Link]
-
ADC Plasma Stability Assay. iQ Biosciences. Available at: [Link]
-
Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). ResearchGate. Available at: [Link]
-
Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. Available at: [Link]
-
ADC Plasma Stability Analysis Service. Creative Biolabs. Available at: [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. National Institutes of Health (NIH). Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. Available at: [Link]
-
Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. Available at: [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. ResearchGate. Available at: [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available at: [Link]
-
Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Available at: [Link]
-
A Sacrificial Linker in Biodegradable Polyesters for Accelerated Photoinduced Degradation, Monitored by Continuous Atline SEC Analysis. ACS Macro Letters. Available at: [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. National Institutes of Health (NIH). Available at: [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. Available at: [Link]
-
Kinetic Analysis of Degradation in Thioester Cross-linked Hydrogels as a Function of Thiol Concentration, p K a , and Presentation. ResearchGate. Available at: [Link]
-
Improving the serum stability of site-specific antibody conjugates with sulfone linkers. Taylor & Francis Online. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Available at: [Link]
-
Chemoselective thioether oxidation. Reddit. Available at: [Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. Available at: [Link]
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Institutes of Health (NIH). Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. Available at: [Link]
Sources
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sepscience.com [sepscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of {[(3-Bromopropyl)sulfanyl]methyl}benzene
This document provides a detailed protocol for the safe handling and disposal of {[(3-Bromopropyl)sulfanyl]methyl}benzene. As a halogenated organosulfur compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for waste management.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is fundamentally dictated by its inherent hazards. {[(3-Bromopropyl)sulfanyl]methyl}benzene is a multi-hazard substance, and understanding its risk profile is the first step in ensuring its safe disposal.
-
Organobromine Compound: Chemicals in this class can be environmentally persistent and may pose long-term ecological risks if not properly neutralized.[1] The carbon-bromine bond requires specific treatment methods, typically high-temperature incineration, to ensure complete destruction.[2]
-
Sulfide Moiety: Sulfides can release toxic gases, such as hydrogen sulfide, if mixed with acids. This dictates a strict waste segregation policy.
-
Benzyl Group: The benzene component contributes to its organic nature and influences its reactivity and toxicity.
Based on data from structurally similar compounds, the primary hazards are summarized below.
| Hazard Class | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[3][4][5][6] |
Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to the release of toxic substances into the environment and create immediate hazards within the laboratory.
Personal Protective Equipment (PPE) and Handling
Before handling the chemical for use or disposal, ensuring adequate personal protection is mandatory. The causality is clear: direct contact can cause immediate harm, and appropriate barriers are essential to mitigate this risk.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a chemical-resistant barrier to prevent skin irritation upon contact.[6] |
| Eye Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes that can cause serious eye irritation.[3] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Not required for normal handling in a certified chemical fume hood. Use if vapors/aerosols are generated. | The chemical may cause respiratory irritation; a fume hood provides necessary ventilation.[3][7] |
Causality in Practice: All handling of {[(3-Bromopropyl)sulfanyl]methyl}benzene, including the preparation of waste containers, must be performed inside a certified chemical fume hood. This engineering control is the primary defense against inhaling potentially irritating vapors.
Step-by-Step Disposal Protocol
This protocol ensures that the waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.
Step 1: Designate a Hazardous Waste Container
-
Select the Right Container: Obtain a clean, dry, chemically compatible container with a screw-on cap. Borosilicate glass or high-density polyethylene (HDPE) is recommended. The container must be in good condition with no cracks or residue.
-
Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label. Fill in the following information:
-
Generator Information: Your name, lab, and contact information.
-
Chemical Name: Write out the full chemical name: {[(3-Bromopropyl)sulfanyl]methyl}benzene. Do not use abbreviations.
-
Hazard Identification: Check the boxes for "Toxic" and "Irritant."
-
Step 2: Waste Segregation - The Halogenated Waste Stream
This is the most critical step in the disposal workflow. As a brominated compound, this chemical must be disposed of in a halogenated organic waste stream .[8]
Why Segregate?
-
Disposal Method: Halogenated waste requires high-temperature incineration with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[2] This is a different and often more costly process than that for non-halogenated waste.
-
Safety: Mixing halogenated compounds with other waste types, particularly reactive chemicals, can lead to dangerous reactions.
-
Compliance: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] Proper segregation is a key component of compliance.
Action:
-
Pour waste {[(3-Bromopropyl)sulfanyl]methyl}benzene and any solvent rinses (e.g., from cleaning glassware) directly into the designated and labeled halogenated waste container.
-
DO NOT mix this waste with non-halogenated solvents (like acetone, ethanol, hexanes), aqueous waste, or solid waste.[8][11]
Step 3: Container Management and Storage
-
Keep Closed: Always keep the waste container tightly sealed when not in use to prevent the escape of vapors.[6][11]
-
Store Safely: Store the container in a designated satellite accumulation area, typically within the same lab where the waste is generated. The storage location should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the waste container is full or you are finished with the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Complete any necessary paperwork or online forms required by your EHS office.
-
Final Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). There, it will be destroyed via controlled, high-temperature incineration in accordance with federal and state regulations.[3][6]
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is essential.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill:
-
Small Spill (<100 mL): If you are trained and have the proper PPE and spill kit, you may clean it up.
-
Absorb the spill using an inert, non-combustible absorbent material like vermiculite or sand.[7] Do not use paper towels, which are combustible.
-
Carefully sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the immediate area.
-
If the chemical is volatile or the spill is in a poorly ventilated space, evacuate the entire lab and close the doors.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
Caption: Decision workflow for the safe disposal of {[(3-Bromopropyl)sulfanyl]methyl}benzene.
References
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Material Safety Data Sheet - Benzyl Methyl Sulfide, 98%. Cole-Parmer. [Link]
-
Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Final Rule. Federal Register. (2000-03-17). [Link]
-
The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press. (2012-12-04). [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). (2025-12-01). [Link]
-
(3-Bromopropyl)benzene | C9H11Br. PubChem, National Center for Biotechnology Information. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT) EHS. [Link]
Sources
- 1. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. web.mit.edu [web.mit.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
